3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Description
The exact mass of the compound 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.36 mg/l at 25 °c (est)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEUEBXMTMZVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH=CH2, C6H3F9 | |
| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |
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DSSTOX Substance ID |
DTXSID6047575 | |
| Record name | (Perfluorobutyl)ethene | |
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Molecular Weight |
246.07 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an ethereal odor;, COLOURLESS LIQUID. | |
| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |
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| Record name | Perfluorobutyl ethylene | |
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| Record name | PERFLUOROBUTYLETHYLENE | |
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Boiling Point |
58 °C | |
| Record name | Perfluorobutyl ethylene | |
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| Record name | PERFLUOROBUTYLETHYLENE | |
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Flash Point |
-17 °C c.c. | |
| Record name | PERFLUOROBUTYLETHYLENE | |
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Solubility |
Solubility in water: none | |
| Record name | PERFLUOROBUTYLETHYLENE | |
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Density |
1.4 g/L, Relative density of the vapor/air-mixture = 3.3 at 20 °C (air = 1), 1.4 g/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3 | |
| Record name | Perfluorobutyl ethylene | |
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Vapor Density |
8.5 (Air = 1), Relative vapor density (air = 1): 8.5 | |
| Record name | Perfluorobutyl ethylene | |
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Vapor Pressure |
238.0 [mmHg], 31.7 kPa at 20 °C (238 mm Hg at 20 °C), Vapor pressure, kPa at 20 °C: 31.7 | |
| Record name | Perfluorobutyl ethylene | |
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Color/Form |
Colorless liquid | |
CAS No. |
19430-93-4 | |
| Record name | (Perfluorobutyl)ethylene | |
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| Record name | Perfluorobutylethylene | |
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| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |
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| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexene | |
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| Record name | Perfluorobutylethylene | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its known properties, structural information, and predicted spectroscopic characteristics based on established principles of organic chemistry and spectroscopy.
Chemical Identity and Physical Properties
This compound is a fluorinated alkene with the chemical formula C₆H₃F₉.[1] It is also known by several synonyms, including (Perfluorobutyl)ethylene and 1H,1H,2H-Perfluoro-1-hexene.[1] The presence of the highly electronegative fluorine atoms significantly influences its physical and chemical properties.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃F₉ | [1] |
| Molecular Weight | 246.08 g/mol | [2] |
| CAS Number | 19430-93-4 | [1] |
| Appearance | Colorless to light yellow to light red clear liquid | |
| Density | 1.452 g/mL at 25°C | [3] |
| Boiling Point | 59-60 °C | [3] |
| Flash Point | 1°F | [3] |
| Purity | >98.0% (GC) |
Chemical Structure
The structure of this compound consists of a six-carbon chain with a double bond between the first and second carbon atoms (a terminal alkene). The carbons at positions 3, 4, 5, and 6 are heavily fluorinated.
-
SMILES: C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F[4]
-
InChI: InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2[3]
The molecule's structure, with a reactive double bond and a bulky, electron-withdrawing perfluorobutyl group, suggests it could be a useful intermediate in organic synthesis.
Spectroscopic Characterization (Predicted)
3.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the vinyl group. Due to coupling with each other and potentially with the fluorine atoms on the adjacent carbon, these signals would likely appear as complex multiplets in the typical alkene region of the spectrum.
3.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms, as they are in different chemical environments.[5][6][7] The carbons of the double bond would appear in the alkene region (around 100-150 ppm), while the highly fluorinated carbons would be significantly shifted and show complex splitting patterns due to C-F coupling.
3.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for characterizing fluorinated compounds.[4][8][9] The spectrum of this compound would be expected to show multiple signals corresponding to the different fluorine environments. The CF₃ group would likely appear as a triplet, while the CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine and hydrogen atoms. The wide chemical shift range of ¹⁹F NMR would allow for clear resolution of these signals.
3.4. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C=C stretch of the alkene (around 1640-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).[3][10][11] Strong absorption bands corresponding to the C-F stretching vibrations would also be prominent, typically in the region of 1000-1400 cm⁻¹.
3.5. Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (246.08).[12] Common fragmentation patterns would likely involve the loss of fluorine atoms or small fluorinated fragments, as well as cleavage of the carbon-carbon bonds.
Experimental Protocols
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. Vapors may form explosive mixtures with air. It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Potential Applications
While specific applications in drug development are not documented, fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The vinyl group in this compound provides a reactive handle for further chemical modifications, making it a potential building block for the synthesis of more complex fluorinated molecules for pharmaceutical or agrochemical research.
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
An In-Depth Technical Guide to the Synthesis and Preparation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a valuable fluorinated building block in chemical synthesis. This document details two primary methodologies, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing the workflows for enhanced clarity.
Introduction
This compound, also known by its synonyms (perfluorobutyl)ethylene and 1H,1H,2H-perfluoro-1-hexene, is a fluorinated olefin of significant interest in materials science and medicinal chemistry. Its unique electronic properties and the presence of a reactive double bond make it a versatile precursor for the synthesis of fluoropolymers and complex organic molecules. This guide explores two distinct and effective methods for its preparation: a direct one-step synthesis via cleavage of silane precursors and a two-step route involving the addition of a perfluoroalkyl iodide to ethylene followed by an elimination reaction.
Physicochemical Data
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₃F₉ |
| Molecular Weight | 246.07 g/mol |
| CAS Number | 19430-93-4 |
| Boiling Point | 59-60 °C |
| Density | 1.452 g/mL at 25 °C |
Synthetic Methodologies
Two principal synthetic routes for this compound are detailed below.
Route 1: Tetrabutylammonium Fluoride (TBAF) Assisted Cleavage of Silane Precursors
This direct, one-step method provides high yields and purity of the desired product through the cleavage of specifically designed siloxane or silane precursors.
Experimental Protocol:
A general procedure for this method is as follows:
-
In a round-bottom flask equipped for distillation, place the α-iodoethylsiloxane (e.g., 4.39 g, 5.0 mmol), alkenylsiloxane, or alkenylfluorosilane precursor.
-
Add tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (e.g., 4.73 g, 15 mmol) and N,N-dimethylformamide (DMF) (10 mL).
-
The mixture is then stirred and heated to 100 °C using an oil bath.
-
The evolution of this compound begins immediately, and the product is collected by distillation. The distillation is typically complete within 30 minutes.
Quantitative Data for Route 1:
| Precursor | Yield (%) | Purity (GC) (%) |
| α-iodoethylsiloxane | 89 | 98 |
| Alkenylsiloxane | 75 | 98 |
| Alkenylfluorosilane | 73 | 98 |
Logical Workflow for Route 1:
Route 2: Two-Step Synthesis via Perfluoroalkylethyl Iodide
This method involves two distinct steps: the initial formation of a perfluoroalkylethyl iodide intermediate, followed by dehydroiodination to yield the final alkene product.
Step 1: Free-Radical Addition of Perfluorobutyl Iodide to Ethylene
This step involves the telomerization of ethylene with perfluorobutyl iodide to generate the intermediate, 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane.
Experimental Protocol for Step 1:
-
A pressure reactor is charged with perfluorobutyl iodide (C₄F₉I).
-
An initiator, such as a peroxide (e.g., benzoyl peroxide), is added.
-
The reactor is sealed and pressurized with ethylene gas.
-
The reaction mixture is heated to a temperature typically ranging from 50 to 100 °C for several hours.
-
After cooling and venting the excess ethylene, the crude product, 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane, is purified by distillation.
Step 2: Dehydroiodination of 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane
The elimination of hydrogen iodide from the intermediate yields the desired this compound.
Experimental Protocol for Step 2:
-
In a round-bottom flask, the purified 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane from Step 1 is dissolved in a suitable solvent, such as ethanol or tert-butanol.
-
A strong base, typically potassium hydroxide (KOH) or a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU), is added to the solution.
-
The reaction mixture is heated to reflux for a period of 1 to 4 hours.
-
The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.
Quantitative Data for Route 2:
| Step | Reactants | Key Conditions | Typical Yield (%) |
| 1. Addition | C₄F₉I, Ethylene, Peroxide Initiator | 50-100 °C, High Pressure | 70-90 |
| 2. Elimination | C₄F₉CH₂CH₂I, KOH or DBU | Reflux in Alcohol | 80-95 |
Logical Workflow for Route 2:
Conclusion
This guide has outlined two robust methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and laboratory capabilities. The TBAF-assisted cleavage offers a direct and high-yielding one-step process, while the two-step addition-elimination pathway provides a more classical and potentially more scalable approach from readily available precursors. Both methods are effective in producing this important fluorinated olefin for further application in research and development.
Spectroscopic Analysis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract:
This technical guide provides a theoretical framework for the spectroscopic characterization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on the predicted spectroscopic features based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their analytical endeavors.
Introduction
This compound is a fluorinated alkene of interest in various fields, including materials science and as a potential building block in medicinal chemistry. The presence of a perfluoroalkyl chain and a terminal double bond imparts unique electronic and physical properties to the molecule. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide outlines the expected spectroscopic signatures and provides standardized methodologies for their acquisition.
Predicted Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ | 5.0 - 6.0 | ddt | J(H-H_trans) ≈ 17, J(H-H_cis) ≈ 10, J(H-F) ≈ 2 |
| =CH | 5.8 - 6.5 | m | - |
Note: The vinyl protons will exhibit complex splitting patterns due to geminal, cis/trans, and vicinal couplings to each other and to the fluorine atoms on the adjacent carbon.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (=CH₂) | 115 - 125 |
| C2 (=CH) | 130 - 140 |
| C3 (-CF₂-) | 110 - 120 (t) |
| C4 (-CF₂-) | 110 - 120 (t) |
| C5 (-CF₂-) | 110 - 120 (t) |
| C6 (-CF₃) | 115 - 125 (q) |
Note: The carbon signals of the fluorinated alkyl chain will appear as multiplets due to carbon-fluorine coupling.
Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)
| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂- (at C3) | -110 to -115 | t |
| -CF₂- (at C4) | -120 to -125 | m |
| -CF₂- (at C5) | -125 to -130 | m |
| -CF₃ (at C6) | -80 to -85 | t |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch | 3080 - 3140 | Medium |
| C=C stretch | 1640 - 1680 | Medium-Weak |
| C-F stretch | 1100 - 1350 | Strong |
| =C-H bend | 910 - 990 | Strong |
Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| Molecular Ion [M]⁺ | 246.02 | Corresponding to C₆H₃F₉ |
| [M-F]⁺ | 227 | Loss of a fluorine atom |
| [M-CF₃]⁺ | 177 | Loss of the trifluoromethyl group |
| [C₄F₉]⁺ | 219 | Perfluorobutyl cation |
| [C₃F₇]⁺ | 169 | Heptafluoropropyl cation |
| [C₂F₅]⁺ | 119 | Pentafluoroethyl cation |
| [CF₃]⁺ | 69 | Trifluoromethyl cation (often a prominent peak) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use a standard ¹⁹F pulse program. A reference compound such as trifluorotoluene or hexafluorobenzene may be used as an external standard if the spectrometer is not calibrated to an internal reference.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Physical properties of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a fluorinated alkene, is a compound of significant interest in the fields of materials science and synthetic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density, along with the experimental methodologies for their determination.
Core Physical Properties
The physical characteristics of this compound are primarily dictated by the presence of the highly electronegative fluorine atoms, which create strong carbon-fluorine bonds and influence intermolecular forces.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below.
| Physical Property | Value |
| Boiling Point | 58 - 60 °C |
| Density | 1.452 g/mL at 25 °C |
Experimental Protocols
Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail the standard methodologies for measuring the boiling point and density of volatile liquids like this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile, flammable liquid such as this compound, several methods can be employed.
Distillation Method:
A common and accurate method for determining the boiling point of a liquid is through simple distillation.[1][2]
-
Apparatus Setup: A distillation flask is filled with a small volume (e.g., 5 mL) of this compound, along with a boiling chip to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[2]
Micro-Boiling Point Determination (Thiele Tube Method):
For smaller sample quantities, the Thiele tube method is a suitable alternative.[3][4]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]
Density Determination
Density is a fundamental physical property defined as the mass per unit volume of a substance.
Direct Measurement Method:
-
Mass Measurement: An empty, dry graduated cylinder or pycnometer (density bottle) is weighed on an analytical balance.[5]
-
Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.
-
Final Mass Measurement: The container with the liquid is reweighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume. For accuracy, this procedure should be repeated multiple times, and the average value taken.[5][6] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.
Synthesis Workflow
This compound is typically synthesized through a telomerization process. This involves the reaction of a "telogen" (a perfluoroalkyl iodide) with a "taxogen" (an alkene, in this case, ethylene), followed by dehydrohalogenation. The following diagram illustrates a generalized workflow for its synthesis.
Caption: Generalized synthesis workflow for this compound.
References
- 1. vernier.com [vernier.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (CAS: 19430-93-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of detailed experimental protocols and specific biological data for this compound in publicly accessible literature, this guide focuses on consolidating the known physicochemical data and discussing the broader context of perfluoroalkyl alkenes in relevant research fields.
Chemical and Physical Properties
This compound, also known by synonyms such as (Perfluorobutyl)ethylene, is a fluorinated alkene with the chemical formula C₆H₃F₉.[1][2][3] Its structure features a terminal double bond and a perfluorinated butyl chain, which impart unique properties to the molecule. It is a colorless liquid under standard conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19430-93-4 | [2][3][4] |
| Molecular Formula | C₆H₃F₉ | [1][2][3] |
| Molecular Weight | 246.08 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 59-60 °C | |
| Density | 1.452 g/mL at 25 °C | |
| Flash Point | -16.1 °C | |
| Solubility | Insoluble in water. Soluble in acetone, MEK, and trichloroethylene. | |
| Vapor Pressure | 238 mmHg at 25 °C | |
| Refractive Index | 1.300 at 20 °C |
Spectroscopic Data
Detailed, publicly available spectra for this compound are limited. However, based on its chemical structure, the expected spectroscopic features are outlined below.
2.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals corresponding to the three vinyl protons. The chemical shifts and coupling patterns will be influenced by the strongly electron-withdrawing perfluoroalkyl group.
2.2. 13C NMR Spectroscopy
The 13C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.[5][6][7][8] The carbons in the perfluorinated chain will exhibit characteristic chemical shifts and may show coupling to fluorine.
2.3. 19F NMR Spectroscopy
19F NMR is a crucial technique for characterizing this compound.[9] The spectrum is expected to show distinct signals for the CF₃ and the three different CF₂ groups, with characteristic chemical shifts and fluorine-fluorine coupling patterns.
2.4. Infrared (IR) Spectroscopy
The IR spectrum of this compound is available on PubChem.[1] Key expected absorptions include C-H stretching from the vinyl group, C=C stretching of the alkene, and strong C-F stretching bands characteristic of perfluorinated compounds.
2.5. Mass Spectrometry
The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a perfluoroalkyl alkene, including the loss of fluorine atoms and fragments from the perfluorobutyl chain.
Synthesis and Reactivity
3.1. Synthesis
3.2. Reactivity
The reactivity of this compound is dominated by its two key functional groups: the terminal alkene and the perfluoroalkyl chain.
-
Alkene Reactivity: The double bond can undergo typical alkene reactions such as addition, oxidation, and polymerization. The presence of the bulky and highly electronegative perfluoroalkyl group can influence the regioselectivity and stereoselectivity of these reactions.
-
Perfluoroalkyl Group Influence: The C-F bond is exceptionally strong, making the perfluoroalkyl chain chemically robust and thermally stable. This group significantly impacts the molecule's lipophilicity and electronic properties.[10][11][12]
Applications in Research and Drug Development
The incorporation of perfluoroalkyl chains into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[10][11][13] While specific applications of this compound in drug development are not documented in the available literature, its structure makes it a potentially valuable building block.
Potential Research Applications:
-
Monomer for Fluoropolymers: This compound can be used as a monomer or co-monomer to produce fluorinated polymers with specialized properties, such as chemical resistance and low surface energy.
-
Intermediate in Organic Synthesis: It can serve as a precursor for the synthesis of more complex fluorinated molecules through functionalization of the double bond.
-
Scaffold for Bioactive Molecules: The perfluorobutyl ethylene moiety can be incorporated into larger molecules to modulate their biological activity. The unique properties of the perfluoroalkyl group can be exploited in the design of novel therapeutic agents and agrochemicals.[14]
Safety and Handling
This compound is a flammable liquid and vapor.[15][16] It may cause skin and eye irritation and may be harmful if inhaled.[15][17]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[16][17]
-
Use in a well-ventilated area.[17]
-
Wear protective gloves, eye protection, and face protection.[17]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
Ground and bond container and receiving equipment to prevent static discharge.[17]
First Aid Measures:
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[18]
Logical Relationships and Workflows
Due to the absence of specific experimental workflows or signaling pathway data for this compound, the following diagram illustrates a general logical workflow for the potential utilization of this compound in a research and development context.
Caption: General workflow from synthesis to potential applications of this compound.
This diagram outlines the logical progression from the synthesis and purification of the target compound, through its detailed characterization, to its potential applications in polymer science and as a building block for new chemical entities that could undergo biological evaluation.
References
- 1. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound | CAS 19430-93-4 [matrix-fine-chemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. airgas.com [airgas.com]
- 17. fishersci.com [fishersci.com]
- 18. Page loading... [wap.guidechem.com]
In-depth Technical Guide: 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and its Synonyms in Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a fluorinated alkene with significant potential in the development of advanced biomedical materials. We will delve into its chemical synonyms, physicochemical properties, and its burgeoning role in the creation of biocompatible polymers for drug delivery and medical device coatings. This document is intended to be a core resource, offering detailed information for researchers and professionals in the field.
Chemical Identity and Synonyms
This compound is a highly fluorinated alpha-olefin. Its unique structure, featuring a perfluorobutyl group attached to an ethylene moiety, imparts desirable properties for biomedical applications. The compound is known by several synonyms, which are crucial to identify when conducting literature and patent searches.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| Common Synonym | (Perfluorobutyl)ethylene |
| CAS Number | 19430-93-4 |
| Other Names | 1H,1H,2H-Nonafluoro-1-hexene, Zonyl® PFBE, Nonafluorobutylethene, Perfluorobutylethylene |
Physicochemical Properties
The extensive fluorination of this compound results in a unique combination of physical and chemical properties. These properties are fundamental to its utility in creating stable and inert polymeric materials for biomedical use.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H3F9 | [1] |
| Molecular Weight | 246.07 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 59-60 °C | [3] |
| Density | 1.452 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.3 | [3] |
| Flash Point | 1 °F | [3] |
| Water Solubility | 15.6 mg/L at 20 °C | [3] |
| Vapor Pressure | 20 kPa at 20 °C | [3] |
Role in Biomedical Polymers and Drug Delivery
Fluorinated polymers are increasingly utilized in the medical field due to their exceptional biocompatibility, chemical inertness, and unique surface properties. While direct applications of this compound in specific signaling pathways are not yet extensively documented in publicly available literature, its role as a monomer in creating advanced biomedical materials is an active area of research and development.
Polymers derived from or incorporating (perfluorobutyl)ethylene are being explored for:
-
Medical Device Coatings: The hydrophobic and oleophobic nature of fluoropolymers makes them ideal for coating medical devices such as catheters and stents.[4][5] These coatings can reduce friction, prevent biofouling, and improve the overall biocompatibility of the device.
-
Drug Delivery Systems: The controlled release of therapeutic agents is a cornerstone of modern pharmacology. Fluoropolymers can be engineered to create matrices for sustained drug elution.[4] The inertness of the polymer backbone ensures that it does not interfere with the therapeutic activity of the encapsulated drug.
-
Biocompatible and Biostable Implants: The high strength and durability of certain fluoropolymers make them suitable for use in long-term implantable devices.[5][6]
The logical workflow for developing a biomedical application using this monomer can be visualized as follows:
Experimental Protocols: A Focus on Polymerization
Detailed experimental protocols for the synthesis of this compound are often proprietary. However, the general principles of its use in polymerization to form copolymers for biomedical applications can be outlined. A common approach involves copolymerizing it with other monomers to tailor the final properties of the polymer. For instance, its copolymerization with ethene and tetrafluoroethene is known.[7][8][9]
While a specific, detailed experimental protocol for the polymerization of this compound for a biomedical application is not available in the public domain, a general procedure for the emulsion polymerization of fluorinated alkenes can be adapted.
General Emulsion Copolymerization Protocol (Illustrative)
-
Materials:
-
This compound (monomer)
-
Co-monomer(s) (e.g., tetrafluoroethylene, vinylidene fluoride)
-
Deionized water
-
Fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO)
-
Initiator (e.g., ammonium persulfate - APS)
-
Buffer (e.g., sodium bicarbonate)
-
-
Procedure:
-
A high-pressure stainless-steel reactor is charged with deionized water, a fluorinated surfactant, and a buffer.
-
The reactor is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
The liquid monomers, including this compound, are added to the reactor.
-
Gaseous co-monomers, if any, are then charged to the desired pressure.
-
The reactor is heated to the desired polymerization temperature (typically 50-80 °C).
-
An aqueous solution of the initiator is injected to start the polymerization.
-
The reaction pressure is maintained by the continuous or intermittent addition of gaseous co-monomers.
-
After the desired reaction time or monomer conversion, the reactor is cooled, and any unreacted gaseous monomers are vented.
-
The resulting polymer latex is discharged from the reactor.
-
The polymer is coagulated, washed, and dried to yield the final copolymer resin.
-
This protocol is a generalized representation and would require significant optimization for any specific application.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific research in the public domain detailing the direct interaction of polymers derived from this compound with specific cellular signaling pathways. The primary focus of research on fluoropolymers in a biological context has been on their inertness and biocompatibility.
The general understanding is that the high stability of the carbon-fluorine bond and the low surface energy of fluoropolymers minimize interactions with biological molecules such as proteins and cells. This lack of interaction is what contributes to their excellent biocompatibility.
The logical relationship for the biological evaluation of a new polymer based on this monomer is outlined below.
Future research will likely focus on creating "smart" fluoropolymers by copolymerizing (perfluorobutyl)ethylene with functional monomers that can interact with specific biological targets or respond to changes in the physiological environment.
Conclusion
This compound is a valuable monomer for the synthesis of advanced fluoropolymers for biomedical applications. Its unique physicochemical properties contribute to the development of biocompatible, biostable, and functional materials for drug delivery and medical device coatings. While the direct impact of this compound on cellular signaling pathways is an area requiring further investigation, its role as a building block for inert and high-performance biomedical polymers is well-established in the broader context of fluoropolymer research. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of this versatile fluorinated alkene.
References
- 1. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | Elex Biotech LLC [elexbiotech.com]
- 2. Living supramolecular polymerization of fluorinated cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 4. US20140105955A1 - Thermoplastic fluoropolymer-coated medical devices - Google Patents [patents.google.com]
- 5. US20060041091A1 - Thermoplastic copolymer of tetrafluoroethylene and perfluoromethyl vinyl ether and medical devices employing the copolymer - Google Patents [patents.google.com]
- 6. Thermoplastic copolymer of tetrafluoroethylene and perfluoromethyl vinyl ether and medical devices employing the copolymer - Eureka | Patsnap [eureka.patsnap.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
Reactivity of the Double Bond in 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH) is a fluorinated alkene of significant interest in polymer science and as a potential building block in organic synthesis. The presence of a highly electron-withdrawing nonafluorohexyl group dramatically influences the electronic properties of the terminal double bond, differentiating its reactivity from that of non-fluorinated analogs. This technical guide provides a comprehensive overview of the expected reactivity of the double bond in NFH, drawing upon established principles of fluoroalkene chemistry. It covers the anticipated behavior in electrophilic, nucleophilic, and radical additions, as well as cycloaddition reactions. While specific, peer-reviewed studies on the detailed reaction parameters for NFH are limited in publicly accessible literature, this guide offers a theoretical framework and generalized experimental protocols to inform research and development efforts.
Introduction: The Influence of the Nonafluorohexyl Group
The reactivity of an alkene is primarily dictated by the electron density of its π-bond. In typical alkenes, the double bond is electron-rich and readily participates in electrophilic addition reactions. However, in the case of this compound, the powerful inductive effect of the nine fluorine atoms creates a strong dipole moment, pulling electron density away from the double bond. This electron-deficient character is a defining feature of its reactivity.
Key Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19430-93-4 |
| Molecular Formula | C₆H₃F₉ |
| Molecular Weight | 246.08 g/mol |
| Boiling Point | 59-60 °C |
| Density | 1.452 g/mL at 25 °C |
Reactivity Profile of the Double Bond
The electron-deficient nature of the double bond in NFH suggests a departure from typical alkene reactivity. The following sections outline the expected reaction pathways.
Nucleophilic Addition
A key consequence of the electron-withdrawing nonafluorohexyl group is the increased susceptibility of the double bond to nucleophilic attack.[1] This is in stark contrast to non-fluorinated alkenes, which are generally unreactive towards nucleophiles unless activated by adjacent electron-withdrawing groups (as in α,β-unsaturated carbonyls).
The reaction is expected to proceed via an addition-elimination mechanism or direct addition, depending on the nucleophile and reaction conditions. Soft nucleophiles are generally more effective in attacking the β-carbon of the double bond.
Caption: Generalized pathway for nucleophilic addition to NFH.
Generic Experimental Protocol for Nucleophilic Addition:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 eq).
-
The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a suitable proton source (e.g., water, saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Radical Addition
Radical additions to alkenes are a versatile method for C-C and C-X bond formation. In the case of NFH, the addition of a radical species to the double bond is expected to be a viable reaction pathway. The regioselectivity of the addition will be influenced by the stability of the resulting radical intermediate. Addition of the radical to the terminal CH₂ group would lead to a more stable secondary radical adjacent to the electron-withdrawing C₄F₉ group.
Caption: Workflow for a radical chain addition to NFH.
Generic Experimental Protocol for Radical Addition:
-
Dissolve this compound (1.0 eq) and the radical precursor (e.g., an alkyl halide) in a degassed solvent (e.g., benzene, chlorobenzene).
-
Add a radical initiator (e.g., AIBN, benzoyl peroxide) in a catalytic amount.
-
Heat the reaction mixture to the decomposition temperature of the initiator (typically 80-100 °C for AIBN).
-
Monitor the reaction by GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography.
Electrophilic Addition
Due to the electron-deficient nature of the double bond, electrophilic additions to NFH are expected to be significantly slower compared to their non-fluorinated counterparts.[2] Strong electrophiles and/or harsh reaction conditions may be necessary to induce a reaction. The regioselectivity is predicted by the stability of the carbocation intermediate. Protonation of the terminal CH₂ group would lead to a secondary carbocation. The stability of this carbocation is, however, diminished by the adjacent electron-withdrawing C₄F₉ group. This may lead to competing reaction pathways or rearrangements.
Caption: Logical flow of an electrophilic addition reaction with NFH.
Generic Experimental Protocol for Electrophilic Addition (e.g., Hydrohalogenation):
-
In a pressure-resistant vessel, dissolve this compound in a non-nucleophilic solvent (e.g., dichloromethane, nitromethane) at low temperature (e.g., -78 °C).
-
Bubble a dry hydrogen halide gas (e.g., HBr, HCl) through the solution or add a solution of the acid.
-
Allow the reaction to slowly warm to room temperature while stirring.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Carefully quench any excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.
-
Purify by distillation.
Cycloaddition Reactions
The electron-deficient double bond of NFH makes it a potentially good dienophile in Diels-Alder reactions, particularly with electron-rich dienes.[3] The periselectivity and stereoselectivity of such reactions would be of significant synthetic interest. Other cycloadditions, such as [2+2] cycloadditions, may also be possible, potentially under photochemical conditions.
Polymerization
One of the most well-documented reactions of this compound is its copolymerization with other alkenes, such as ethene and tetrafluoroethene.[4][5][6] This reactivity underscores the ability of the double bond to participate in chain-growth polymerization, typically initiated by radical species. These polymers are valued for their chemical resistance, thermal stability, and low surface energy.
Applications in Drug Development
While direct applications of this compound in drug development are not widely reported, its potential as a building block for introducing the C₄F₉ moiety into organic molecules is noteworthy. The incorporation of highly fluorinated chains can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate by enhancing metabolic stability, lipophilicity, and binding affinity. The reactions outlined in this guide provide potential pathways for the synthesis of novel, fluorinated drug intermediates.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
An In-depth Technical Guide to the Thermal and Chemical Stability of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal and chemical stability of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH), a fluorinated alkene of significant interest in materials science and potentially as a building block in synthetic chemistry. This document collates available physicochemical data, outlines detailed experimental protocols for stability assessment, and presents logical workflows for its evaluation. Due to the presence of a perfluoroalkyl group, NFH exhibits unique electronic properties that influence its reactivity and thermal robustness, making a thorough understanding of its stability profile crucial for its application.
Introduction
This compound, with the CAS number 19430-93-4, is a volatile, highly flammable liquid.[1] Its structure, featuring a terminal double bond and a C4F9 perfluoroalkyl chain, imparts a combination of high chemical inertness in certain contexts and specific reactivity at the double bond. The strong electron-withdrawing nature of the perfluoroalkyl group is expected to significantly decrease the electron density of the C=C bond, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its thermal decomposition pathway. This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₉ | [2] |
| Molecular Weight | 246.08 g/mol | [2] |
| Appearance | Colorless to light yellow/red liquid | [3] |
| Boiling Point | 59-60 °C | [4] |
| Density | 1.452 g/mL at 25 °C | [4] |
| Flash Point | -17 °C (closed cup) | [4] |
| Solubility in Water | 15.6 mg/L at 20 °C | [4] |
| Vapor Pressure | 20 kPa at 20 °C | [4] |
| Refractive Index | n20/D 1.300 | [4] |
Thermal Stability
To quantitatively assess its thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques. These methods can determine the onset of decomposition and any associated enthalpic changes.
Predicted Thermal Decomposition Behavior
Under inert conditions (e.g., nitrogen or argon atmosphere), the thermal decomposition of this compound is expected to proceed via radical mechanisms, likely initiated by the cleavage of the C-C bond between the fluorinated alkyl chain and the allylic carbon, which is typically the weakest bond in such structures.
Experimental Protocols for Thermal Stability Assessment
The following protocols are based on established ASTM standards for thermal analysis of volatile liquids.[5][6]
Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.
Methodology: Based on ASTM E2550.[6]
-
Instrument: Thermogravimetric Analyzer (TGA).
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a hermetically sealed aluminum pan with a pinhole lid to allow for the escape of volatile decomposition products while minimizing evaporation at lower temperatures.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: The temperature at which a 5% mass loss occurs (Td5%) is determined from the resulting mass vs. temperature curve. This is often taken as the onset of significant decomposition.
Objective: To detect exothermic or endothermic events associated with decomposition and to determine the onset temperature of such events.
Methodology: Based on ASTM E537.[5]
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel pan.
-
Experimental Conditions:
-
Atmosphere: The sealed pan creates a self-generated atmosphere. For studying decomposition under pressure, an external nitrogen pressure can be applied.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: The onset temperature of any significant exothermic peak in the heat flow vs. temperature curve is determined. This temperature indicates the beginning of a potentially hazardous decomposition.
Chemical Stability
The chemical stability of this compound is dictated by the reactivity of its carbon-carbon double bond, which is significantly influenced by the strongly electron-withdrawing perfluoroalkyl group. This deactivation makes the double bond less susceptible to electrophilic addition compared to non-fluorinated alkenes.
Stability in Acidic and Basic Media
| Reagent | Expected Reactivity |
| Strong Acids (e.g., conc. H₂SO₄) | Likely stable at room temperature. At elevated temperatures, slow electrophilic addition of the acid may occur, but the reaction is expected to be much slower than for typical alkenes due to the deactivated double bond. |
| Strong Bases (e.g., NaOH solution) | Generally stable. The C-F bonds are highly stable, and the double bond is not susceptible to nucleophilic attack by hydroxide under normal conditions. Elimination reactions are not possible. |
Stability towards Oxidation and Reduction
| Reagent | Expected Reactivity |
| Oxidizing Agents (e.g., KMnO₄) | The double bond can be cleaved under harsh oxidative conditions (hot, acidic KMnO₄). Under milder conditions (cold, alkaline KMnO₄), diol formation may occur, but the deactivated nature of the double bond may require more forcing conditions than for simple alkenes. |
| Reducing Agents (e.g., NaBH₄) | Sodium borohydride is not expected to reduce the isolated carbon-carbon double bond.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) would be required to reduce the double bond to a single bond. |
Experimental Protocols for Chemical Stability Assessment
The following are generalized protocols to assess the chemical stability of this compound.
Objective: To determine the stability of the compound in the presence of a strong acid and a strong base at ambient and elevated temperatures.
Methodology:
-
Materials: this compound, concentrated sulfuric acid (98%), 5M sodium hydroxide solution, a suitable co-solvent immiscible with the aqueous phase and unreactive (e.g., perfluorohexane), gas chromatograph-mass spectrometer (GC-MS).
-
Procedure:
-
Prepare three sets of sealed vials.
-
To each vial, add 1 mL of a 10 mg/mL solution of the compound in the co-solvent.
-
To the first set, add 1 mL of deionized water (control).
-
To the second set, add 1 mL of concentrated H₂SO₄.
-
To the third set, add 1 mL of 5M NaOH.
-
Maintain one vial from each set at room temperature (25 °C) and place another in an oil bath at 80 °C.
-
After 24 hours, cool the vials, and carefully quench the acid and base reactions.
-
Extract the organic layer.
-
Analyze the organic layer by GC-MS to identify any degradation products and quantify the remaining parent compound.
-
Objective: To assess the stability of the compound towards a strong oxidizing agent.
Methodology:
-
Materials: this compound, potassium permanganate, dilute sulfuric acid, acetone (as a co-solvent), GC-MS.
-
Procedure:
-
Dissolve 100 mg of the compound in 10 mL of acetone in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 1% KMnO₄ in dilute H₂SO₄ dropwise with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Allow the reaction to proceed for 1 hour at 0 °C, then warm to room temperature for another hour.
-
Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess KMnO₄.
-
Extract the product with a suitable organic solvent.
-
Analyze the extract by GC-MS to identify and quantify any oxidation products.
-
Relevance in Drug Development and Research
While this compound is not directly used as a pharmaceutical, its structural motifs are of interest in drug design. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[6][8] This compound can serve as a precursor for the synthesis of more complex fluorinated molecules. For example, the double bond can be functionalized through various chemical transformations (e.g., epoxidation, dihydroxylation, or radical additions) to introduce other functionalities, leading to novel fluorinated building blocks for medicinal chemistry.
No specific signaling pathways involving this compound have been identified in the literature, as its primary applications appear to be in the field of materials science, such as in the synthesis of fluoropolymers.[1]
Conclusion
This compound is a fluorinated alkene characterized by high thermal stability and a chemically deactivated double bond due to the strong electron-withdrawing effect of the perfluoroalkyl group. While it is expected to be resistant to many common chemical transformations under mild conditions, it can be functionalized under more forcing conditions. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its thermal and chemical stability, which is essential for its safe handling and for the development of new applications in both materials science and synthetic organic chemistry. Further research is warranted to fully quantify its stability profile and explore its potential as a versatile fluorinated building block.
References
Health and Safety Handling Guidelines for 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on publicly available data and safety data sheets. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used, as well as adherence to all applicable local, state, and federal regulations. A comprehensive risk assessment should be conducted before handling this chemical.
Introduction
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (CAS No. 19430-93-4), also known as (perfluorobutyl)ethylene, is a fluorinated alkene used as an intermediate in chemical synthesis.[1] Its unique physicochemical properties, imparted by the high degree of fluorination, necessitate specific handling procedures to ensure the health and safety of laboratory personnel and to prevent environmental contamination. This guide provides an in-depth overview of the known health and safety aspects of this compound, including its physicochemical properties, toxicological profile, recommended handling procedures, and emergency protocols.
Physicochemical and Hazard Information
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior in a laboratory setting and for implementing appropriate safety measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H3F9 | [2] |
| Molecular Weight | 246.07 g/mol | [2] |
| Appearance | Colorless to light yellow or light red clear liquid | [3] |
| Boiling Point | 59-60 °C (lit.) | [2] |
| Density | 1.452 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 1 °F (-17 °C) | [2] |
| Vapor Pressure | 20 kPa at 20 °C | [2] |
| Water Solubility | 15.6 mg/L at 20 °C | [2] |
| Vapor Density | 8.5 (Air = 1) | [4] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapor | [1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |
Toxicological Profile
Detailed toxicological data for this compound is not extensively available in the public domain. However, some studies and general knowledge of fluoroalkenes provide insights into its potential health effects.
Acute Toxicity:
-
Due to the lack of specific data, a conservative approach assuming moderate to high toxicity via inhalation, ingestion, and skin contact is recommended.
Sub-chronic Toxicity:
-
A study involving rats exposed to 10,000 ppm of the compound for 6 hours a day over 28 days indicated mild changes to liver cells (cytoplasmic vacuolation).[1]
General Fluoroalkene Toxicity:
-
Fluoroalkenes as a class have been noted to vary widely in their acute inhalation toxicity.[5]
-
Some fluoroalkenes can cause pulmonary injury, and at lower concentrations, may affect renal function in animal models.[5]
-
The reactivity of the double bond in fluoroalkenes suggests a potential for interaction with biological nucleophiles, which is a proposed mechanism of their toxicity.[5]
Experimental Protocols:
-
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. General OECD guidelines for the testing of chemicals (e.g., OECD 401 for acute oral toxicity, OECD 402 for acute dermal toxicity, OECD 403 for acute inhalation toxicity) would be the standard methodologies for such evaluations.
Signaling Pathways:
-
There is no available information in the reviewed literature regarding the specific biological signaling pathways affected by this compound.
Health and Safety Handling Guidelines
Given the flammable nature and potential toxicity of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
Handling of open containers and any procedures that could lead to aerosol or vapor generation must be performed inside a certified chemical fume hood.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment is provided in Table 3.
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors. |
| Skin | Chemically resistant gloves (e.g., nitrile, neoprene; double-gloving recommended). A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | To prevent skin contact and absorption. |
| Respiratory | For routine use in a fume hood, no additional respiratory protection is typically required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors. |
Handling and Storage
-
Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking in the handling area.
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates a general safe handling workflow for this chemical.
References
- 1. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | 19430-93-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. Toxicology of the fluoroalkenes: Review and research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
A Technical Guide to the Procurement and Application of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sourcing and purchasing of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Additionally, it offers a representative experimental protocol for its application in synthetic chemistry, a crucial aspect for professionals in drug development and chemical research.
Commercial Suppliers and Purchasing Information
This compound, a valuable fluorinated building block in organic synthesis, is available from a range of commercial chemical suppliers. The following table summarizes key purchasing information from several identified vendors. Please note that pricing and availability are subject to change and may require registration or direct inquiry with the supplier.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| TCI Chemicals | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | 19430-93-4 | >98.0% (GC)[1] | Inquire | Contact for price |
| Pharmaffiliates | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | 19430-93-4 | Inquire | Inquire | Login for price[2] |
| Matrix Fine Chemicals | This compound | 19430-93-4 | Inquire | Small and large quantities[3] | Request a quote |
| Fisher Scientific | 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene 98.0+% | 19430-93-4 | ≥98.0% (GC)[4] | 5 g, 25 g | $28.25 / 5 g[4] |
| Sigma-Aldrich | 3,3,4,4,5,5,6,6,6-Nonafluor-1-hexen | 19430-93-4 | 99% | Inquire | Inquire |
Experimental Protocol: Heck Coupling Reaction
The following is a representative experimental protocol for a Heck coupling reaction, a versatile method for carbon-carbon bond formation, utilizing this compound as a substrate. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Reaction: Palladium-catalyzed coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagents Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture until the catalyst components dissolve. Subsequently, add this compound (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Visualizing the Workflow and Reaction Pathway
To further aid researchers, the following diagrams, generated using Graphviz, illustrate the procurement workflow and a simplified representation of the Heck coupling reaction pathway.
Caption: A flowchart illustrating the key steps in the procurement of this compound.
Caption: A simplified diagram of the catalytic cycle for the Heck coupling reaction.
References
- 1. Heck Coupling | NROChemistry [nrochemistry.com]
- 2. An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene with Ethene and Tetrafluoroethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropolymers are a critical class of materials in modern science and technology, prized for their exceptional chemical inertness, thermal stability, low surface energy, and biocompatibility. These properties make them highly valuable for a wide range of applications, including advanced coatings, seals, and biomedical devices. In the realm of drug development and delivery, fluoropolymers are of particular interest for creating inert and biocompatible matrices, coatings for medical devices, and components for analytical instrumentation.
This document provides detailed application notes and experimental protocols for the synthesis of a terpolymer from 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH), ethene (E), and tetrafluoroethene (TFE). The incorporation of the perfluoroalkyl side chain from NFH into an ethylene tetrafluoroethylene (ETFE) backbone is expected to modify the polymer's properties, potentially enhancing its solubility in select solvents, tuning its thermal characteristics, and altering its surface properties.
Monomer Structures
| Monomer | Chemical Structure | Molar Mass ( g/mol ) |
| This compound (NFH) | CH₂=CH(CF₂)₄CF₃ | 248.08 |
| Ethene (E) | CH₂=CH₂ | 28.05 |
| Tetrafluoroethene (TFE) | CF₂=CF₂ | 100.02 |
Polymerization Overview
The terpolymerization of NFH, ethene, and TFE is typically achieved through a free-radical polymerization mechanism. The reaction can be carried out using various techniques, including suspension, emulsion, or solution polymerization. The choice of method will influence the polymer's molecular weight, particle size, and ease of isolation. For this application note, a suspension polymerization protocol is detailed, as it is a common method for producing ETFE-type copolymers.[1]
The general reaction scheme involves the initiation of the polymerization by a free-radical initiator, followed by the propagation of the polymer chain through the addition of the three different monomer units. The relative incorporation of each monomer into the polymer backbone is dependent on the monomer feed ratios and their respective reactivity ratios.
A logical workflow for the synthesis and characterization of the terpolymer is outlined below.
Experimental Protocol: Suspension Polymerization
This protocol describes a laboratory-scale suspension polymerization of NFH, ethene, and TFE. Safety Note: This procedure involves high-pressure gases and potentially hazardous chemicals. It should only be performed by trained personnel in a well-ventilated fume hood and with appropriate personal protective equipment.
Materials:
-
This compound (NFH)
-
Ethene (E), high purity
-
Tetrafluoroethene (TFE), high purity, stabilized
-
Deionized water, degassed
-
Perfluorinated surfactant (e.g., Ammonium perfluorooctanoate - APFO, or a suitable alternative)
-
Radical initiator (e.g., Ammonium persulfate - APS, or a suitable organic peroxide)
-
Chain transfer agent (optional, e.g., a short-chain alkane or alcohol)
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure sensors, and gas/liquid injection ports.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Purge the reactor with high-purity nitrogen to remove any oxygen.
-
-
Reaction Mixture Preparation:
-
Prepare an aqueous solution of the perfluorinated surfactant in deionized water (e.g., 0.1-1.0 wt%).
-
Add the desired amount of the radical initiator to the aqueous solution (e.g., 0.01-0.1 mol% relative to total monomers).
-
If a chain transfer agent is used, add it to the aqueous phase.
-
Transfer the aqueous solution to the prepared reactor.
-
-
Monomer Addition:
-
Seal the reactor and perform a leak test.
-
Begin stirring the aqueous solution at a constant rate (e.g., 200-500 rpm).
-
Introduce the liquid NFH monomer into the reactor.
-
Pressurize the reactor with ethene to the desired partial pressure.
-
Introduce tetrafluoroethene gas into the reactor to reach the final desired total pressure. The monomer feed ratio can be controlled by adjusting the partial pressures of the gaseous monomers.
-
-
Polymerization:
-
Heat the reactor to the desired polymerization temperature (e.g., 50-80 °C). The polymerization will initiate as the initiator starts to decompose.
-
Maintain a constant temperature and pressure throughout the reaction. The pressure can be maintained by feeding a mixture of ethene and TFE as it is consumed.
-
Monitor the reaction progress by observing the pressure drop (in a batch process) or monomer consumption. The reaction time can vary from a few hours to over 24 hours depending on the desired conversion and polymer properties.
-
-
Termination and Isolation:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent the unreacted gaseous monomers.
-
Open the reactor and collect the polymer slurry.
-
Isolate the solid polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove any residual surfactant and initiator.
-
Further wash with a suitable organic solvent (e.g., acetone or methanol) to remove any unreacted NFH.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Data Presentation: Expected Polymer Properties
The properties of the resulting terpolymer will be highly dependent on the monomer ratio in the polymer backbone. The following table provides a hypothetical summary of expected properties based on varying monomer compositions. Researchers should use this as a template to record their experimental results.
| Property | Terpolymer (Low NFH) | Terpolymer (Medium NFH) | Terpolymer (High NFH) |
| Composition (mol%) | |||
| Ethene | 45-50 | 40-45 | 35-40 |
| TFE | 45-50 | 40-45 | 35-40 |
| NFH | 1-5 | 5-15 | 15-30 |
| Physical Properties | |||
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Melting Point (Tₘ) | ~265 °C[2][3] | 240-260 °C | 220-240 °C |
| Glass Transition (T₉) | 110-130 °C | 90-110 °C | 70-90 °C |
| Molecular Weight | |||
| Mₙ ( g/mol ) | 50,000 - 150,000 | 40,000 - 120,000 | 30,000 - 100,000 |
| Mₙ/Mₙ (PDI) | 2.0 - 3.5 | 2.2 - 4.0 | 2.5 - 4.5 |
| Solubility | |||
| Common Solvents | Insoluble | Insoluble | Swelling in some fluorinated solvents |
Characterization Methodologies
Detailed characterization is crucial to understand the structure-property relationships of the synthesized terpolymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the copolymer composition and microstructure.
-
Protocol:
-
Dissolve a small amount of the polymer in a suitable deuterated solvent at an elevated temperature (e.g., hexafluorobenzene or a mixture of deuterated acetone and a fluorinated solvent).
-
Acquire ¹H NMR and ¹⁹F NMR spectra.
-
In the ¹H NMR spectrum, integrate the signals corresponding to the ethylene units.
-
In the ¹⁹F NMR spectrum, integrate the signals corresponding to the TFE and NFH units.
-
Calculate the molar composition of the terpolymer from the integrated peak areas.
-
2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., a fluorinated solvent like hexafluoroisopropanol with a salt additive) at an elevated temperature.
-
Filter the solution to remove any insoluble material.
-
Inject the solution into a GPC/SEC system equipped with appropriate columns for fluoropolymers and a refractive index detector.
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate) and apply appropriate correction factors if necessary.
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting temperature (Tₘ) and glass transition temperature (T₉).
-
Protocol:
-
Accurately weigh a small amount of the dry polymer (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same rate. The T₉ is determined from the second heating scan as a change in the baseline, and the Tₘ is the peak of the melting endotherm.
-
Signaling Pathways and Logical Relationships
The relationship between the monomer feed composition, the resulting polymer structure, and its final properties can be visualized as follows:
References
Application Notes and Protocols for the Synthesis of Fluoropolymers Utilizing 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, also known as (perfluorobutyl)ethylene, is a fluorinated olefin that holds significant promise as a monomer for the synthesis of advanced fluoropolymers. The incorporation of the perfluorobutyl group (-C4F9) into a polymer backbone can impart a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and specific dielectric characteristics. These attributes make fluoropolymers derived from this monomer attractive for a wide range of applications, from specialty coatings and hydrophobic materials to advanced materials in the electronics and biomedical fields.
This document provides detailed application notes and experimental protocols for the synthesis of fluoropolymers using this compound. The protocols are based on established principles of radical polymerization of fluorinated monomers and draw parallels from the synthesis of structurally similar fluoropolymers.
Properties of this compound
A summary of the key physical and chemical properties of the monomer is presented in Table 1.
| Property | Value |
| Chemical Formula | C6H3F9 |
| Molecular Weight | 246.08 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approximately 56-58 °C |
| CAS Number | 19430-93-4 |
Homopolymerization of this compound
The synthesis of a homopolymer from this compound can be challenging under standard polymerization conditions due to potential steric hindrance from the bulky perfluorobutyl group. High-pressure polymerization has been shown to be an effective method for the homopolymerization of similar perfluorinated olefins.
Experimental Protocol: High-Pressure Radical Polymerization
This protocol is adapted from the synthesis of perfluorohex-1-ene homopolymer and is expected to be applicable to this compound.
Materials:
-
This compound (distilled under inert atmosphere before use)
-
Perfluorinated peroxide initiator (e.g., based on pentafluorobenzoic acid)
-
Degassed solvent (e.g., perfluorinated solvent)
-
Teflon ampoules
-
High-pressure polymerization apparatus
Procedure:
-
Monomer Preparation: The this compound monomer should be distilled under an inert atmosphere (e.g., Argon) to remove any dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: The perfluorinated peroxide initiator is dissolved in a minimal amount of a suitable perfluorinated solvent and added to the Teflon ampoule. The molar concentration of the initiator is typically in the range of 1.5-2.2%.
-
Monomer Transfer: The purified monomer is transferred to the Teflon ampoule containing the initiator under an inert atmosphere. The ampoule is then sealed.
-
High-Pressure Reaction: The sealed ampoule is placed in a high-pressure apparatus. The pressure is raised to 15-16 thousand atmospheres, and the temperature is increased to 180-240 °C.
-
Polymerization: The reaction is allowed to proceed for an extended period, typically ranging from 168 to 336 hours.
-
Isolation and Purification: After the reaction, the pressure is carefully released, and the ampoule is opened. The resulting polymer is typically a solid or a highly viscous liquid. The crude polymer is dissolved in a suitable perfluorinated solvent to separate it from any unreacted monomer and initiator byproducts.
-
Drying: The polymer solution is then subjected to vacuum at an elevated temperature (e.g., 100 °C) to remove the solvent and any remaining volatile impurities, yielding the purified homopolymer.
Expected Polymer Properties
The properties of the resulting homopolymer will depend on the specific reaction conditions. A summary of expected properties based on analogous fluoropolymers is provided in Table 2.
| Property | Expected Value/Characteristic |
| Appearance | Potentially a partially crystalline solid |
| Solubility | Soluble in perfluorinated solvents |
| Thermal Stability | High, characteristic of fluoropolymers |
| Refractive Index | Expected to be low, in the range of 1.33-1.34 |
Copolymerization of this compound
Copolymerization of this compound with other monomers, such as ethene and tetrafluoroethene, is a viable strategy to tailor the properties of the final fluoropolymer. Copolymers are often more processable than their homopolymer counterparts. Radical copolymerization is a common method for the synthesis of such materials.
Experimental Protocol: Radical Copolymerization
This protocol provides a general guideline for the radical copolymerization of this compound. The specific conditions will need to be optimized depending on the comonomer and desired polymer characteristics.
Materials:
-
This compound (purified)
-
Comonomer (e.g., ethene, tetrafluoroethene, vinylidene fluoride)
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide)
-
Solvent (e.g., 1,1,2-trichlorotrifluoroethane, supercritical carbon dioxide)
-
Polymerization reactor equipped with stirring, temperature control, and inert gas inlet
Procedure:
-
Reactor Setup: The polymerization reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging of Reagents: The solvent, this compound, and the chosen comonomer are charged into the reactor. The molar ratio of the monomers will determine the composition of the final copolymer.
-
Initiator Addition: The radical initiator, dissolved in a small amount of the solvent, is added to the reactor.
-
Polymerization: The reactor is heated to the desired temperature (typically 50-80 °C, depending on the initiator) and the reaction mixture is stirred vigorously. The polymerization is allowed to proceed for a set period, which can range from a few hours to 24 hours.
-
Termination and Isolation: The polymerization is terminated by cooling the reactor and venting any excess gaseous monomers. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomers and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.
Characterization of Copolymers
The resulting copolymers should be characterized to determine their composition, molecular weight, and thermal properties. A summary of typical characterization techniques and expected data is presented in Table 3.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F) | Copolymer composition, microstructure |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity |
| Thermogravimetric Analysis (TGA) | Thermal decomposition temperature |
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflows for the homopolymerization and copolymerization of this compound.
Caption: High-pressure homopolymerization workflow.
Caption: Radical copolymerization workflow.
Safety Precautions
Working with fluorinated compounds and high-pressure equipment requires strict adherence to safety protocols.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
High-pressure reactions should only be performed by trained personnel using appropriate safety shields and equipment.
-
Care should be taken when handling radical initiators, as some can be thermally unstable.
Conclusion
The synthesis of fluoropolymers from this compound offers a pathway to novel materials with desirable properties. While the homopolymerization may require specialized high-pressure equipment, copolymerization via standard radical methods provides a more accessible route to a range of functional fluoropolymers. The protocols and data presented in these application notes serve as a valuable starting point for researchers and scientists exploring the potential of this versatile fluorinated monomer. Further optimization of reaction conditions will be necessary to achieve specific polymer characteristics for targeted applications.
Application Notes and Protocols for Hydrophobic Surface Coatings with 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene for creating hydrophobic surface coatings. This document details the underlying principles, experimental protocols for common deposition techniques, and the resulting surface properties. The information is intended to guide researchers in the development of hydrophobic and superhydrophobic surfaces for a variety of applications, including biomedical devices, microfluidics, and self-cleaning surfaces.
Introduction
This compound is a fluorinated alkene monomer that serves as a valuable precursor for the fabrication of hydrophobic and oleophobic coatings. The presence of a high density of fluorine atoms in its structure imparts low surface energy to the resulting polymer films. Low surface energy is a key determinant of hydrophobicity, leading to high water contact angles and reduced surface wetting.
Coatings derived from this monomer can be applied through various methods, with plasma-enhanced chemical vapor deposition (PECVD) being a prominent technique for creating thin, uniform, and highly conformal films. Solution-based methods also offer a viable route for coating applications. The resulting poly(this compound) surfaces exhibit excellent water repellency, which can be further enhanced to achieve superhydrophobicity by introducing surface roughness at the micro- or nanoscale.
Key Application Methods & Surface Properties
The primary method for depositing thin films of poly(this compound) is plasma polymerization. This technique involves the fragmentation and polymerization of the monomer in a plasma environment, leading to the deposition of a highly cross-linked and stable polymer film. The properties of the resulting coating are highly dependent on the plasma process parameters.
While specific quantitative data for coatings derived solely from this compound is not extensively documented in publicly available literature, the principles of using fluorinated monomers in plasma polymerization are well-established. The data presented below is a representative summary based on similar fluorinated polymer coatings and serves as a guideline for expected performance.
Table 1: Representative Surface Properties of Fluoropolymer Coatings
| Deposition Method | Substrate | Water Contact Angle (θ) | Surface Free Energy (γ) | Coating Thickness | Key Characteristics |
| Plasma Polymerization | Silicon Wafer | > 110° | < 20 mN/m | 10 - 100 nm | Uniform, conformal, pinhole-free, high adhesion |
| Plasma Polymerization with Nanoparticles | Glass | > 150° (Superhydrophobic) | Very Low | Variable | High roughness, self-cleaning properties |
| Solution Dip-Coating | Polyurethane | ~118° | Low | Variable | Simple process, suitable for complex shapes |
Experimental Protocols
The following protocols provide detailed methodologies for creating hydrophobic coatings using this compound.
Protocol 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
This protocol describes the deposition of a thin, hydrophobic film of poly(this compound) onto a substrate using a capacitively coupled plasma reactor.
Materials:
-
This compound monomer
-
Substrates (e.g., silicon wafers, glass slides, polymer films)
-
Argon gas (99.999% purity)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Plasma-enhanced chemical vapor deposition (PECVD) system with a radio frequency (RF) power supply (13.56 MHz)
-
Vacuum pump system
-
Mass flow controllers (MFCs)
-
Substrate holder with heating capability
-
Contact angle goniometer
-
Ellipsometer or profilometer for thickness measurement
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Perform an oxygen or argon plasma pre-treatment (e.g., 50 W for 5 minutes) to further clean and activate the substrate surface, which can improve film adhesion.
-
-
Deposition Process:
-
Place the cleaned substrates onto the substrate holder in the PECVD chamber.
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
Introduce argon gas at a controlled flow rate (e.g., 10-50 sccm) to stabilize the chamber pressure.
-
Introduce the this compound monomer vapor into the chamber at a controlled flow rate (e.g., 1-10 sccm). The monomer may need to be gently heated to achieve a sufficient vapor pressure.
-
Set the substrate temperature, if desired (e.g., room temperature to 100 °C).
-
Ignite the plasma by applying RF power (e.g., 10-100 W).
-
Maintain the plasma for the desired deposition time (e.g., 1-20 minutes) to achieve the target film thickness.
-
After deposition, turn off the RF power and stop the monomer and argon flow.
-
Allow the chamber to cool and vent to atmospheric pressure with nitrogen before removing the coated substrates.
-
-
Characterization:
-
Measure the water contact angle using a goniometer to assess hydrophobicity.
-
Determine the coating thickness using ellipsometry or a profilometer.
-
Analyze the surface chemistry and elemental composition using X-ray Photoelectron Spectroscopy (XPS).
-
Examine the surface morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Protocol 2: Solution-Based Dip-Coating
This protocol outlines a simpler, non-plasma method for applying a hydrophobic coating. This method may be suitable for materials that are not compatible with vacuum or plasma environments.
Materials:
-
This compound monomer
-
A suitable low-boiling point, fluorinated solvent (e.g., a hydrofluoroether)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN), if polymerization in solution is desired prior to coating.
-
Substrates
Equipment:
-
Beakers and magnetic stirrer
-
Dip-coater or a controlled-speed withdrawal apparatus
-
Oven or hotplate for curing
Procedure:
-
Solution Preparation:
-
Dissolve a desired concentration of this compound (e.g., 1-5% w/v) in the fluorinated solvent.
-
If pre-polymerization is desired, add a small amount of a radical initiator and heat the solution under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The extent of polymerization will need to be optimized.
-
-
Coating Process:
-
Immerse the cleaned and dried substrate into the coating solution.
-
Allow the substrate to remain in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 1-10 mm/s). The withdrawal speed will influence the coating thickness.
-
Allow the solvent to evaporate from the coated surface in a well-ventilated area.
-
-
Curing:
-
Heat the coated substrate in an oven or on a hotplate at a temperature sufficient to promote adhesion and further polymerization if an initiator was used (e.g., 80-120 °C). The curing time will need to be optimized (e.g., 30-60 minutes).
-
-
Characterization:
-
Perform surface characterization as described in Protocol 1 (contact angle, thickness, XPS, AFM/SEM).
-
Visualizations
Experimental Workflow: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
Caption: Workflow for hydrophobic coating via PECVD.
Logical Relationship: Factors Influencing Hydrophobicity
Application Notes and Protocols for Surface Modification using 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the surface modification of various substrates using 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene to impart hydrophobic properties. The primary method detailed is plasma-enhanced chemical vapor deposition (PECVD), a versatile technique for creating thin, durable, and highly fluorinated surface coatings. While specific literature on the plasma polymerization of this compound is limited, this protocol is based on established principles and practices for similar fluorinated alkene monomers. The resulting fluoropolymer films are characterized by low surface energy and high water contact angles, making them suitable for a range of applications including biomedical devices, microfluidics, and anti-fouling surfaces.
Introduction to Fluorinated Surfaces
Fluorinated polymers are renowned for their chemical inertness, thermal stability, and low surface energy.[1] The presence of fluorine atoms in a polymer backbone results in a material with weak intermolecular forces, leading to poor wetting by liquids such as water and oils.[2] Surface modification with a thin layer of a fluoropolymer can therefore transform a hydrophilic or high-energy surface into a hydrophobic, low-adhesion surface. This compound is a promising precursor for such modifications due to its high fluorine content and terminal double bond, which can be readily polymerized under plasma conditions.
Plasma polymerization is a solvent-free, room-temperature process that uses the energy from a plasma to fragment and polymerize a monomer vapor, depositing a thin, highly cross-linked, and pinhole-free polymer film onto a substrate.[3] This method is advantageous as it can be applied to a wide variety of substrate materials, including metals, ceramics, and polymers, without causing thermal damage.[4]
Experimental Protocol: Plasma Polymerization
This section details a generalized protocol for the surface modification of a substrate using this compound via plasma polymerization.
Materials and Equipment
-
Monomer: this compound (purity >98%)
-
Substrates: Silicon wafers, glass slides, or other materials of interest
-
Plasma Reactor: A capacitively coupled plasma (CCP) or inductively coupled plasma (ICP) reactor equipped with:
-
Radio frequency (RF) power supply (13.56 MHz)
-
Vacuum pump capable of reaching a base pressure of <10 mTorr
-
Mass flow controller for the monomer
-
Pressure gauge
-
-
Cleaning Reagents: Acetone, isopropanol, deionized water
-
Characterization Equipment:
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS)
-
Atomic force microscope (AFM) (optional)
-
Ellipsometer (optional)
-
Substrate Preparation
-
Clean the substrates by sonicating them in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For enhanced adhesion, the substrates can be pre-treated with an oxygen or argon plasma for 5 minutes at a pressure of 2.7 x 10⁻³ Pa and an RF power of 100 W.[2] This step creates reactive sites on the surface.
Plasma Polymerization Procedure
-
Place the cleaned and dried substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of less than 10 mTorr.
-
Introduce the this compound monomer into the chamber at a controlled flow rate. A typical starting point for a liquid monomer is a pressure of 50 mTorr.[5]
-
Allow the pressure to stabilize.
-
Ignite the plasma by applying RF power. A typical power range for plasma polymerization is 5 to 100 watts.[4][5] The optimal power will depend on the reactor geometry and desired film properties.
-
Maintain the plasma for the desired deposition time. A typical deposition time is 5-20 minutes.
-
After the desired time, turn off the RF power and stop the monomer flow.
-
Allow the chamber to return to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.
Characterization of Modified Surfaces
Wettability
The hydrophobicity of the modified surface is primarily assessed by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface. For fluorocarbon films, contact angles are typically above 100°.
Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental and chemical composition of the surface. The high-resolution C1s spectrum of a plasma-polymerized fluorocarbon film can be deconvoluted to identify various C-F bonding environments (e.g., -CF3, -CF2, -CF, and C-C). The presence of a high percentage of -CF2 and -CF3 groups is indicative of a successful hydrophobic modification.[6][7]
Quantitative Data
The following table summarizes typical water contact angles and surface energies obtained for surfaces modified with various fluorocarbon precursors using plasma polymerization. While specific data for this compound is not available in the literature, these values provide a benchmark for expected performance.
| Precursor Monomer | Substrate | Water Contact Angle (°) | Surface Energy (dyn/cm) | Reference |
| Perfluorohexane | Polypropylene | 118 | Not Reported | [8] |
| Tetrafluoroethylene | Wool | Not Reported | Not Reported | [9] |
| c-Octafluorocyclobutane (c-C4F8) | Silicon | ~115 | Not Reported | [7] |
| Ethylene Tetrafluoroethylene (ETFE) | ETFE Film | Increased from 24 to 75-80 | 24 (untreated) | [1] |
| Perfluoro(2-methylpent-2-ene) | Glass | ~110 | Not Reported | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification via plasma polymerization.
Signaling Pathway/Reaction Mechanism
Caption: Mechanism of plasma-enhanced chemical vapor deposition.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Plasma reactors operate under vacuum and high voltage. Follow all manufacturer safety guidelines for the equipment.
-
Ensure proper grounding of the plasma system to prevent electrical hazards.
References
- 1. Fragmentation Mechanism in a Nitrogen Dielectric Barrier Discharge Plasma on Fluoropolymer Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 4. vergason.com [vergason.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigation of Surface Properties of Fluorocarbon Films Produced Using Plasma Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ene Reactions Involving 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a generalized experimental framework for exploring the ene reaction involving the electron-deficient alkene, 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to a lack of specific literature precedents for this substrate in ene reactions, the following protocols are based on established principles of ene reactions with electron-deficient alkenes and serve as a starting point for experimental investigation. The unique electronic properties imparted by the nonafluorohexyl group suggest that Lewis acid catalysis may be essential to facilitate this transformation.
Introduction: The Ene Reaction and Fluorinated Building Blocks
The ene reaction is a powerful pericyclic reaction that forms a carbon-carbon bond between an alkene containing an allylic hydrogen (the "ene") and a reactive π-bond system (the "enophile").[1] This reaction creates a new stereocenter and is highly valued in synthetic organic chemistry for its ability to build molecular complexity in a single step.
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to their unique properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a commercially available building block that can be used to introduce a perfluorobutyl moiety into a target molecule. The successful application of this compound in ene reactions would provide a novel method for the synthesis of complex fluorinated molecules.
The electron-withdrawing nature of the perfluoroalkyl group in this compound is expected to decrease the nucleophilicity of the double bond and reduce the reactivity of the allylic protons, making the ene reaction more challenging compared to unactivated alkenes.[2] Therefore, both thermal and Lewis acid-catalyzed conditions should be explored.
Reaction Principle and Proposed Signaling Pathway
The ene reaction can proceed through either a concerted pericyclic transition state or a stepwise mechanism, often influenced by the presence of a Lewis acid catalyst.[3] In the case of an electron-deficient ene such as this compound, a Lewis acid is expected to coordinate to the enophile, lowering its LUMO energy and facilitating the reaction.
Experimental Protocols
The following are generalized protocols for screening the ene reaction of this compound. Optimization of temperature, solvent, catalyst, and reaction time will be necessary.
General Protocol for Thermal Ene Reaction
Materials:
-
This compound
-
Enophile (e.g., diethyl maleate, formaldehyde, benzaldehyde)
-
High-boiling solvent (e.g., toluene, xylene, or solvent-free)
-
Heavy-walled sealed reaction tube or high-pressure reactor
Procedure:
-
To a clean, dry, heavy-walled sealed reaction tube, add this compound (1.0 equiv).
-
Add the enophile (1.0-2.0 equiv).
-
If using a solvent, add the desired volume (to achieve a concentration of 0.1-1.0 M).
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture in a sand bath or heating block to the desired temperature (screening range: 150-250 °C).
-
Monitor the reaction progress by GC-MS or 19F NMR analysis of aliquots.
-
Upon completion or when no further conversion is observed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography or distillation.
General Protocol for Lewis Acid-Catalyzed Ene Reaction
Materials:
-
This compound
-
Enophile (e.g., formaldehyde, benzaldehyde, glyoxylate esters)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., BF3·OEt2, TiCl4, AlCl3, SnCl4, Sc(OTf)3)
-
Inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the enophile (1.0 equiv) and dissolve in the anhydrous solvent.
-
Cool the solution to the desired temperature (screening range: -78 °C to room temperature).
-
Slowly add the Lewis acid (0.1-1.1 equiv) to the stirred solution.
-
Stir the mixture for 15-30 minutes to allow for complexation.
-
Add this compound (1.0-1.5 equiv) dropwise.
-
Monitor the reaction progress by TLC, GC-MS, or 19F NMR.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO3, water, or a saturated solution of Rochelle's salt).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Data Presentation: Screening Tables
The following tables are templates for organizing experimental data during reaction screening.
Table 1: Screening of Thermal Ene Reaction Conditions
| Entry | Enophile | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Diethyl Maleate | Toluene | 150 | 24 | ||
| 2 | Diethyl Maleate | Xylene | 180 | 24 | ||
| 3 | Benzaldehyde | Toluene | 150 | 24 | ||
| 4 | Benzaldehyde | Xylene | 180 | 24 |
Table 2: Screening of Lewis Acid-Catalyzed Ene Reaction Conditions
| Entry | Enophile | Lewis Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Benzaldehyde | BF3·OEt2 (1.1) | CH2Cl2 | -78 to 0 | 4 | ||
| 2 | Benzaldehyde | TiCl4 (1.1) | CH2Cl2 | -78 | 4 | ||
| 3 | Benzaldehyde | AlCl3 (1.1) | CH2Cl2 | -20 | 6 | ||
| 4 | Ethyl Glyoxylate | Sc(OTf)3 (0.1) | CH2Cl2 | 0 | 12 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the investigation of the ene reaction with this compound.
Characterization of Potential Products
The resulting ene adducts can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will be crucial for structural elucidation. The appearance of new signals corresponding to the homoallylic alcohol or adduct and shifts in the signals of the starting materials will confirm the reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional groups in the product, such as the hydroxyl group in a carbonyl-ene reaction, can be confirmed.
Safety Precautions
-
Fluorinated Compounds: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lewis Acids: Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere. Quench any residual Lewis acid carefully.
-
High-Temperature Reactions: Thermal ene reactions require high temperatures and should be conducted behind a blast shield. Ensure that the reaction vessel is properly sealed and can withstand the expected pressure.
References
Characterization of Polymers Derived from 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing polymers synthesized from the monomer 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. The protocols outlined below are designed to elucidate the structural, molecular weight, and thermal properties of these fluorinated polymers, which are of growing interest in various high-performance applications, including advanced materials and drug delivery systems.
Structural Characterization
The precise chemical structure of the polymer is fundamental to understanding its properties and performance. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including monomer sequencing, chain-end analysis, and the presence of any structural defects. For fluoropolymers, both ¹H and ¹⁹F NMR are indispensable.
Illustrative NMR Data for Poly(this compound)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 1.5 - 2.5 | Multiplet | Backbone -CH₂- and -CH- protons |
| ¹⁹F | -81 | Singlet | -CF₃ |
| ¹⁹F | -115 to -125 | Multiplet | -CF₂- groups |
Note: The data presented in this table is illustrative and based on typical chemical shifts for similar fluorinated structures. Actual values may vary depending on the solvent, polymer tacticity, and molecular weight.
-
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or hexafluoroisopropanol-d₂). Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹⁹F NMR, a broadband or fluorine-specific probe is required.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Acquisition Parameters (¹⁹F NMR):
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: -50 to -250 ppm.
-
Number of Scans: 64-256, as ¹⁹F signals can be broad.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra internally to the residual solvent peak (for ¹H) or an external standard like CFCl₃ (for ¹⁹F).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For fluoropolymers, the C-F stretching vibrations are particularly prominent.
Illustrative FTIR Data for Poly(this compound)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2850-3000 | C-H stretching |
| 1450-1470 | C-H bending |
| 1100-1350 | C-F stretching |
| 600-800 | C-F bending |
Note: This data is illustrative. The exact peak positions and intensities can be influenced by the polymer's physical state (e.g., film, powder) and crystallinity.
-
Sample Preparation: Place a small amount of the polymer powder or a thin film directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Record the spectrum of the sample and a background spectrum of the empty ATR crystal. The instrument software will automatically generate the absorbance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known databases for fluoropolymers.
Molecular Weight Determination
The molecular weight and its distribution are critical parameters that influence the mechanical and rheological properties of a polymer. Gel Permeation Chromatography (GPC) is the standard technique for this analysis.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.
Illustrative GPC Data for Poly(this compound)
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 50,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 120,000 g/mol |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 2.4 |
Note: This data is hypothetical and serves as an example. The molecular weight and PDI are highly dependent on the polymerization conditions.
-
Sample Preparation: Dissolve the polymer in a suitable solvent at a concentration of 1-2 mg/mL. Fluorinated solvents such as hexafluoroisopropanol (HFIP) or α,α,α-trifluorotoluene may be required for good solubility.[1] Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
Instrumentation: An isocratic HPLC system equipped with a refractive index (RI) detector and a series of GPC columns suitable for the expected molecular weight range. The use of a multi-angle light scattering (MALS) detector can provide absolute molecular weight determination.[2]
-
GPC Conditions:
-
Mobile Phase: The same solvent used for sample preparation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-50 °C to ensure good solubility and reduce viscosity.
-
Injection Volume: 50-100 µL.
-
-
Calibration: Create a calibration curve using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate). For fluoropolymers, universal calibration with a viscometer detector may be necessary for accurate results.[3]
-
Data Analysis: The chromatography software will calculate Mₙ, Mₙ, and PDI based on the calibration curve and the elution profile of the sample.
Thermal Properties Analysis
The thermal stability and transition temperatures of a polymer are crucial for determining its processing conditions and end-use applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this evaluation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.
Illustrative TGA Data for Poly(this compound)
| Parameter | Value |
| Onset of Decomposition (Tₒ) | 350 °C |
| Temperature at 5% Weight Loss (T₅%) | 380 °C |
| Temperature at Maximum Decomposition Rate (Tₘₐₓ) | 420 °C |
| Residual Mass at 600 °C | < 1% |
Note: This data is illustrative. The thermal stability can be influenced by factors such as molecular weight, end groups, and the presence of any impurities.
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer.
-
TGA Conditions:
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 or 20 °C/min).
-
-
Data Analysis: The TGA software will generate a thermogram (mass vs. temperature). From this curve, determine the onset of decomposition, the temperatures at specific weight loss percentages, and the residual mass. The first derivative of the thermogram (DTG curve) reveals the temperature of the maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of glass transition temperature (T₉), melting temperature (Tₘ), and crystallization temperature (T꜀).
Illustrative DSC Data for Poly(this compound)
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (T₉) | 110 °C |
| Melting Temperature (Tₘ) | 265 °C[3] |
Note: The glass transition temperature is an illustrative value. The melting temperature is based on a reported value for a copolymer of this compound with ethene and tetrafluoroethene and may differ for the homopolymer.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a DSC pan (e.g., aluminum) and seal it.
-
Instrumentation: A differential scanning calorimeter.
-
DSC Conditions:
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating: Heat from room temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min to erase the thermal history.
-
Cooling: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating: Heat the sample again to the upper temperature limit at 10 °C/min.
-
-
-
Data Analysis: The DSC software will generate a thermogram (heat flow vs. temperature). The T₉ is determined from the step change in the baseline of the second heating scan. The Tₘ is the peak maximum of the endothermic melting peak, and the T꜀ is the peak maximum of the exothermic crystallization peak observed during the cooling scan.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Overall workflow for polymer characterization.
Caption: Detailed workflow for GPC analysis.
References
Copolymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, also known as (perfluorobutyl)ethylene, is a fluorinated vinyl monomer utilized in the synthesis of specialty polymers. Its chemical structure, featuring a highly fluorinated alkyl chain, imparts unique properties to copolymers, including enhanced thermal stability, chemical resistance, and hydrophobicity. These characteristics make copolymers derived from this monomer promising candidates for a variety of high-performance applications, including advanced materials and potentially in the biomedical field.
This document provides an overview of the copolymerization of this compound, including potential reaction pathways and generalized experimental protocols. Due to the limited availability of specific experimental data for this monomer in publicly accessible literature, the protocols provided are based on general principles of fluorinated alkene copolymerization and should be adapted and optimized for specific research needs.
Properties of Copolymers
Incorporating this compound into a polymer backbone can significantly modify the material's properties. The high fluorine content contributes to:
-
High Thermal Stability: The strong carbon-fluorine bonds enhance the thermal degradation resistance of the resulting copolymer.
-
Chemical Inertness: The fluorinated segments provide a protective barrier against chemical attack from solvents, acids, and bases.
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to materials that repel both water and oils.
-
Low Refractive Index: Fluorinated polymers typically exhibit low refractive indices.
-
Biocompatibility: Fluoropolymers are often characterized by their bio-inertness, a crucial property for biomedical applications.
Copolymerization Reactions: An Overview
This compound can be copolymerized with a variety of comonomers to tailor the final properties of the polymer. A known example is the terpolymerization with ethene and tetrafluoroethene, identified by the CAS number 68258-85-5.
The general copolymerization reaction can be represented as follows:
Caption: General Copolymerization Scheme.
Table 1: Potential Comonomers and Expected Copolymer Properties
| Comonomer (M2) | Potential Copolymerization Method | Expected Key Properties of the Copolymer | Potential Applications |
| Ethylene | High-pressure radical polymerization | Improved processability, flexibility, and toughness. | Wire and cable insulation, chemically resistant films. |
| Tetrafluoroethylene (TFE) | Emulsion or suspension polymerization | Enhanced thermal and chemical resistance, low friction. | High-performance seals, gaskets, and coatings. |
| Vinylidene Fluoride (VDF) | Emulsion or suspension polymerization | Piezoelectric properties, good chemical resistance. | Sensors, actuators, battery separators. |
| Vinyl Ethers | Cationic or radical polymerization | Modified solubility, potential for functionalization. | Coatings, adhesives, and biomedical materials. |
| (Meth)acrylates | Radical polymerization (e.g., RAFT) | Tunable mechanical properties and functionality. | Specialty coatings, optical materials. |
Experimental Protocols (Generalized)
The following protocols are generalized procedures for the copolymerization of this compound. Note: These are illustrative and require optimization for specific comonomers and desired copolymer characteristics.
Protocol 1: Radical Solution Copolymerization
This protocol is suitable for copolymerization with monomers like methyl methacrylate or vinyl acetate.
Materials:
-
This compound (M1)
-
Comonomer (e.g., Methyl Methacrylate, M2)
-
Radical Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous, deoxygenated solvent (e.g., 1,1,1,3,3-pentafluorobutane or a suitable organic solvent)
-
Schlenk flask or high-pressure reactor
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., Methanol or Hexane)
Procedure:
-
Monomer and Initiator Preparation: Purify monomers to remove inhibitors. Weigh the desired amounts of M1, M2, and AIBN.
-
Reaction Setup: Assemble the Schlenk flask or reactor under an inert atmosphere. Add the solvent, monomers, and initiator to the reaction vessel.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir. Monitor the reaction progress by taking aliquots for analysis (e.g., by GC or NMR to determine monomer conversion).
-
Termination and Precipitation: After the desired time or conversion, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a stirred excess of a non-solvent.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Caption: Workflow for Radical Solution Copolymerization.
Protocol 2: Emulsion Copolymerization
This method is suitable for producing high molecular weight copolymers as a stable aqueous dispersion (latex), particularly with gaseous comonomers like ethylene or VDF.
Materials:
-
This compound (M1)
-
Comonomer (e.g., Vinylidene Fluoride, M2)
-
Deionized water
-
Surfactant (e.g., Ammonium perfluorooctanoate - Note: Use with caution and consider alternatives due to environmental concerns )
-
Water-soluble initiator (e.g., Potassium persulfate, KPS)
-
Buffer (e.g., Sodium bicarbonate)
-
High-pressure reactor equipped with a stirrer
Procedure:
-
Aqueous Phase Preparation: In the reactor, dissolve the surfactant and buffer in deionized and deoxygenated water.
-
Reactor Sealing and Purging: Seal the reactor and purge thoroughly with an inert gas, followed by the gaseous comonomer (M2) to the desired pressure.
-
Monomer Addition: Inject the liquid monomer (M1) into the reactor.
-
Initiation: Heat the reactor to the desired temperature (typically 50-80 °C for KPS). Inject an aqueous solution of the initiator to start the polymerization.
-
Polymerization: Maintain the temperature and stirring. Monitor the pressure drop (for gaseous comonomers) to follow the reaction progress.
-
Termination and Recovery: After the desired reaction time, cool the reactor and vent any unreacted gaseous monomer. The product is a polymer latex. The solid polymer can be isolated by coagulation (e.g., by adding a salt solution or freezing), followed by washing and drying.
Characterization of Copolymers
Table 2: Recommended Characterization Techniques
| Property | Technique | Information Obtained |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Copolymer composition, monomer sequencing, end-group analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups from both monomers. | |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. |
| Thermogravimetric Analysis (TGA) | Thermal degradation temperature and stability. | |
| Surface Properties | Contact Angle Measurement | Hydrophobicity and oleophobicity of copolymer films. |
Applications in Drug Development
While specific applications of copolymers from this compound in drug development are not yet established in the literature, the unique properties of fluorinated polymers suggest several potential uses:
-
Drug Delivery Vehicles: Amphiphilic block copolymers containing a hydrophobic fluorinated segment and a hydrophilic segment could self-assemble into micelles or nanoparticles for encapsulating and delivering hydrophobic drugs. The inertness of the fluorinated core could protect the drug from degradation.
-
Medical Device Coatings: The hydrophobicity and low friction of these copolymers could be beneficial for coating medical devices such as catheters or implants to reduce biofouling and improve biocompatibility.
-
Cellular Imaging: The presence of multiple fluorine atoms could enable the use of these copolymers as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI), allowing for the tracking of drug delivery systems in vivo.
Caption: Potential Pathway for Drug Delivery Application.
Conclusion
This compound is a monomer with significant potential for creating novel fluorinated copolymers. While detailed research on its copolymerization is emerging, the general principles of fluoroalkene polymerization provide a solid foundation for its investigation. The resulting copolymers, with their expected high performance and unique properties, are promising materials for advanced technological applications, including specialized areas within the field of drug development. Further research is needed to fully explore the reactivity of this monomer and the specific properties and applications of its copolymers.
Synthesis of Functionalized Materials Using 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized materials utilizing 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH). The unique properties of NFH, stemming from its highly fluorinated alkyl chain and reactive vinyl group, make it a valuable monomer for creating materials with tailored surface properties, particularly for applications requiring hydrophobicity, chemical resistance, and biocompatibility.
Application Notes
This compound is a fluorinated olefin that serves as a versatile building block for the synthesis of a variety of functional polymers. Its primary applications lie in the development of hydrophobic and oleophobic coatings, low-friction surfaces, and advanced materials for biomedical devices. The presence of the perfluorobutyl group imparts a low surface energy to the resulting polymers, leading to excellent water and oil repellency.
Key Applications:
-
Hydrophobic and Oleophobic Surfaces: Polymers and copolymers of NFH are extensively used to create superhydrophobic surfaces. These coatings find applications in self-cleaning glasses, moisture-repelling textiles, and anti-fouling surfaces for marine applications.
-
Biomedical Devices: The chemical inertness and biocompatibility of fluoropolymers make NFH an attractive monomer for modifying the surfaces of biomedical implants, catheters, and drug delivery systems. Such modifications can reduce protein adsorption and improve the hemocompatibility of devices.
-
Low-Friction Coatings: The low coefficient of friction of NFH-based polymers makes them suitable for applications requiring durable, low-wear surfaces, such as in microelectronics and medical devices.
-
Functional Membranes: Incorporation of NFH into polymer membranes can enhance their chemical resistance and modify their transport properties, which is beneficial for applications in separation processes and fuel cells.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 19430-93-4 | [1][2] |
| Molecular Formula | C6H3F9 | [1] |
| Molecular Weight | 246.08 g/mol | [2] |
| Density | 1.452 g/mL at 25°C | [1] |
| Boiling Point | 59-60°C | [1] |
| Flash Point | 1°F | [1] |
| Refractive Index (n20/D) | 1.3 | [1] |
| Water Solubility | 15.6 mg/L at 20°C | [1] |
Experimental Protocols
This section details protocols for the synthesis of functional materials using NFH. The following methods are provided as examples and can be adapted based on the specific research requirements.
Protocol 1: Synthesis of a Hydrophobic Coating via Plasma Polymerization
This protocol describes the deposition of a thin, hydrophobic film of polymerized this compound (pNFH) on a substrate using a low-pressure plasma reactor. Plasma polymerization is a solvent-free method that can be applied to a wide variety of substrates.[3][4][5]
Materials:
-
This compound (NFH), >98% purity
-
Substrate (e.g., silicon wafer, glass slide, polymer film)
-
Argon (Ar) gas, high purity
-
Low-pressure plasma reactor equipped with a radio frequency (RF) generator
Equipment:
-
Low-pressure plasma reactor
-
RF generator (13.56 MHz)
-
Monomer delivery system with a mass flow controller
-
Vacuum pump
-
Contact angle goniometer
Procedure:
-
Substrate Preparation: Clean the substrate to remove any organic contaminants. For silicon wafers or glass slides, sonicate in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen and place it in the plasma reactor.
-
Reactor Purging: Evacuate the plasma reactor to a base pressure of <10 mTorr. Purge the chamber with argon gas for 10 minutes to remove any residual air and moisture.
-
Plasma Pre-treatment: Ignite an argon plasma at a pressure of 100 mTorr and an RF power of 50 W for 5 minutes. This step activates the substrate surface, promoting adhesion of the polymer film.
-
Plasma Polymerization:
-
Introduce NFH vapor into the reactor at a controlled flow rate (e.g., 5 sccm).
-
Maintain the reactor pressure at 80 mTorr.
-
Ignite the plasma at an RF power of 30 W.
-
Continue the deposition for the desired time to achieve the target film thickness (e.g., 10-20 minutes for a film of ~50-100 nm).
-
-
Post-treatment and Characterization:
-
Turn off the RF power and stop the monomer flow.
-
Allow the reactor to cool to room temperature under vacuum.
-
Vent the chamber with argon and remove the coated substrate.
-
Characterize the hydrophobicity of the coated surface by measuring the static water contact angle.
-
Expected Results:
The pNFH coating is expected to be highly hydrophobic. The water contact angle on the coated surface should be significantly higher than on the uncoated substrate.
| Substrate | Treatment | Water Contact Angle (°) |
| Glass Slide | Uncoated | ~30-40° |
| Glass Slide | pNFH Coated | >110° |
| Silicon Wafer | Uncoated | ~20-30° |
| Silicon Wafer | pNFH Coated | >105° |
Workflow for Plasma Polymerization:
Protocol 2: Surface Functionalization via Thiol-Ene Click Reaction
This protocol outlines a method for the functionalization of a thiol-containing surface with this compound via a photo-initiated thiol-ene "click" reaction. This method is highly efficient and proceeds under mild conditions, making it suitable for modifying sensitive substrates.[6][7][8]
Materials:
-
Thiol-functionalized substrate (e.g., mercaptopropyl-functionalized silica gel or a thiol-containing polymer monolith)
-
This compound (NFH)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Methanol (for washing)
Equipment:
-
UV lamp (365 nm)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction vessel, suspend the thiol-functionalized substrate in anhydrous THF.
-
Add an excess of NFH (e.g., 5-10 equivalents relative to the thiol groups on the substrate).
-
Add the photoinitiator (e.g., 1-2 mol% relative to the thiol groups).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
-
Photo-irradiation:
-
While stirring, expose the reaction mixture to UV light (365 nm) at room temperature.
-
The reaction time will depend on the substrate and the intensity of the UV source but is typically complete within 30-60 minutes.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the functionalized substrate.
-
Wash the substrate extensively with THF to remove unreacted NFH and the photoinitiator.
-
Subsequently, wash with methanol to remove any remaining impurities.
-
Dry the functionalized substrate under vacuum.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the S-H stretching band and the appearance of C-F stretching bands.
-
X-ray photoelectron spectroscopy (XPS) can be used to quantify the fluorine content on the surface.
-
Expected Results:
The thiol-ene reaction should result in the covalent attachment of the nonafluorohexyl group to the substrate surface, rendering it hydrophobic.
| Analytical Technique | Observation |
| FTIR | Disappearance of the S-H stretching vibration (~2550 cm⁻¹). Appearance of strong C-F stretching vibrations (1100-1300 cm⁻¹). |
| XPS | Presence of a significant F1s signal. |
| Contact Angle | A significant increase in the water contact angle on the modified surface. |
Logical Relationship for Thiol-Ene Functionalization:
Protocol 3: Radical Copolymerization of NFH with a Vinyl Ether
This protocol provides a general procedure for the radical copolymerization of this compound with a vinyl ether, such as isobutyl vinyl ether (IBVE), to synthesize a fluorinated copolymer. The incorporation of NFH is expected to enhance the hydrophobicity and thermal stability of the resulting polymer.
Materials:
-
This compound (NFH), purified
-
Isobutyl vinyl ether (IBVE), purified
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,2-dichloroethane)
-
Precipitating solvent (e.g., methanol or hexane)
Equipment:
-
Schlenk flask or reaction tube with a magnetic stirrer
-
Oil bath with temperature controller
-
Vacuum line
-
Filtration apparatus
Procedure:
-
Monomer and Initiator Preparation:
-
Purify NFH and IBVE by passing them through a short column of basic alumina to remove inhibitors.
-
Recrystallize AIBN from methanol.
-
-
Polymerization:
-
In a Schlenk flask, dissolve the desired amounts of NFH, IBVE, and AIBN in the anhydrous solvent. The monomer and initiator concentrations should be chosen based on the desired molecular weight and reaction rate.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Allow the polymerization to proceed for the specified time (e.g., 6-24 hours).
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate it to further purify it.
-
Dry the final copolymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the copolymer composition using ¹H and ¹⁹F NMR spectroscopy.
-
Analyze the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Investigate the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Expected Results:
The radical copolymerization should yield a random copolymer of NFH and IBVE. The properties of the copolymer will depend on the monomer feed ratio.
| Monomer Feed Ratio (NFH:IBVE) | Copolymer Composition (mol% NFH) | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) |
| 1:4 | ~15-20 | 15,000 - 25,000 | Dependent on composition |
| 1:1 | ~40-50 | 10,000 - 20,000 | Dependent on composition |
| 4:1 | ~70-80 | 5,000 - 15,000 | Dependent on composition |
Note: The values in the table are illustrative and will vary depending on the specific reaction conditions.
Experimental Workflow for Radical Copolymerization:
References
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. azom.com [azom.com]
- 4. Coating with plasma: Hydrophobic, hydrophilic - Plasma.com [plasma.com]
- 5. harrickplasma.com [harrickplasma.com]
- 6. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Stoichiometry Thiol-Ene Surface Functionalization: Example with Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methodologies for the qualitative and quantitative analysis of the volatile fluorinated alkene, 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, in complex reaction mixtures. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a fluorinated alkene of interest in organic synthesis and materials science. Accurate monitoring of its presence and concentration in reaction mixtures is crucial for reaction optimization, yield determination, and quality control of the final products. Due to its volatile and fluorinated nature, specific analytical techniques are required for its reliable detection and quantification. This application note details robust protocols for sample preparation and analysis using GC-MS for separation and quantification, and ¹H and ¹⁹F NMR for structural confirmation.
Analytical Techniques
The primary recommended technique for the routine analysis and quantification of this compound in a reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS). For structural confirmation and analysis of crude reaction mixtures where isolation is not feasible, ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] For a volatile compound like this compound, GC provides excellent separation from other components in a reaction mixture, while MS allows for positive identification and quantification. Headspace GC-MS is a particularly suitable variation of this technique, as it minimizes matrix effects by analyzing the vapor phase above the sample.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. ¹H NMR can be used to identify the vinyl protons of the alkene, while ¹⁹F NMR is highly sensitive for the detection and characterization of the nonafluorohexyl group.[3]
Experimental Protocols
GC-MS Analysis Protocol
This protocol is designed for the quantification of this compound in an organic solvent-based reaction mixture.
3.1.1. Sample Preparation
-
Reaction Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) by diluting it in a cold, appropriate solvent in which all components are soluble.
-
Dilution: Accurately dilute a known volume or weight of the reaction mixture in a volatile, low-boiling point solvent such as dichloromethane or ethyl acetate.[4] A dilution factor of 100 to 1000-fold is a good starting point.
-
Internal Standard: For accurate quantification, add a known concentration of a suitable internal standard to the diluted sample. The internal standard should be a compound that is not present in the reaction mixture, is stable, and has a retention time that does not overlap with other components. A fluorinated compound with a similar structure but different retention time would be ideal.
-
Filtration: If the sample contains solid particles, filter it through a 0.22 µm syringe filter into a GC vial.[4]
3.1.2. Headspace GC-MS Protocol (Alternative Sample Preparation)
For highly complex matrices or to minimize instrument contamination, headspace analysis is recommended.[5]
-
Sample Preparation: Accurately weigh a small amount of the reaction mixture (e.g., 100 mg) directly into a 20 mL headspace vial.[2]
-
Diluent: Add 5 mL of a high-boiling point, inert solvent (e.g., dimethyl sulfoxide) to the vial.[2]
-
Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap.[2]
-
Incubation: Place the vial in the headspace autosampler's oven and incubate at a constant temperature (e.g., 80-120 °C) to allow the volatile components to partition into the headspace.[5]
-
Injection: The autosampler will then inject a portion of the headspace gas into the GC-MS system.
3.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 to 100:1 ratio, depending on concentration) or splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of byproducts. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for higher sensitivity and selectivity.
3.1.4. Qualitative and Quantitative Analysis
-
Identification: The retention time and the mass spectrum of the analyte peak are compared with those of a pure standard of this compound. The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 246 and characteristic fragment ions resulting from the loss of fluorine atoms and cleavage of the carbon-carbon bonds.
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the reaction mixture sample is then determined from this calibration curve.
NMR Spectroscopy Protocol
NMR spectroscopy is ideal for structural confirmation and for analyzing crude reaction mixtures.
3.2.1. Sample Preparation
-
Aliquot: Take a representative aliquot of the reaction mixture (typically 0.1-0.5 mL).
-
Solvent Evaporation: If the reaction solvent interferes with the NMR solvent signals, it can be carefully removed under reduced pressure. However, given the volatility of the analyte, this should be done with caution.
-
Dissolution: Dissolve the residue or the aliquot in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) suitable for NMR analysis.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene for ¹H NMR) should be added.
3.2.2. NMR Instrumentation and Parameters
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T₁ of the signals of interest).
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay (D1): 1-5 seconds.
-
3.2.3. Spectral Interpretation
-
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (-CH=CH₂) of the alkene moiety. These signals will likely appear in the range of 5-6.5 ppm and will exhibit complex splitting patterns due to geminal and vicinal coupling.
-
¹⁹F NMR: The spectrum will show characteristic signals for the different fluorine environments in the nonafluorohexyl group. The CF₃ group is expected to appear as a triplet, and the CF₂ groups will show more complex multiplets due to coupling with neighboring fluorine atoms. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[3]
Data Presentation
For quantitative analysis, it is essential to present the data in a clear and organized manner. The following tables provide templates for summarizing the performance of the GC-MS method.
Table 1: GC-MS Method Performance Characteristics (Hypothetical Data)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 2: Quantitative Results from a Sample Reaction Mixture (Example)
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Concentration (µg/mL) |
| Reaction Time 0h | 150,234 | 500,123 | 0.300 | 15.0 |
| Reaction Time 2h | 350,678 | 505,432 | 0.694 | 34.7 |
| Reaction Time 4h | 62,456 | 498,765 | 0.125 | 6.3 |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the detection and quantification of this compound in reaction mixtures. GC-MS is the preferred method for quantitative analysis due to its high sensitivity and separating power, with headspace GC-MS offering advantages for complex matrices. NMR spectroscopy serves as an excellent complementary technique for unambiguous structural confirmation. The successful implementation of these methods will enable researchers to effectively monitor and optimize chemical processes involving this important fluorinated intermediate.
References
- 1. rsc.org [rsc.org]
- 2. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Oleophobic Surface Creation using 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleophobic surfaces, which exhibit a strong repellency to oils and other low surface tension liquids, are of significant interest across various fields, including medical devices, diagnostics, and drug delivery systems. The ability to prevent the adhesion of oils, lipids, and other non-polar substances is critical for maintaining the performance and cleanliness of sensitive equipment, preventing biofouling, and ensuring the precise handling of liquid reagents.
This document provides detailed application notes and protocols on the use of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (also known as 1H,1H,2H-Perfluoro-1-hexene ) for the creation of highly effective oleophobic surfaces. This fluorinated alkene serves as a versatile precursor for the synthesis of low surface energy coatings. The presence of a terminal double bond allows for its covalent attachment to surfaces through various chemical reactions, most notably hydrosilylation, to form a stable, low-friction, and repellent fluoropolymer layer.
The key to its efficacy lies in the high density of fluorine atoms within its structure. The perfluorobutyl tail (C4F9) presents a surface with extremely low polarizability, minimizing van der Waals interactions with hydrocarbon-based oils and leading to high contact angles and low roll-off angles for a variety of organic liquids.
Principle of Oleophobicity with this compound
The creation of an oleophobic surface using this compound is primarily achieved by chemically grafting a monolayer or a thin polymer film of this molecule onto a substrate. The vinyl group of the molecule provides a reactive handle for covalent attachment to surfaces, often through a hydrosilylation reaction with a hydride-terminated surface or via the synthesis of a fluorinated silane precursor which can then react with hydroxylated surfaces.
The mechanism involves the following key steps:
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Surface Preparation: The substrate (e.g., glass, silicon wafer, metal oxide) is first cleaned and activated to present reactive groups on its surface, typically hydroxyl (-OH) groups.
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Functionalization: this compound is reacted with a suitable linker molecule, such as a silane containing a Si-H bond (e.g., trichlorosilane, triethoxysilane), to form a fluorinated organosilane. This reaction is often a platinum-catalyzed hydrosilylation.
-
Surface Coating: The resulting fluorinated silane is then reacted with the prepared substrate. The silane end of the molecule covalently bonds to the surface hydroxyl groups, forming a dense, self-assembled monolayer.
-
Oleophobic Surface Formation: The outward-facing layer of the coating is now composed of the highly fluorinated nonafluorohexyl groups, which impart the desired oil-repellent properties to the surface.
Experimental Protocols
The following protocols provide a general framework for the creation and characterization of oleophobic surfaces using this compound.
Protocol 1: Surface Modification via Hydrosilylation and Silanization
This protocol describes a two-step process involving the synthesis of a fluorinated silane followed by its application to a hydroxylated surface.
Materials:
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This compound (97% or higher)
-
Trichlorosilane (or Triethoxysilane)
-
Karstedt's catalyst (or other platinum-based hydrosilylation catalyst)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Isopropanol
-
Nitrogen gas (high purity)
-
Contact angle goniometer
-
Test liquids: Diiodomethane, hexadecane, ethylene glycol, water
Procedure:
Part A: Synthesis of (3,3,4,4,5,5,6,6,6-nonafluorohexyl)trichlorosilane
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1 equivalent) dissolved in anhydrous toluene.
-
Add trichlorosilane (1.2 equivalents) to the flask.
-
Add a catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm relative to the alkene).
-
Heat the reaction mixture under a nitrogen atmosphere at 60-80°C for 4-6 hours.
-
Monitor the reaction progress by FT-IR spectroscopy, looking for the disappearance of the Si-H stretching peak (around 2250 cm⁻¹).
-
After the reaction is complete, remove the solvent and excess trichlorosilane under reduced pressure. The resulting crude (3,3,4,4,5,5,6,6,6-nonafluorohexyl)trichlorosilane can be purified by vacuum distillation.
Part B: Substrate Preparation and Coating
-
Substrate Cleaning: Sonicate the substrates sequentially in deionized water, isopropanol, and then deionized water again (15 minutes each). Dry the substrates under a stream of nitrogen.
-
Substrate Hydroxylation: Immerse the cleaned substrates in piranha solution for 30-60 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinsing and Drying: Thoroughly rinse the substrates with copious amounts of deionized water and dry with a stream of high-purity nitrogen. The substrates should be used immediately.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a dilute solution (1-2% v/v) of the synthesized (3,3,4,4,5,5,6,6,6-nonafluorohexyl)trichlorosilane in anhydrous toluene.
-
Immerse the freshly hydroxylated substrates in the silane solution for 1-2 hours.
-
After immersion, rinse the substrates with fresh anhydrous toluene to remove any unbound silane.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of stable siloxane bonds.
-
Finally, sonicate the coated substrates in toluene to remove any physisorbed molecules and dry with nitrogen.
Protocol 2: Characterization of Oleophobic Surfaces
1. Contact Angle Measurements:
-
Use a contact angle goniometer to measure the static contact angles of various liquids on the modified surface.
-
Dispense a small droplet (typically 2-5 µL) of the test liquid onto the surface.
-
Capture the image of the droplet and use the goniometer software to calculate the contact angle.
-
Perform measurements at multiple locations on each sample to ensure uniformity.
-
Common test liquids and their surface tensions are provided in the data table below.
2. Surface Energy Calculation:
-
The surface energy of the coated substrate can be estimated using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
-
This method requires contact angle measurements with at least two liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane).
Data Presentation
| Test Liquid | Surface Tension (mN/m) | Expected Contact Angle (°) on Perfluorohexyl Modified Surface |
| Water | 72.8 | > 110 |
| Ethylene Glycol | 48.3 | > 80 |
| Diiodomethane | 50.8 | > 90 |
| Hexadecane | 27.5 | > 65 |
| Dodecane | 25.4 | > 60 |
Visualizations
Chemical structure of the oleophobic precursor.
Experimental workflow for oleophobic surface creation.
Applications in Research and Drug Development
The ability to create robust oleophobic surfaces has significant implications for various applications:
-
Medical Devices: Coating surgical tools, catheters, and implants to reduce biofouling and improve biocompatibility.
-
Microfluidics: Preventing the non-specific adsorption of proteins, cells, and reagents to channel walls, ensuring accurate and reproducible results in lab-on-a-chip devices.
-
Drug Delivery: Modifying the surfaces of nanoparticles and other drug carriers to control their interaction with biological fluids and tissues.
-
High-Throughput Screening: Ensuring precise dispensing and preventing cross-contamination in multi-well plates.
-
Biosensors: Minimizing non-specific binding to sensor surfaces to improve signal-to-noise ratios and detection limits.
By following the protocols outlined in this document, researchers can effectively create and characterize high-performance oleophobic surfaces tailored to their specific application needs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Polymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the polymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the polymerization of this compound?
A1: The polymerization of this compound, a fluorinated alkene, presents several challenges. The electron-withdrawing nature of the fluoroalkyl group can influence monomer reactivity. Key challenges include achieving high monomer conversion, controlling molecular weight and polydispersity, and preventing side reactions. The choice of polymerization technique and reaction parameters is crucial for a successful outcome.
Q2: Which polymerization methods are suitable for this compound?
A2: Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like this compound.[1] This can be carried out using various techniques, including:
-
Solution Polymerization: The monomer, initiator, and resulting polymer are all soluble in the chosen solvent. This method allows for good heat control.
-
Emulsion Polymerization: The monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. Polymerization occurs within the resulting micelles or polymer particles.[2]
-
Bulk Polymerization: The reaction is carried out with only the monomer and an initiator, without any solvent. This can lead to high purity polymers but presents challenges in heat dissipation.
The optimal method depends on the desired polymer properties and the scale of the reaction.
Q3: How do I select an appropriate initiator for the polymerization?
A3: The choice of initiator is critical and depends on the polymerization method and desired reaction temperature.
-
For Free-Radical Polymerization: Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are commonly used thermal initiators.[1] Redox initiators can be employed for lower temperature polymerizations, particularly in emulsion systems.[3]
-
Photoinitiators: For light-induced polymerization, acyl phosphine oxides are effective.
The initiator concentration will influence the polymerization rate and the final molecular weight of the polymer.[4]
Q4: What solvents are suitable for the solution polymerization of this compound?
A4: Fluorinated solvents are often good choices for dissolving both the fluorinated monomer and the resulting polymer. Non-fluorinated solvents that can dissolve the polymer, such as certain esters or ketones, may also be suitable. It is essential to ensure that the chosen solvent does not participate in undesirable side reactions or chain transfer events that could limit the molecular weight.
Troubleshooting Guides
Problem 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Initiation | - Increase Initiator Concentration: Gradually increase the initiator concentration to generate more primary radicals. Be aware that excessively high concentrations can lead to lower molecular weight.[4]- Check Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate. The half-life of the initiator should be suitable for the desired reaction time.- Use a More Efficient Initiator: Consider switching to an initiator with a higher radical generation efficiency at the reaction temperature. |
| Inhibition | - Monomer Purity: Ensure the monomer is free from inhibitors, which are often added for storage. Purification by distillation or passing through a column of activated alumina may be necessary.[1]- Oxygen Inhibition: Deoxygenate the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before and during the polymerization. Oxygen can act as a radical scavenger. |
| Low Monomer Reactivity | - Increase Reaction Temperature: Higher temperatures generally increase the rate of propagation.[5] However, be mindful of potential side reactions at elevated temperatures.- Increase Monomer Concentration: A higher monomer concentration can lead to a faster polymerization rate. |
| Chain Transfer | - Solvent Selection: Some solvents can act as chain transfer agents, terminating the growing polymer chain and initiating a new, shorter one. Choose a solvent with a low chain transfer constant.- Chain Transfer Agents: If a specific molecular weight is desired, a controlled amount of a chain transfer agent can be intentionally added. |
Problem 2: Poor Molecular Weight Control or Broad Polydispersity
| Potential Cause | Troubleshooting Steps |
| High Initiator Concentration | - Decrease Initiator Concentration: A lower initiator concentration will result in fewer growing chains, leading to higher molecular weight polymers.[4] |
| High Rate of Termination | - Lower Reaction Temperature: Reducing the temperature can decrease the rate of termination reactions relative to propagation, leading to higher molecular weights.[5]- Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide excellent control over molecular weight and result in narrow polydispersity.[1] |
| Chain Transfer Reactions | - Minimize Impurities: Ensure all reagents and solvents are pure to avoid unintentional chain transfer.- Solvent Choice: Select a solvent that is known to have minimal chain transfer characteristics. |
| Non-uniform Reaction Conditions | - Ensure Homogeneity: In solution polymerization, ensure all components are well-dissolved and the reaction mixture is adequately stirred to maintain uniform temperature and concentration. |
Problem 3: Formation of Insoluble Polymer or Gelation
| Potential Cause | Troubleshooting Steps |
| Cross-linking Side Reactions | - Lower Reaction Temperature: High temperatures can sometimes promote side reactions that lead to cross-linking.- Control Monomer Purity: Impurities in the monomer could potentially lead to branching and cross-linking. |
| Polymer Insolubility | - Solvent Selection: The polymer may be precipitating out of solution as it grows. Select a solvent that can effectively dissolve the high molecular weight polymer.- Monomer Concentration: In some cases, a lower initial monomer concentration can help maintain solubility throughout the polymerization. |
| High Conversion in Bulk Polymerization | - Monitor Viscosity: In bulk polymerization, the viscosity can increase dramatically at high conversions (Trommsdorff-Norrish effect), leading to localized overheating and potential gelation. Consider stopping the reaction at a lower conversion or switching to a solution or emulsion technique. |
Experimental Protocols
While specific optimized protocols for the homopolymerization of this compound are not widely published, the following general procedures for free-radical polymerization can be used as a starting point for optimization.
Protocol 1: Solution Polymerization
-
Monomer Purification: Purify this compound by passing it through a column of activated basic alumina to remove any storage inhibitors.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the purified monomer and a suitable solvent (e.g., a fluorinated solvent or an appropriate organic solvent in which the polymer is soluble).
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 30 minutes or by performing several freeze-pump-thaw cycles.
-
Initiator Addition: Add the desired amount of a free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under an inert atmosphere and stir for the desired reaction time.
-
Termination and Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol 2: Emulsion Polymerization
-
Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant (e.g., sodium dodecyl sulfate) in deionized, deoxygenated water.
-
Emulsion Formation: Add the this compound monomer to the aqueous surfactant solution and stir vigorously to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature and add a water-soluble initiator (e.g., potassium persulfate).[6]
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring under an inert atmosphere.
-
Work-up: Once the desired conversion is reached, cool the latex. The polymer can be isolated by coagulation (e.g., by adding a salt solution or freezing), followed by filtration, washing, and drying.
Data Presentation
Systematic optimization of reaction parameters is key to achieving the desired polymer properties. The following tables illustrate how quantitative data can be structured to compare the effects of different variables.
Table 1: Effect of Initiator Concentration on Polymer Properties (Solution Polymerization of this compound)
| Entry | Monomer:Initiator Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 24 | |||
| 2 | 200:1 | 24 | |||
| 3 | 500:1 | 24 |
Mn = Number-average molecular weight; PDI = Polydispersity Index
Table 2: Effect of Reaction Temperature on Polymerization Outcome (Solution Polymerization with AIBN as Initiator)
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 60 | 24 | |||
| 2 | 70 | 24 | |||
| 3 | 80 | 24 |
Mandatory Visualizations
Diagram 1: General Workflow for Troubleshooting Low Polymer Yield
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. google.com [google.com]
- 4. EP1119586B1 - Polyfunctional polymer - Google Patents [patents.google.com]
- 5. US20080300348A1 - Polymer - Google Patents [patents.google.com]
- 6. US20220112334A1 - Improved catalysts for ring opening polymerization - Google Patents [patents.google.com]
Side reactions and byproducts in the synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. The information is tailored to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired 1:1 Adduct (C₄F₉CH₂CH₂I)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Ensure a significant excess of ethylene is used relative to perfluorobutyl iodide. A molar ratio of at least 3:1 (ethylene:C₄F₉I) is recommended. | An excess of ethylene favors the formation of the 1:1 adduct and minimizes the formation of higher-order telomers. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Radical additions are typically initiated at temperatures ranging from 60°C to 100°C, depending on the initiator used. | Finding the optimal temperature will balance the rate of initiation with the rate of propagation, maximizing the yield of the desired product. |
| Inefficient Radical Initiator | Verify the activity of the radical initiator (e.g., AIBN, benzoyl peroxide). Use a fresh batch of the initiator. | An active initiator is crucial for the efficient generation of perfluorobutyl radicals, which is the first step in the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using GC or GC-MS to ensure it has gone to completion. | Incomplete reactions will naturally result in lower yields. |
Problem 2: High Proportion of Telomerization Byproducts (C₄F₉(CH₂CH₂)ₙI, where n > 1)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Ethylene Concentration | Maintain a high and constant pressure of ethylene throughout the reaction. | A high concentration of ethylene increases the probability of the perfluorobutyl radical reacting with ethylene rather than the 1:1 adduct. |
| High Concentration of Perfluorobutyl Iodide | Add the perfluorobutyl iodide to the reaction mixture slowly and incrementally. | A lower instantaneous concentration of the telogen (C₄F₉I) reduces the rate of telomerization. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes reduce the rate of telomerization relative to the desired 1:1 addition. | A more selective reaction at a lower temperature, although it may require a longer reaction time. |
Problem 3: Incomplete Dehydroiodination of C₄F₉CH₂CH₂I
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Weak Base | Use a strong, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). | A strong base is required for the efficient elimination of HI. |
| Suboptimal Reaction Temperature | The dehydroiodination reaction may require heating. Optimize the temperature to ensure a reasonable reaction rate without causing decomposition. | Complete conversion of the iodo-intermediate to the desired alkene. |
| Insufficient Reaction Time | Monitor the reaction by TLC or GC to ensure all the starting material has been consumed. | Full conversion to the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common synthesis involves a two-step process. The first step is the radical-initiated addition of perfluorobutyl iodide (C₄F₉I) to ethylene (CH₂=CH₂) to form 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane (C₄F₉CH₂CH₂I). The second step is the dehydroiodination of this intermediate using a strong base to yield the final product, this compound.
Q2: What are the major side reactions and byproducts in this synthesis?
A2: The primary side reaction is telomerization, where the initial 1:1 adduct (C₄F₉CH₂CH₂I) reacts further with ethylene to form higher molecular weight telomers with the general formula C₄F₉(CH₂CH₂)ₙI, where n is greater than 1. These telomers are the main byproducts.
Q3: How can I minimize the formation of telomerization byproducts?
A3: To minimize telomerization, it is crucial to use a large excess of ethylene relative to perfluorobutyl iodide. This increases the probability that the perfluorobutyl radical will react with an ethylene molecule rather than a product molecule. Maintaining a high, constant pressure of ethylene and adding the perfluorobutyl iodide slowly can also help to suppress the formation of higher-order telomers.
Q4: What are the recommended purification methods for this compound?
A4: Fractional distillation is the most effective method for purifying the final product. Due to the significant difference in boiling points between the desired product and the higher-boiling telomer byproducts, a carefully controlled fractional distillation can yield high-purity this compound.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A5: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the progress of both the radical addition and the dehydroiodination steps. These techniques can effectively separate and identify the starting materials, the desired product, and the various telomer byproducts, allowing for an accurate assessment of purity. ¹H and ¹⁹F NMR spectroscopy are also essential for structural confirmation of the final product.
Experimental Protocols
Key Experiment: Radical Addition of Perfluorobutyl Iodide to Ethylene
Objective: To synthesize 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane as the precursor to this compound.
Materials:
-
Perfluorobutyl iodide (C₄F₉I)
-
Ethylene (gas)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., tert-butanol or a high-boiling hydrocarbon)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
Procedure:
-
Charge the autoclave with the chosen solvent and the radical initiator (e.g., 1-5 mol% relative to C₄F₉I).
-
Seal the autoclave and purge with nitrogen, followed by several purges with ethylene gas to remove all air.
-
Pressurize the autoclave with ethylene to the desired pressure (e.g., 10-30 atm).
-
Heat the stirred reaction mixture to the desired temperature (e.g., 70-90 °C for AIBN).
-
Slowly add the perfluorobutyl iodide to the reactor over a period of several hours using a high-pressure pump.
-
Maintain the reaction at the set temperature and pressure for the required duration (typically several hours), monitoring the pressure to ensure a constant supply of ethylene.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
The crude reaction mixture containing the desired 1:1 adduct and telomer byproducts can then be subjected to purification or directly used in the subsequent dehydroiodination step.
Visualizations
Caption: Workflow for the synthesis and troubleshooting of this compound.
Caption: The competitive pathway of desired product formation versus telomerization.
Technical Support Center: Polymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and its Copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH) polymers. Due to the specialized nature of this monomer, this guide synthesizes direct information on its copolymers with established principles from the polymerization of structurally similar fluorinated alkenes.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of NFH and related fluorinated monomers.
| Issue | Potential Causes | Recommended Solutions |
| Low Polymer Yield | 1. Inefficient Initiation: The chosen initiator may have poor efficiency at the reaction temperature or be unsuitable for fluorinated monomers. | - Optimize Initiator Choice: For free-radical polymerization, consider peroxides like benzoyl peroxide or azo compounds such as AIBN. The optimal choice depends on the solvent and temperature. - Adjust Initiator Concentration: Increasing the initiator concentration can sometimes improve yield, but excessive amounts can lead to lower molecular weight and broader polydispersity.[1][2][3] - Vary Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life. |
| 2. Monomer Purity: Impurities in the this compound monomer can inhibit polymerization. | - Purify Monomer: Distill the monomer before use to remove inhibitors and other impurities. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the polymerization of highly fluorinated alkenes. | - Solvent Selection: Fluorinated solvents or highly polar aprotic solvents like dimethyl sulfoxide (DMSO) can be effective for dissolving fluoropolymers.[4][5] For emulsion polymerization, deionized water with appropriate surfactants is used.[6][7] | |
| 4. Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. | - Degas Reaction Mixture: Thoroughly degas the monomer and solvent using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the mixture. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Chain Transfer Reactions: Chain transfer to monomer, solvent, or initiator can lead to a broad PDI. | - Select Appropriate Solvent: Choose a solvent with a low chain transfer constant. - Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions. |
| 2. High Initiator Concentration: Too much initiator can lead to the formation of many short polymer chains. | - Reduce Initiator Concentration: Use the minimum amount of initiator necessary to achieve a reasonable polymerization rate.[1][2] | |
| 3. Non-uniform Reaction Conditions: Temperature or concentration gradients within the reactor can cause variations in polymerization rates. | - Ensure Homogeneity: Use efficient stirring and ensure uniform heating of the reaction vessel. | |
| Poor Reproducibility | 1. Inconsistent Monomer Quality: Batch-to-batch variations in monomer purity can affect results. | - Standardize Monomer Purification: Implement a consistent monomer purification protocol for each experiment. |
| 2. Variable Oxygen Levels: Inconsistent removal of oxygen can lead to variable induction periods and polymerization rates. | - Standardize Degassing Procedure: Use a consistent and thorough degassing method for all reactions. | |
| 3. Moisture Contamination: Water can interfere with certain initiator systems. | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. | |
| Polymer Discoloration | 1. Initiator Residues: Some initiators, like ammonium persulfate, can leave residues that cause discoloration upon heating.[8] | - Choose a Different Initiator: Consider initiators that are less prone to causing discoloration. - Purify the Polymer: Thoroughly wash the polymer to remove initiator fragments.[9][10] |
| 2. Thermal Degradation: Processing the polymer at excessively high temperatures can lead to decomposition and discoloration. | - Optimize Processing Temperature: Determine the optimal processing temperature that avoids degradation. |
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is most suitable for this compound?
A1: Free-radical polymerization is a common method for polymerizing fluorinated alkenes.[11][12] Due to the electron-withdrawing nature of the fluoroalkyl group, this compound is an electron-deficient alkene, making it a candidate for this type of polymerization.
Q2: What are some common initiators for the free-radical polymerization of fluorinated alkenes?
A2: Common initiators include organic peroxides (e.g., benzoyl peroxide) and azo compounds (e.g., 2,2'-azobis(isobutyronitrile) or AIBN).[13] The choice of initiator is often dependent on the desired reaction temperature and the solvent system being used.
Q3: Can this compound be copolymerized with other monomers?
A3: Yes, this compound can be copolymerized with other monomers. It has been shown to copolymerize with ethylene and tetrafluoroethylene.[14][15] Copolymerization is a useful strategy to tailor the properties of the final polymer, as fluorinated alkenes can have poor reactivity with some non-fluorinated polar monomers.[16]
Q4: What are the key safety precautions when working with fluorinated monomers and polymers?
A4: Fluorinated monomers can be volatile and should be handled in a well-ventilated fume hood. When heating fluoropolymers, be aware that they can decompose and release toxic fumes at high temperatures.[17] Always consult the safety data sheet (SDS) for the specific monomer and polymer you are working with.
Q5: How can I purify the resulting polymer?
A5: Purification typically involves precipitating the polymer from the reaction solution into a non-solvent. The polymer is then collected by filtration and washed multiple times with the non-solvent to remove unreacted monomer, initiator fragments, and other impurities.[9][10] The purified polymer should then be dried under vacuum.
Experimental Protocols
Protocol 1: Solution Polymerization of this compound (Homopolymerization - General Guidance)
This protocol is a general guideline based on the polymerization of similar fluorinated alkenes, as specific literature on the homopolymerization of this compound is limited.
Materials:
-
This compound (NFH), purified by distillation.
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO), recrystallized.
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a fluorinated solvent).
-
Nitrogen or Argon gas.
-
Non-solvent for precipitation (e.g., methanol or hexane).
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified NFH monomer and anhydrous solvent.
-
Degas the solution by performing three freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Under a positive pressure of inert gas, add the initiator (typically 0.1-1 mol% relative to the monomer).
-
Seal the flask and immerse it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The solution may become more viscous as the polymer forms.
-
To quench the reaction, cool the flask to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer several times with the non-solvent to remove any residual monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Emulsion Copolymerization of this compound with Ethylene
This protocol is adapted from general procedures for the emulsion polymerization of fluorinated olefins.
Materials:
-
This compound (NFH), purified.
-
Ethylene gas, high purity.
-
Deionized water.
-
Fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a modern alternative).
-
Water-soluble initiator (e.g., ammonium persulfate - APS).
-
Buffer (e.g., sodium bicarbonate) to maintain pH.
Procedure:
-
To a high-pressure reactor, add deionized water, surfactant, and buffer.
-
Seal the reactor and deoxygenate the aqueous phase by purging with an inert gas and applying a vacuum.
-
Add the liquid NFH monomer to the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Heat the reactor to the desired polymerization temperature (e.g., 50-80 °C).
-
Inject an aqueous solution of the initiator to start the polymerization.
-
Maintain the reaction at a constant temperature and ethylene pressure for the desired duration. Monitor the reaction progress by observing the uptake of ethylene.
-
After the desired reaction time, stop the polymerization by cooling the reactor and venting the unreacted ethylene.
-
The resulting polymer latex can be coagulated by adding a salt solution (e.g., magnesium sulfate) or by freezing and thawing.
-
The coagulated polymer is then washed with deionized water and dried under vacuum.
Visualizations
Caption: General workflow for the solution polymerization of this compound.
Caption: Decision tree for troubleshooting low polymer yield in the polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. fluenceanalytics.com [fluenceanalytics.com]
- 3. mdpi.com [mdpi.com]
- 4. US20140100313A1 - Solvents for fluoropolymers - Google Patents [patents.google.com]
- 5. JP2014516115A - Solvent for fluoropolymers - Google Patents [patents.google.com]
- 6. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 7. ulprospector.com [ulprospector.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. US11014999B2 - Systems and methods for processing fluoropolymer materials and related workpieces - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Free Radical Polymerization of Ethylene under mild conditions | ANR [anr.fr]
- 13. m.youtube.com [m.youtube.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fluoropolymers.eu [fluoropolymers.eu]
Technical Support Center: Purification of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and its Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and its corresponding polymers.
Frequently Asked Questions (FAQs)
Monomer Purification (this compound)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include unreacted starting materials from synthesis, such as telomers of vinylidene fluoride, as well as byproducts like isomers or oligomers.[1] Residual solvents from the manufacturing process may also be present. For detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique to identify specific impurities in your sample.[2][3]
Q2: What is the most effective method for purifying the this compound monomer?
A2: For volatile monomers like this compound (boiling point: 59-60 °C), fractional distillation is a highly effective purification method.[4][5] For non-volatile or polar impurities, column chromatography using a fluorinated stationary phase or silica gel can be employed.[6][7]
Q3: My monomer purity does not improve after fractional distillation. What could be the issue?
A3: This could be due to the formation of an azeotrope with an impurity, where the mixture boils at a constant temperature, making separation by distillation difficult. Another possibility is that the boiling points of the monomer and an impurity are very close. In such cases, using a fractional distillation column with a higher number of theoretical plates or trying an alternative purification method like preparative gas chromatography or column chromatography is recommended.[6][8]
Polymer Purification
Q4: How can I purify the polymer of this compound?
A4: The most common method for purifying polymers is precipitation.[9] This involves dissolving the crude polymer in a suitable solvent and then adding this solution to a non-solvent to precipitate the pure polymer, leaving impurities behind in the solution.
Q5: What solvents are suitable for dissolving poly(this compound)?
A5: Fluorinated polymers are known for their chemical resistance and may not dissolve in common organic solvents.[10] Fluorinated solvents such as perfluorohexane or fluorinated ethers are good starting points for solubility tests.[11] Some partially fluorinated polymers may also show solubility in ketones or esters at elevated temperatures.
Q6: I'm observing low recovery of my polymer after precipitation. What can I do?
A6: Low recovery can be due to the partial solubility of the polymer in the non-solvent. Ensure you are using a large excess of the non-solvent (typically 5-10 times the volume of the polymer solution). Cooling the mixture can also help to decrease the solubility of the polymer and improve precipitation. Also, ensure that the polymer has fully precipitated before filtration.
Troubleshooting Guides
Monomer Purification: Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Components | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A slow and steady distillation rate is crucial for good separation.[4] |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[12] | |
| Fluctuating temperature during collection of a fraction. | Ensure the heating mantle is providing consistent heat. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[13] | |
| No Distillate Collection Despite Boiling | Vapor is condensing before reaching the condenser. | Check for and seal any leaks in the glassware joints. Ensure the thermometer bulb is positioned correctly, just below the side arm of the distillation head. Insulate the column and distillation head.[4] |
| Column flooding. | The heating rate is too high, causing excessive vaporization that cannot be handled by the column. Reduce the heating rate to allow the condensed liquid to flow back down the column properly.[13] |
Monomer Purification: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Peaks) | Inappropriate solvent system. | Optimize the eluent system. For fluorinated compounds on silica gel, a non-polar eluent like hexane is a good starting point. A gradual increase in polarity with a solvent like dichloromethane or diethyl ether might be necessary.[14] |
| Column overloading. | Reduce the amount of crude monomer loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Channeling in the column packing. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is generally recommended.[15] | |
| Compound is not Eluting | Eluent is too non-polar. | Gradually increase the polarity of the eluent. For highly retained fluorinated compounds, a fluorinated stationary phase might provide better results.[6] |
Polymer Purification: Precipitation
| Problem | Possible Cause | Solution |
| Polymer "oils out" instead of precipitating as a solid. | The non-solvent is being added too quickly. | Add the polymer solution dropwise to the vigorously stirred non-solvent. |
| The temperature of the non-solvent is too high. | Cool the non-solvent in an ice bath before and during the addition of the polymer solution. | |
| Low Yield of Precipitated Polymer | The polymer is partially soluble in the non-solvent. | Increase the volume of the non-solvent. Try a different non-solvent in which the polymer is less soluble.[9] |
| Incomplete precipitation. | Allow the mixture to stir for a longer period after adding the polymer solution. Cooling the mixture can also promote further precipitation. | |
| Impurities Remain in the Polymer | Impurities are co-precipitating with the polymer. | Re-dissolve the precipitated polymer in the solvent and re-precipitate it. Multiple precipitation cycles can significantly improve purity. |
| Inefficient washing of the precipitated polymer. | Wash the filtered polymer multiple times with fresh, cold non-solvent to remove any trapped impurities. |
Experimental Protocols
Purification of this compound by Fractional Distillation
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Glass wool or aluminum foil for insulation
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.[13]
-
Begin circulating cold water through the condenser.
-
Slowly heat the distillation flask.
-
Observe the temperature and collect any low-boiling impurities as the first fraction.
-
As the temperature approaches the boiling point of this compound (59-60 °C), change the receiving flask.[5]
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure monomer.
-
Stop the distillation before the flask runs dry.
-
Analyze the purity of the collected fraction using GC-MS.[2]
Illustrative Data:
| Fraction | Distillation Temperature (°C) | Volume (mL) | Purity by GC (%) |
| 1 (Forerun) | < 58 | 5 | 85 |
| 2 (Main) | 59-60 | 80 | > 99 |
| 3 (Residue) | > 60 | 15 | 92 |
Purification of Poly(this compound) by Precipitation
Objective: To purify the crude polymer by removing unreacted monomer, initiator fragments, and low molecular weight oligomers.
Materials:
-
Crude poly(this compound)
-
Fluorinated solvent (e.g., perfluorohexane)
-
Non-solvent (e.g., methanol)[9]
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolve the crude polymer in a suitable fluorinated solvent (e.g., perfluorohexane) to make a 1-5% (w/v) solution. Gentle heating may be required to aid dissolution.[11]
-
In a separate, larger beaker, place a volume of cold methanol (non-solvent) that is at least 10 times the volume of the polymer solution.
-
Vigorously stir the methanol.
-
Slowly add the polymer solution dropwise to the stirring methanol.
-
A white precipitate of the polymer should form immediately.
-
Continue stirring the mixture for 30-60 minutes after the addition is complete to ensure full precipitation.
-
Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer on the filter paper with several portions of cold methanol to remove residual impurities.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Assess the purity of the polymer using techniques like NMR spectroscopy to check for the absence of monomer and other impurities.[16][17]
Illustrative Data:
| Purification Step | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity by NMR |
| Precipitation 1 | 10.0 | 9.2 | 92 | > 98% |
| Re-precipitation | 9.2 | 8.7 | 95 | > 99.5% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chembam.com [chembam.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fluorogistx.com [fluorogistx.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Challenges in handling and storing 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (also known as (perfluorobutyl)ethylene).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources. Precautionary measures should be taken against static discharge. It is also important to handle it in a well-ventilated area to avoid inhalation of vapors.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The container should be kept tightly closed in a dry and well-ventilated place. Opened containers must be carefully resealed and kept upright to prevent leakage.
Q3: What are the general physical and chemical properties of this compound?
A3: This compound is a clear, colorless to light yellow liquid. Due to its perfluorinated chain, it exhibits high thermal and chemical stability and low surface tension.[2] It is largely nonpolar and hydrophobic.
Q4: In which solvents is this compound soluble?
A4: It is soluble in acetone, methyl ethyl ketone (MEK), and trichloroethylene. Its solubility in water is very low (estimated at 4.36 mg/L at 25°C).[3]
Troubleshooting Guides
Handling and Transfer Issues
Problem: Difficulty in accurately dispensing small quantities due to high volatility.
Solution:
-
Cooling: Before dispensing, cool the sealed container of this compound in an ice bath to reduce its vapor pressure.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize evaporation and prevent exposure to air and moisture.
-
Syringe Transfer: Use a pre-chilled gas-tight syringe for accurate transfer.
Problem: Potential for static discharge ignition during transfer.
Solution:
-
Grounding: Ensure that all containers and equipment are properly grounded before and during transfer.
-
Non-sparking Tools: Use tools made of non-sparking materials.
-
Slow Transfer Rate: Transfer the liquid slowly to minimize the generation of static electricity.
Experimental and Reaction Issues
Problem: Low or no reactivity in a planned reaction.
Solution:
-
Radical Initiation: The perfluoroalkyl chain can make the double bond less susceptible to certain electrophilic additions. Consider reactions that proceed via a radical mechanism. Radical initiators (e.g., AIBN, benzoyl peroxide) or photochemical activation may be necessary.
-
Catalyst Choice: For reactions like hydrosilylation, the choice of catalyst is critical. Platinum-based catalysts such as Karstedt's catalyst are often used for hydrosilylation of alkenes.
-
Solvent Selection: Ensure the chosen solvent can dissolve all reactants. As a fluorinated compound, it may exhibit unique solubility behavior. "Fluorous" solvents or co-solvents might be necessary to create a homogeneous reaction mixture.
Problem: Difficult purification of the reaction mixture containing fluorinated products.
Solution:
-
Fluorous Solid-Phase Extraction (F-SPE): This technique is highly effective for separating fluorous compounds from non-fluorous ones. The crude reaction mixture is loaded onto a fluorous silica gel cartridge. Non-fluorous compounds are eluted with a "fluorophobic" solvent (e.g., a mixture of an organic solvent and water), while the fluorous product is retained and can be subsequently eluted with a "fluorophilic" solvent (e.g., a perfluorinated solvent).
-
Fluorous Liquid-Liquid Extraction (F-LLE): If the product has a sufficiently high fluorine content, a biphasic separation with a perfluorinated solvent (like perfluorohexane) and a common organic solvent (like toluene or acetonitrile) can be employed. The fluorous product will preferentially partition into the perfluorinated solvent layer.
-
Distillation: Given its volatility, distillation can be an effective purification method for the unreacted starting material or the product if it is also volatile.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19430-93-4 | [4] |
| Molecular Formula | C₆H₃F₉ | [4] |
| Molecular Weight | 246.07 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 59-60 °C (at 760 Torr) | [3] |
| Density | 1.452 g/mL at 25 °C | |
| Flash Point | -17 °C (closed cup) | [3] |
| Vapor Pressure | 31.7 kPa at 20 °C | [3] |
| Water Solubility | 4.36 mg/L at 25 °C (estimated) | [3] |
Table 2: Stability Profile of this compound (Qualitative)
| Condition | Stability | Notes |
| Thermal | High | Perfluorinated compounds generally exhibit high thermal stability.[2] Decomposition is expected only at elevated temperatures. |
| Acidic | High | The electron-withdrawing nature of the perfluoroalkyl group generally imparts stability towards acidic conditions. |
| Basic | Moderate to High | While generally stable, strong bases could potentially react with the C-H bonds of the double bond or promote elimination of HF under harsh conditions. |
| Oxidative | High | The C-F bonds are highly resistant to oxidation. |
| Reductive | Moderate | The double bond can be reduced (e.g., via catalytic hydrogenation). |
| Hydrolytic | High | The hydrophobic nature of the molecule and the stability of the C-F bonds make it resistant to hydrolysis under normal conditions. |
Note: Quantitative stability data for this specific compound is limited in the public domain. The information provided is based on the general properties of perfluorinated compounds.
Experimental Protocols
Representative Protocol 1: Radical Addition of a Thiol (General Procedure)
This protocol is a general representation for the radical addition of a thiol to a fluoroalkene and should be optimized for specific substrates.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a suitable degassed solvent (e.g., toluene, acetonitrile).
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80-100 °C for AIBN). Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation, column chromatography on silica gel, or fluorous solid-phase extraction if applicable.
Representative Protocol 2: Hydrosilylation (General Procedure)
This protocol is a general representation for the hydrosilylation of a fluoroalkene and should be optimized for specific substrates and silanes.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and a suitable solvent (e.g., dry toluene).
-
Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst (typically in ppm levels relative to the alkene).
-
Silane Addition: Slowly add the hydrosilane (1.0 - 1.2 eq) to the reaction mixture at room temperature. The reaction can be exothermic, so controlled addition and cooling may be necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by NMR spectroscopy or GC-MS to observe the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel or by treatment with activated carbon. The solvent is then removed under reduced pressure, and the product can be purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Workflow for safe handling and storage procedures.
References
How to control the molecular weight of poly(3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound and provides potential solutions for controlling its molecular weight.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Molecular weight is consistently too high. | 1. Initiator concentration is too low: Fewer polymer chains are initiated, leading to longer chain growth before termination. 2. Reaction temperature is too low: Lower temperatures can decrease the rate of termination reactions relative to propagation. 3. Absence of a suitable chain transfer agent: No mechanism is in place to prematurely terminate growing polymer chains. | 1. Increase initiator concentration: This will generate more initial radicals, leading to a higher number of polymer chains and, consequently, a lower average molecular weight. 2. Increase reaction temperature: Higher temperatures typically increase the rate of both initiation and termination, which can lead to shorter polymer chains.[1][2] 3. Introduce a chain transfer agent (CTA): CTAs, such as certain thiols, hydrogen halides, or other α-olefins, can effectively control molecular weight by terminating growing chains and initiating new ones.[3][4][5] |
| Molecular weight is consistently too low. | 1. Initiator concentration is too high: An excess of initiator leads to the formation of many short polymer chains. 2. Reaction temperature is too high: High temperatures can lead to a high rate of termination, resulting in shorter chains.[2] 3. Presence of impurities that act as chain transfer agents: Contaminants in the monomer or solvent can unintentionally terminate chain growth. | 1. Decrease initiator concentration: Reducing the number of initial radicals will allow for longer chain growth before termination. 2. Decrease reaction temperature: Lowering the temperature can favor the propagation reaction over termination, leading to higher molecular weight polymers.[1] 3. Purify monomer and solvent: Ensure all reagents are free from impurities that could interfere with the polymerization process. |
| Broad molecular weight distribution (High Polydispersity Index - PDI). | 1. Non-uniform reaction conditions: Temperature or concentration gradients within the reactor can lead to different rates of polymerization. 2. Chain transfer to monomer, polymer, or solvent: These side reactions can lead to branching and a broader distribution of chain lengths. 3. Conventional free-radical polymerization limitations: This method inherently produces polymers with a broader molecular weight distribution. | 1. Ensure homogenous reaction conditions: Use efficient stirring and temperature control to maintain uniformity. 2. Select an appropriate solvent: Choose a solvent with a low chain transfer constant. 3. Consider controlled/"living" radical polymerization techniques: Methods like RAFT (Reversible Addition-Fragmentation chain-Transfer) or ATRP (Atom Transfer Radical Polymerization) offer more precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution.[2][6] |
| Inconsistent results between batches. | 1. Variability in reagent purity: Impurities can affect initiation, propagation, and termination rates. 2. Inconsistent reaction setup and conditions: Small changes in temperature, pressure, or reagent addition can lead to different outcomes. | 1. Use reagents from the same batch or ensure consistent purity: Standardize the quality of all starting materials. 2. Develop and strictly follow a standard operating procedure (SOP): Document and control all experimental parameters. |
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration affect the molecular weight of poly(this compound)?
A1: The molecular weight of the polymer is typically inversely proportional to the square root of the initiator concentration in free-radical polymerization. An increase in initiator concentration leads to a higher number of growing polymer chains, which results in a lower average molecular weight as the available monomer is divided among more chains.[1]
Q2: What is the effect of temperature on the molecular weight of the polymer?
A2: Temperature has a complex effect on polymerization. Generally, increasing the reaction temperature increases the rates of initiation, propagation, and termination. However, the rate of termination is often more sensitive to temperature changes. Therefore, a higher temperature usually results in a lower average molecular weight.[1][2]
Q3: What are chain transfer agents (CTAs) and how can they be used to control molecular weight?
A3: Chain transfer agents are compounds that can react with a growing polymer chain, terminating its growth and initiating a new chain. This process effectively reduces the average molecular weight of the polymer.[2] The extent of molecular weight reduction depends on the concentration and reactivity of the CTA. For fluorinated olefins, compounds like hydrogen halides have been used as chain transfer agents.[3] Additionally, certain α-olefins have been shown to act as CTAs in some polymerization systems.[4][5]
Q4: Can the choice of solvent influence the molecular weight?
A4: Yes, the solvent can affect the molecular weight. Solvents can influence the viscosity of the reaction medium, which in turn affects the rate of termination reactions. Some solvents can also act as chain transfer agents, leading to a reduction in molecular weight.[2] For the polymerization of fluorinated monomers, fluorinated solvents or supercritical carbon dioxide are often preferred.[3]
Q5: What are "living" polymerization techniques and are they applicable to this monomer?
A5: "Living" or controlled radical polymerization techniques, such as RAFT and ATRP, provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution.[2] While specific protocols for this compound using these methods are not widely published, these techniques are generally applicable to a wide range of monomers and could likely be adapted for this purpose with appropriate selection of a chain transfer agent (for RAFT) or catalyst system (for ATRP).
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization
This protocol describes a general method for the polymerization of this compound. The final molecular weight can be tuned by varying the initiator concentration and temperature as outlined in the troubleshooting guide.
-
Reagent Preparation:
-
Purify the this compound monomer by passing it through a column of activated basic alumina to remove inhibitors.
-
De-gas the monomer and solvent separately by several freeze-pump-thaw cycles.
-
Prepare a stock solution of the initiator (e.g., Azobisisobutyronitrile - AIBN) in the chosen solvent (e.g., a fluorinated solvent).
-
-
Polymerization:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of solvent and monomer.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Inject the required volume of the initiator solution to start the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours).
-
-
Termination and Isolation:
-
Terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the molecular weight (Mw) and Polydispersity Index (PDI) of poly(this compound).
Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight
| [Monomer]:[AIBN] Ratio | Temperature (°C) | Mw ( g/mol ) | PDI |
| 1000:1 | 70 | 150,000 | 2.1 |
| 500:1 | 70 | 105,000 | 2.0 |
| 250:1 | 70 | 75,000 | 1.9 |
| 100:1 | 70 | 48,000 | 1.8 |
Table 2: Effect of Temperature on Molecular Weight
| [Monomer]:[AIBN] Ratio | Temperature (°C) | Mw ( g/mol ) | PDI |
| 500:1 | 60 | 125,000 | 2.2 |
| 500:1 | 70 | 105,000 | 2.0 |
| 500:1 | 80 | 80,000 | 1.9 |
Table 3: Effect of Chain Transfer Agent (CTA) Concentration
| [Monomer]:[AIBN] Ratio | [Monomer]:[CTA] Ratio | Temperature (°C) | Mw ( g/mol ) | PDI |
| 500:1 | No CTA | 70 | 105,000 | 2.0 |
| 500:1 | 1000:1 | 70 | 85,000 | 1.9 |
| 500:1 | 500:1 | 70 | 60,000 | 1.8 |
| 500:1 | 250:1 | 70 | 40,000 | 1.7 |
Visualizations
The following diagrams illustrate key concepts and workflows for controlling the molecular weight of poly(this compound).
Caption: Factors influencing molecular weight in free-radical polymerization.
Caption: Experimental workflow for the synthesis of the polymer.
Caption: Troubleshooting logic for high molecular weight.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 3. US20020032291A1 - Chain transfer agents in fluoroolefin polymerization - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
Preventing undesired homopolymerization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
Disclaimer: Specific polymerization data for 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene is not widely available. The following guidance is based on general principles for handling fluoroalkenes and other polymerizable monomers. Researchers should always handle this reagent with caution and perform small-scale tests to validate storage and handling procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of undesired homopolymerization of this compound?
A1: The homopolymerization of reactive alkenes like this compound is typically initiated by free radicals. The primary triggers for generating these radicals and initiating polymerization during storage or handling include:
-
Heat: Elevated temperatures provide the activation energy required for polymerization to start.[1]
-
Light: Exposure to UV light can generate free radicals, which then initiate a chain reaction.[1][2]
-
Contaminants: Impurities such as metal ions, peroxides, or other radical initiators can catalyze or trigger polymerization.[1]
-
Oxygen: While some inhibitors require oxygen to function effectively, oxygen can also form peroxides, especially under light exposure, which are potent polymerization initiators.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of spontaneous polymerization, this highly flammable and reactive monomer should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on best practices for similar chemicals.[1][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | < 4°C (Refrigerated) | Reduces the rate of potential polymerization reactions.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen.[1] |
| Light | Amber or opaque, tightly sealed container | Protects the monomer from UV light, which can initiate polymerization.[1][3] |
| Inhibitor | Shipped with a stabilizer | A chemical stabilizer is typically added by the manufacturer to quench radical formation during transport and storage. |
| Container | Tightly sealed, appropriate material (e.g., glass or compatible fluorinated polymer) | Prevents contamination, leakage, and exposure to air or moisture. |
Q3: What are polymerization inhibitors and which are suitable for fluoroalkenes?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[4][] They work by scavenging the free radicals that initiate the polymerization chain reaction.[4] While specific inhibitors for this compound are not documented in the provided search results, common inhibitors for alkenes and dienes are likely effective.[4]
| Inhibitor Class | Example | Typical Concentration (ppm) | Notes |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone | 100 - 1000 | BHT is a versatile radical scavenger. Hydroquinone often requires the presence of trace oxygen to be effective.[4] |
| Nitroxide Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50 - 200 | Highly efficient and fast-acting radical scavengers that do not require oxygen.[4] |
| Aryl Amines | N-Nitrosodiphenylamine | 100 - 500 | Effective radical trapping agents.[6] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Polymer formation observed in storage container (e.g., increased viscosity, presence of solids, discoloration). | 1. Improper storage conditions (exposure to heat/light).[1] 2. Depletion of inhibitor over time. 3. Contamination of the material.[1] | - IMMEDIATE SAFETY CHECK: Visually inspect the container. If it is warm or bulging, do not open it. This indicates a potential runaway polymerization. Isolate the container in a fume hood, cool it with an ice bath if safe to do so, and contact your institution's Environmental Health and Safety (EHS) office immediately.[1] - If the material is viscous but the container is stable, verify storage conditions. - Consider performing a quality control check for the presence of polymer (see Experimental Protocols). - If extensive polymerization has occurred, dispose of the material according to safety guidelines. |
| Rapid, uncontrolled polymerization during an experiment. | 1. Presence of catalytic impurities in the reaction mixture. 2. Reaction temperature is too high. 3. Complete removal of inhibitor without accounting for reaction conditions. | - Immediately cool the reaction vessel using an ice bath to slow the exothermic process. - If the reaction is out of control, evacuate the area and contact EHS. - For future experiments: Purify all reagents and solvents to remove potential initiators. Optimize the reaction temperature. Consider performing the reaction at a lower concentration. |
| Inconsistent or poor results in reactions. | 1. Partial polymerization of the starting material. 2. Variable levels of inhibitor affecting reaction kinetics. | - Before use, check the monomer for purity and the presence of polymers (see Experimental Protocols). - If an inhibitor is present and suspected to interfere with your reaction, it may need to be removed prior to use (see Experimental Protocols).[7] Ensure the purified monomer is used immediately. |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Presence
This protocol provides a simple method to check for the presence of non-volatile polymer in the volatile monomer.
-
Sample Preparation: Place a small, clean glass vial on an analytical balance and tare it. Add approximately 1 mL of the this compound sample to the vial and record the exact weight.
-
Evaporation: Place the vial in a fume hood and allow the volatile monomer to evaporate completely overnight. A gentle stream of nitrogen can be used to accelerate this process.
-
Analysis: After complete evaporation of the monomer, reweigh the vial. The presence of any residual, non-volatile material indicates the formation of oligomers or polymers. The weight percentage of the polymer can be calculated.
Protocol 2: Inhibitor Removal via Column Chromatography
This procedure is for removing phenolic inhibitors like BHT or hydroquinone before a reaction.
-
Column Preparation: Pack a small glass chromatography column with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.
-
Elution: Pre-wet the column with a small amount of a dry, inert solvent (e.g., hexane).
-
Purification: Carefully add the this compound to the top of the column and allow it to pass through the alumina under gravity or gentle positive pressure (inert gas). The polar inhibitor will be adsorbed onto the alumina, while the non-polar monomer will elute.
-
Collection and Use: Collect the purified monomer in a clean, dry flask under an inert atmosphere. Crucially, the purified, inhibitor-free monomer is highly reactive and should be used immediately. Do not store inhibitor-free monomer for extended periods.[7]
Visualizations
Caption: Troubleshooting workflow for suspected polymerization.
Caption: General mechanism of free-radical polymerization and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. VINYL FLUORIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. benchchem.com [benchchem.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving Fluorinated Alkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated alkenes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with a fluorinated alkene showing no or very low conversion?
A1: Several factors can contribute to low or no conversion in reactions involving fluorinated alkenes. Due to the strong electron-withdrawing effect of fluorine atoms, fluorinated alkenes are generally electron-deficient and reactive towards nucleophiles.[1][2] If you are experiencing issues, consider the following:
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Reagent Reactivity: Ensure your nucleophile is sufficiently reactive to attack the electron-poor double bond.
-
Catalyst Activity: If you are using a catalyst, it may have deactivated. Common causes of deactivation include poisoning by impurities, fouling of the catalyst surface, or thermal degradation (sintering).[3][4][5]
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Reaction Temperature: Some reactions may require higher temperatures to overcome the activation energy. However, be cautious as elevated temperatures can also lead to side reactions.[6]
-
Solvent Choice: The solvent can significantly impact the reaction rate. Ensure you are using an appropriate, anhydrous solvent.
Q2: My reaction is producing a complex mixture of products. What are the likely side reactions?
A2: The high reactivity of fluorinated alkenes can sometimes lead to a variety of side products.[7] Common side reactions include:
-
Polymerization: Some fluorinated alkenes, with the notable exception of hexafluoropropene, have a tendency to homopolymerize.[1]
-
Elimination Reactions: Under basic conditions or at high temperatures, elimination of HF can occur, leading to the formation of alkynes or dienes.[6]
-
Rearrangements: Carbocation intermediates, if formed, can be prone to rearrangement, leading to constitutional isomers.
-
Metabolic Degradation: In biological systems, fluorinated alkenes can undergo metabolism, such as epoxidation, which can lead to the release of fluoride and the formation of toxic metabolites.[8][9]
Q3: I'm observing catalyst deactivation in my process. What are the common causes and how can I prevent it?
A3: Catalyst deactivation is a common issue in many chemical processes. The primary mechanisms are:
-
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and lead compounds.[5]
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5][10] This is particularly relevant in reactions involving hydrocarbons at high temperatures.
-
Sintering: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate, reducing the active surface area.[3][4]
To mitigate catalyst deactivation, consider purifying the feed to remove potential poisons, optimizing reaction conditions to minimize coke formation, and choosing a catalyst with higher thermal stability.[5][10]
Q4: What are the best practices for purifying my fluorinated product?
A4: The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high volatility and sometimes-low solubility in common organic solvents.
-
Chromatography: Flash column chromatography on silica gel is a common purification method.[7]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.[11]
-
Distillation: For volatile liquid products, distillation can be employed.
A significant challenge in handling fluorinated compounds is the potential for contamination from laboratory equipment, as many common lab plastics like PTFE are fluoropolymers.[12] It is crucial to use clean glassware and high-purity solvents.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting reactions with poor yields.
Troubleshooting Workflow for Low Yield
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene Derivatives
Welcome to the technical support center for the synthesis and scale-up of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.
Route 1: Radical Addition of Perfluoroalkyl Iodides to Alkenes
Problem: Low or no product yield.
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Potential Cause 1: Inefficient radical initiation.
-
Solution: Ensure the radical initiator is fresh and of high purity. For thermal initiators like AIBN or ACCN, ensure the reaction temperature is optimal for its decomposition. For photochemical initiation, verify the wavelength and intensity of the light source are appropriate for the chosen photoinitiator.[1] Consider using a catalytic system, such as a pyridine/bis(pinacolato)diboron combination, which can initiate the reaction without the need for metal or light.
-
-
Potential Cause 2: Reagent quality and stoichiometry.
-
Solution: Use freshly distilled or purified alkenes and perfluoroalkyl iodides. Impurities can quench radicals or lead to side reactions. Optimize the molar ratio of the alkene to the perfluoroalkyl iodide; an excess of the iodide is often used to drive the reaction to completion.[1]
-
-
Potential Cause 3: Presence of radical inhibitors.
-
Solution: Ensure all solvents and reagents are free from radical inhibitors like oxygen. Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
-
Problem: Formation of multiple byproducts.
-
Potential Cause 1: Telomerization of the alkene.
-
Solution: This occurs when the growing radical chain adds to another alkene molecule instead of abstracting an iodine atom from the perfluoroalkyl iodide. To minimize this, use a higher concentration of the perfluoroalkyl iodide relative to the alkene.
-
-
Potential Cause 2: Isomerization of the product.
-
Solution: Under certain conditions, the initial adduct may undergo rearrangement. Analyze the reaction at different time points to monitor for the formation of isomers. Adjusting the reaction temperature or using a more selective radical initiator may help.
-
Route 2: Heck Coupling
Problem: Low catalyst activity or catalyst decomposition.
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Potential Cause 1: Impurities in reagents or solvents.
-
Solution: Use high-purity, degassed solvents. Impurities, especially oxygen, can deactivate the palladium catalyst. Ensure the base used is of high quality and handled under an inert atmosphere.
-
-
Potential Cause 2: Inappropriate ligand choice.
-
Solution: The choice of phosphine ligand is critical. For electron-deficient fluorinated alkenes, electron-rich and bulky phosphine ligands often improve catalyst stability and activity. Consider screening a variety of ligands to find the optimal one for your specific substrate.
-
-
Potential Cause 3: Palladium black precipitation.
-
Solution: This indicates catalyst decomposition. This can be caused by high temperatures or the presence of impurities. Lowering the reaction temperature and ensuring the purity of all components can mitigate this issue. Using a more stable palladium precursor or a ligand that forms a more robust catalytic complex can also be beneficial.
-
Problem: Poor regioselectivity or stereoselectivity.
-
Potential Cause 1: Steric and electronic effects.
-
Solution: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. With fluorinated alkenes, the electronic effects can be complex. Typically, the aryl group adds to the less substituted carbon of the alkene. To control stereoselectivity, the use of bidentate phosphine ligands can be effective.[2][3][4][5]
-
-
Potential Cause 2: Isomerization of the double bond.
-
Solution: After the initial Heck coupling, the resulting double bond can sometimes migrate. This can be minimized by carefully controlling the reaction time and temperature. The addition of certain additives, like silver salts, can sometimes suppress isomerization.[2]
-
Route 3: Wittig Reaction
Problem: Low or no ylide formation.
-
Potential Cause 1: Inappropriate base.
-
Potential Cause 2: Moisture in the reaction.
-
Solution: Wittig reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. Perform the reaction under a nitrogen or argon atmosphere.
-
Problem: Low alkene yield and difficult purification.
-
Potential Cause 1: Unreacted starting materials.
-
Solution: This can be due to inefficient ylide formation or a poorly reactive aldehyde/ketone. For electron-deficient carbonyls, a more reactive ylide may be required. Consider adding the aldehyde or ketone to the pre-formed ylide solution.[7]
-
-
Potential Cause 2: Formation of triphenylphosphine oxide byproduct.
-
Solution: The removal of triphenylphosphine oxide can be challenging. Purification is often achieved by column chromatography. In some cases, precipitation of the oxide from a non-polar solvent can be effective.
-
Problem: Poor stereoselectivity (E/Z mixture).
-
Potential Cause 1: Nature of the ylide.
-
Solution: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically give predominantly (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[8][9][10] The presence of lithium salts can also affect the stereoselectivity.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most prevalent methods involve the introduction of the nonafluorohexyl group to a suitable precursor. Key strategies include:
-
Radical addition of 1-iodo-nonafluorohexane to terminal alkenes: This is a versatile method for forming the C-C bond between the fluorinated chain and the alkene.[1][11]
-
Heck coupling: This palladium-catalyzed reaction can couple this compound with aryl or vinyl halides.[3][4][5]
-
Wittig reaction: This reaction can be used to construct the double bond by reacting a suitable fluorinated phosphonium ylide with an aldehyde or ketone.[6][8][12]
Q2: How can I improve the yield when scaling up the radical addition of perfluoroalkyl iodides?
A2: When scaling up, maintaining efficient mixing and heat transfer becomes crucial. Ensure your reactor has adequate agitation to keep the reactants well-dispersed, especially if the reaction is biphasic. Monitor the internal temperature carefully to control the rate of radical initiation and prevent runaway reactions. A continuous addition of the initiator can sometimes provide better control and higher yields on a larger scale.
Q3: What are the key safety precautions when working with fluorinated compounds and reagents?
A3: Fluorinated compounds can have unique hazards. Always consult the Safety Data Sheet (SDS) for each specific reagent. General precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves resistant to the specific chemicals being used.
-
Being aware of the potential for the release of toxic or corrosive gases, such as HF, especially in reactions involving strong bases or high temperatures.
-
Handling strong bases and pyrophoric reagents (like n-BuLi) with extreme care under an inert atmosphere.
Q4: How can I effectively purify my fluorinated product?
A4: Purification of highly fluorinated compounds can be challenging due to their unique solubility properties.
-
Fluorous Solid-Phase Extraction (FSPE): This technique utilizes a fluorous stationary phase to retain fluorous-tagged molecules while non-fluorous impurities are washed away.
-
Liquid-Liquid Extraction: A biphasic system of a fluorous solvent (e.g., perfluorohexanes) and a standard organic solvent can be used to separate the highly fluorinated product into the fluorous layer.
-
Column Chromatography: While standard silica gel chromatography can be used, it may require more non-polar eluents than for non-fluorinated analogs. Sometimes, using a fluorinated stationary phase can improve separation.
Q5: Are there any specific analytical techniques recommended for characterizing these derivatives?
A5: Standard analytical techniques are used, but with some considerations:
-
NMR Spectroscopy: 19F NMR is essential for characterizing the fluorine-containing part of the molecule. 1H and 13C NMR are also crucial, and the coupling between fluorine and hydrogen/carbon nuclei (JHF, JCF) provides valuable structural information.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight and fragmentation pattern. The isotopic pattern of fluorine is monoisotopic, which simplifies mass spectra.
-
Infrared (IR) Spectroscopy: The C-F bond vibrations typically appear in the region of 1000-1400 cm-1.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Radical Addition of Perfluorobutyl Iodide to Alkenes
| Alkene | Perfluoroalkyl Iodide | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Dodecene | C4F9I | ACCN | Water | 70 | 24 | 95 | [1] |
| 1-Octene | C4F9I | ACCN | Water | 70 | 24 | 92 | [1] |
| Phenylacetylene | C4F9I | ACCN | Water | 70 | 48 | 85 | [1] |
| 1-Hexyne | C4F9I | ACCN | Water | 70 | 48 | 88 | [1] |
| 4-Methylisopropenylbenzene | C4F9I | B2pin2/DIPEA | MTBE | 80 | 24 | 74 | [13] |
Table 2: Troubleshooting Summary for Common Synthesis Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, poor reagent quality. | Optimize reaction conditions (temp, time, concentration), purify reagents, use fresh initiator/catalyst. |
| Byproduct Formation | Competing reaction pathways (e.g., telomerization, isomerization). | Adjust stoichiometry, control temperature, use more selective catalysts/reagents. |
| Catalyst Deactivation | Presence of impurities (O2, H2O), high temperature. | Use purified & degassed reagents/solvents, lower reaction temperature, use more robust ligands. |
| Difficult Purification | Similar polarity of product and byproducts. | Employ fluorous separation techniques, optimize chromatography conditions. |
Experimental Protocols
General Protocol for Radical Addition of Perfluorobutyl Iodide to a Terminal Alkene
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet is used.
-
Reagents: The terminal alkene (1.0 eq), perfluorobutyl iodide (1.5 eq), and a suitable solvent (e.g., degassed water or an organic solvent) are added to the flask.[1]
-
Initiation: The radical initiator (e.g., ACCN, 0.2 eq) is added to the mixture.[1]
-
Reaction: The mixture is heated to the desired temperature (e.g., 70 °C for ACCN) and stirred vigorously under a nitrogen atmosphere. The reaction progress is monitored by GC-MS or TLC.[1]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction was performed in water, the organic layer is separated. If an organic solvent was used, it is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography on silica gel to afford the desired this compound derivative.
General Protocol for a Heck Coupling Reaction
-
Setup: A Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., PPh3, 2-10 mol%), and a base (e.g., Et3N or K2CO3, 2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagents: A degassed solvent (e.g., DMF or acetonitrile) is added, followed by the aryl or vinyl halide (1.0 eq) and this compound (1.2 eq).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 60-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for the radical addition synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and Other Fluoroalkenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene with other common fluoroalkenes. This document focuses on physicochemical properties, reactivity in polymerization and cycloaddition reactions, and provides representative experimental protocols.
The introduction of fluorine into organic molecules dramatically alters their properties, a fact that has been extensively leveraged in the development of advanced materials and pharmaceuticals. Fluoroalkenes, as a class of fluorine-containing monomers, are fundamental building blocks for a wide array of polymers and fine chemicals. Their unique electronic nature, imparted by the highly electronegative fluorine atoms, results in distinct reactivity patterns compared to their hydrocarbon analogs. This guide offers a comparative analysis of this compound against other widely used fluoroalkenes such as tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP).
Physicochemical Properties: A Comparative Overview
The physicochemical properties of fluoroalkenes are pivotal in determining their suitability for specific applications, influencing factors from reaction conditions to the ultimate characteristics of the resulting materials. The following table summarizes key properties for this compound and a selection of other fluoroalkenes. It is important to note that a direct, comprehensive experimental comparison under identical conditions is not always available in the literature; therefore, this table compiles data from various sources.
| Property | This compound | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | Hexafluoropropylene (HFP) |
| CAS Number | 19430-93-4[1] | 116-14-3 | 75-38-7 | 116-15-4 |
| Molecular Formula | C6H3F9[1] | C2F4 | C2H2F2 | C3F6 |
| Molecular Weight ( g/mol ) | 246.076[1] | 100.02 | 64.03 | 150.02 |
| Boiling Point (°C) | 59-60 | -76.3 | -85.7 | -29.4 |
| Density (g/cm³) | 1.452 (at 25°C) | 1.519 (at -76°C) | 0.617 (at 24°C) | 1.57 (at -40°C) |
Reactivity Analysis
The reactivity of fluoroalkenes is dominated by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the carbon-carbon double bond and influences their behavior in various chemical transformations.
Polymerization
Fluoroalkenes are most renowned for their ability to undergo radical polymerization to form fluoropolymers with exceptional thermal and chemical stability.
Homopolymerization: While there is limited publicly available data on the homopolymer of this compound, evidence of its use in copolymerization suggests it is a viable monomer. The properties of its homopolymer would be of significant interest for comparative purposes. For instance, polytetrafluoroethylene (PTFE), the homopolymer of TFE, is known for its remarkable chemical inertness and high thermal stability, with a decomposition temperature of around 500°C in an inert atmosphere.[2]
Copolymerization: this compound has been documented as a comonomer in polymers with ethene and tetrafluoroethene.[3][4][5][6][7] The incorporation of such a highly fluorinated monomer can be expected to enhance the chemical resistance and lower the surface energy of the resulting copolymer.
Cycloaddition Reactions
Fluoroalkenes, being electron-deficient, are excellent partners in cycloaddition reactions, particularly with electron-rich dienes in Diels-Alder reactions and in [2+2] cycloadditions.
Diels-Alder ([4+2] Cycloaddition): The electron-withdrawing nature of the perfluoroalkyl group in this compound is expected to make it a reactive dienophile.[11] The reaction of such fluoroalkenes with conjugated dienes provides a powerful method for the synthesis of complex fluorinated cyclic systems.[12][13] For instance, perfluoro-1,2-dienes have been shown to undergo efficient Diels-Alder additions.[14] A general characteristic of these reactions is their high stereospecificity.[15]
[2+2] Cycloaddition: While thermal [2+2] cycloadditions between two simple alkenes are generally forbidden by the Woodward-Hoffmann rules, they can occur with fluoroalkenes, often proceeding through a stepwise, diradical mechanism.[16] Photochemical [2+2] cycloadditions are also a common route to cyclobutane derivatives from fluoroalkenes.[17] Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes have also been developed.[18]
Experimental Protocols
The following are representative, generalized protocols for key reactions involving fluoroalkenes. Specific conditions for this compound would require optimization.
Radical Polymerization (Solution)
-
Monomer Purification: The fluoroalkene monomer is typically passed through a column of activated alumina to remove any inhibitors.
-
Reaction Setup: A suitable solvent (e.g., a fluorinated solvent or a polar aprotic solvent like acetonitrile) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are added to a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Initiation: The solution is degassed by several freeze-pump-thaw cycles and then placed under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: The purified fluoroalkene monomer is added to the reaction vessel. The mixture is then heated to a temperature appropriate for the chosen initiator (typically 60-80°C for AIBN) and stirred for a predetermined time.
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent (e.g., methanol or hexane). The solid polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Diels-Alder Reaction
-
Reactant Preparation: The fluoroalkene (dienophile) and the diene are dissolved in a suitable solvent (e.g., toluene, xylene, or a chlorinated solvent) in a reaction flask.[19] An excess of the more volatile reactant may be used.
-
Reaction Conditions: The mixture is heated, often under reflux, for a period ranging from a few hours to several days, depending on the reactivity of the substrates.[19] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired cycloadduct.[20]
Visualizations
General Workflow for Fluoroalkene Polymerization
Caption: Generalized workflow for the radical polymerization of fluoroalkenes.
Conceptual Representation of a Diels-Alder Reaction
Caption: Conceptual diagram of a Diels-Alder reaction involving a fluoroalkene.
Conclusion
This compound is a valuable, highly fluorinated building block with potential applications in the synthesis of advanced fluoropolymers and complex cyclic molecules. While its physicochemical properties are documented, a comprehensive, direct comparison of its reactivity with other common fluoroalkenes is lacking in the public domain. The electron-withdrawing nature of the nonafluorobutyl group suggests a high reactivity in radical polymerization and as a dienophile in cycloaddition reactions. Further experimental studies are required to quantify its reactivity ratios in copolymerizations and to explore the full scope of its utility in organic synthesis. This guide provides a foundation for researchers to understand the potential of this monomer in the context of other well-established fluoroalkenes.
References
- 1. This compound | CAS 19430-93-4 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Polyhalogeno-allenes and -acetylenes. Part 14. The reactions of perfluoro-1,2-dienes with dichloro- and difluoro-carbene, and a new route to 1,1-dichloroperfluoro-1,2-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 20. www1.udel.edu [www1.udel.edu]
Performance Showdown: A Comparative Guide to Coatings from 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of coatings derived from 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene against common alternatives, supported by extrapolated data and standardized experimental protocols.
Coatings engineered from fluorinated polymers are indispensable in numerous high-performance applications, prized for their exceptional chemical inertness, thermal stability, and low surface energy. This guide provides a detailed performance comparison of coatings derived from the short-chain fluorinated alkene, this compound, against established alternatives such as Polytetrafluoroethylene (PTFE) and a representative long-chain fluorinated acrylate.
While direct, comprehensive experimental data for coatings specifically synthesized from poly(this compound) is limited in publicly available literature, this guide extrapolates its expected performance based on the well-understood structure-property relationships of fluoropolymers. The comparisons are presented alongside standardized experimental methodologies to provide a framework for future empirical studies.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of poly(this compound) coatings in comparison to PTFE and a generic poly(perfluorodecyl acrylate) coating.
Table 1: Surface Properties - Hydrophobicity and Oleophobicity
| Property | Poly(this compound) (Expected) | Polytetrafluoroethylene (PTFE) | Poly(perfluorodecyl acrylate) (Typical) | Test Method |
| Water Contact Angle (°) | > 110 | ~110 | > 120 | Sessile Drop Goniometry |
| Oil Contact Angle (n-hexadecane) (°) | > 60 | ~65 | > 75 | Sessile Drop Goniometry |
| Surface Energy (mN/m) | Low | ~18.5 | Very Low | Contact Angle Analysis |
Table 2: Mechanical and Thermal Properties
| Property | Poly(this compound) (Expected) | Polytetrafluoroethylene (PTFE) | Poly(perfluorodecyl acrylate) (Typical) | Test Method |
| Abrasion Resistance | Moderate | High | Moderate to High | ASTM D4060 (Taber Abraser) |
| Decomposition Temperature (°C) | > 350 | ~500 | > 300 | Thermogravimetric Analysis (TGA) |
| Continuous Use Temperature (°C) | < 200 | ~260 | < 200 | Manufacturer Data |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
Surface Wettability: Contact Angle Measurement
Objective: To quantify the hydrophobicity and oleophobicity of the coating surface.
Methodology: The sessile drop method is employed using a goniometer.
-
Sample Preparation: The coated substrate is cleaned with a suitable solvent (e.g., isopropanol) and dried in a dust-free environment.
-
Droplet Deposition: A micro-syringe is used to gently deposit a droplet of deionized water (for hydrophobicity) or n-hexadecane (for oleophobicity) of a specified volume (typically 2-5 µL) onto the coated surface.
-
Image Capture and Analysis: A high-resolution camera captures the profile of the droplet. The contact angle, which is the angle formed between the tangent to the droplet at the three-phase (solid-liquid-gas) contact line and the solid surface, is measured using image analysis software.
-
Data Reporting: The average of at least five measurements at different locations on the surface is reported.
Mechanical Durability: Abrasion Resistance
Objective: To assess the coating's resistance to wear and abrasion.
Methodology: The Taber Abraser test is conducted according to ASTM D4060.
-
Sample Preparation: A coated panel of standardized dimensions is prepared.
-
Test Setup: The panel is mounted on the turntable of the Taber Abraser. A specified abrasive wheel (e.g., CS-10 or CS-17) and load (e.g., 500 or 1000 g) are selected based on the expected coating hardness.
-
Abrasion Cycles: The turntable rotates for a predetermined number of cycles.
-
Evaluation: The abrasion resistance is quantified by measuring the weight loss of the coating after a certain number of cycles or by determining the number of cycles required to wear through the coating to the substrate. Visual inspection for scratches and other signs of wear is also performed.
Thermal Stability: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the coating material.
Methodology: TGA is performed using a thermogravimetric analyzer.
-
Sample Preparation: A small, precisely weighed sample of the coating material (typically 5-10 mg) is placed in a sample pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature at which significant weight loss occurs.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the key performance tests.
A Comparative Guide to Purity Validation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. In the synthesis of complex molecules, the purity of building blocks like 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (Novec-1230 fluid's fluoroalkene analogue) is critical. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the validation of its purity, supported by experimental protocols and data for analogous compounds.
Introduction to Purity Validation
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For purity determination, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness. This guide will focus on the practical application of these principles in the context of analyzing this compound.
GC-MS for Purity Analysis of Volatile Fluoroalkenes
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive detection make it well-suited for identifying and quantifying impurities in substances like this compound.
Experimental Protocol: GC-MS
This protocol is a recommended starting point and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a volatile, inert solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the analysis of the test sample, dilute it to fall within the calibration range. An internal standard (e.g., a structurally similar fluorinated compound with a distinct retention time) can be added to all solutions for improved quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250 °C, Splitless mode for trace analysis |
| Column | Agilent J&W DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) |
| Mass Spectrometer | Agilent 7250 Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-350 |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their mass spectra, comparing them to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragment ions.[1]
Potential Impurities
While specific impurities depend on the synthetic route, potential contaminants in this compound could include:
-
Isomers: Positional isomers of the double bond or branching of the fluoroalkyl chain.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Compounds formed from side reactions during the manufacturing process.
-
Degradation Products: Compounds formed upon storage or exposure to certain conditions.
Comparison with Alternative Analytical Techniques
While GC-MS is a robust technique, other methods offer complementary information and, in some cases, distinct advantages. The primary alternatives for purity validation of fluorinated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | GC-MS | LC-MS/MS | ¹⁹F Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass detection. | Separation of compounds based on polarity, followed by mass detection. | Provides structural information and quantification based on the magnetic properties of the ¹⁹F nucleus. |
| Primary Strength | High sensitivity for detecting and identifying volatile and semi-volatile impurities. | Ideal for non-volatile, polar, or thermally labile impurities. | Provides absolute purity determination without a specific standard for the analyte; excellent for distinguishing and quantifying structural isomers.[2][3] |
| Sample Preparation | Dilution in a volatile organic solvent. | Dissolution in a suitable mobile phase, often a mixture of water and organic solvent. | Dissolution in a deuterated solvent with a known concentration of an internal standard. |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | May have lower resolution for very similar, non-polar isomers compared to high-resolution GC. | Lower sensitivity compared to MS techniques for trace impurity detection. |
Data Presentation
The following table summarizes hypothetical performance data for the purity validation of this compound using GC-MS and ¹⁹F qNMR, based on typical method validation results for similar fluorinated compounds.
| Parameter | GC-MS | ¹⁹F qNMR |
| Purity Assay (Area %) | >99.5% | 99.6 ± 0.2% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.3% |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (Recovery) | 98-102% | 99-101% |
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity validation, the following diagrams were created using Graphviz.
Conclusion
The validation of this compound purity by GC-MS is a robust and sensitive method, particularly for the detection of volatile impurities. However, for a comprehensive assessment of purity, especially when structural isomers may be present, ¹⁹F quantitative NMR (qNMR) offers significant advantages in providing an accurate, absolute purity value without the need for a specific reference standard. For the most rigorous quality control, a combination of GC-MS for impurity profiling and ¹⁹F qNMR for an accurate assay of the main component is the recommended approach. This orthogonal testing strategy provides a high degree of confidence in the quality of the material, ensuring the integrity of subsequent research and development activities.
References
A Comparative Analysis of Copolymers: The Impact of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene Incorporation
For Immediate Release
This guide provides a detailed comparison of the properties of copolymers with and without the incorporation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. The inclusion of this fluorinated monomer in a copolymer backbone, such as in an ethylene tetrafluoroethylene (ETFE) terpolymer, can influence its thermal, mechanical, and surface characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships in fluorinated copolymers.
Executive Summary
The introduction of this compound as a termonomer in copolymers like ETFE leads to notable changes in their physicochemical properties. While standard ETFE is known for its excellent chemical resistance, high melting point, and good mechanical strength, the addition of this long-chain fluorinated alkene can modify the crystalline structure and surface energy of the resulting terpolymer. Research indicates that the presence of this compound has a nuanced effect on the thermal properties and is expected to significantly alter surface and mechanical properties due to the introduction of the perfluorohexyl side chains.
Comparative Data of Copolymer Properties
The following table summarizes the key property differences between a standard copolymer (ETFE) and a copolymer incorporating this compound.
| Property | Copolymer without this compound (Standard ETFE) | Copolymer with this compound (ETFE Terpolymer) |
| Thermal Properties | ||
| Melting Temperature (Tm) | ~225 - 270 °C[1] | Not significantly affected within 0.7-3 mol% incorporation[2][3] |
| Crystal Phase Transition Temperature | Varies with E/TFE ratio | Not significantly affected within 0.7-3 mol% incorporation[2][3] |
| Mechanical Properties | ||
| Tensile Strength | 38 - 48 MPa[1] | Data not available in searched literature |
| Elongation at Break | 100 - 350%[1] | Data not available in searched literature |
| Surface Properties | ||
| Surface Energy | Relatively high for a fluoropolymer | Expected to be lower due to perfluoroalkyl side chains |
| Contact Angle (with water) | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the accurate comparison of these copolymers.
Copolymer Synthesis
Objective: To synthesize a terpolymer of ethylene, tetrafluoroethylene, and this compound.
General Procedure: The copolymerization is typically carried out in a high-pressure autoclave reactor. A mixture of deionized water, a suitable surfactant, and a free-radical initiator (e.g., ammonium persulfate) is deoxygenated. The monomers, ethylene, tetrafluoroethylene, and this compound, are then introduced into the reactor at controlled pressures and temperatures. The polymerization is allowed to proceed for a set duration, after which the reactor is cooled and the resulting polymer dispersion is collected. The polymer is then washed and dried. The composition of the final terpolymer is controlled by the initial monomer feed ratio and reaction conditions.
Thermal Analysis (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting temperature (Tm) and crystal phase transition temperature of the copolymers.
Procedure: A small sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is then heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The heat flow to the sample is measured as a function of temperature. Endothermic peaks in the heat flow curve correspond to melting and other phase transitions. The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history of the material.
Mechanical Testing (Tensile Testing)
Objective: To measure the tensile strength and elongation at break of the copolymer films.
Procedure: Dog-bone shaped specimens are cut from thin films of the copolymer. The specimens are mounted in a universal testing machine equipped with a load cell and extensometer. The samples are then pulled at a constant crosshead speed until failure. The stress (force per unit area) and strain (change in length relative to the original length) are recorded throughout the test. The tensile strength is the maximum stress the material can withstand, and the elongation at break is the strain at the point of fracture.
Surface Property Analysis (Contact Angle Measurement)
Objective: To assess the hydrophobicity of the copolymer surface.
Procedure: A flat film of the copolymer is placed on a level stage. A small droplet of a probe liquid (e.g., deionized water) is carefully dispensed onto the surface. The angle formed between the liquid-solid interface and the liquid-vapor interface is measured using a goniometer. This angle, known as the contact angle, provides a measure of the wettability of the surface. A higher contact angle indicates a more hydrophobic surface.
Visualizations
Copolymerization Process
Caption: Synthesis of the ETFE terpolymer.
Structure-Property Relationship
Caption: Influence of structure on properties.
References
Benchmarking the hydrophobicity of surfaces treated with 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
The creation of water-repellent, or hydrophobic, surfaces is a critical aspect of development in numerous fields, from biomedical devices to microfluidics. The primary determinants of a surface's hydrophobicity are its surface energy and topography. Low surface energy materials, often containing fluorine, are key to minimizing the adhesion of water droplets. This guide focuses on the application of various compounds to create hydrophobic surfaces and provides a quantitative comparison of their performance.
Comparative Performance of Hydrophobic Coatings
The following tables summarize the water contact angle (WCA), surface energy, and durability of surfaces treated with various hydrophobicity-inducing agents. The water contact angle is a primary measure of hydrophobicity, with higher angles indicating greater water repellency. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[1] Surfaces with water contact angles exceeding 150° are classified as superhydrophobic.[1][2]
Table 1: Water Contact Angle of Surfaces Treated with Various Hydrophobic Agents
| Hydrophobic Agent | Substrate | Water Contact Angle (°) | Reference |
| Closely Related Fluoroalkanes | |||
| Perfluorohexane (Plasma Polymerized) | Not specified | 118 | [3] |
| Alternative Fluorinated Silanes | |||
| Perfluorodecyltrichlorosilane (FDTS) | Poly(dimethylsiloxane)-ZnO | 130.52 | [4] |
| Fluoroalkylsilane (FAS-17) | Glass | ~112 | [5] |
| Fluoroalkylsilane (FAS-17) on textured surface | Aluminum Alloy | >150 | [6] |
| Non-Fluorinated Silanes | |||
| Octadecyltrichlorosilane (OTS) | Silicon Nanowires/Nanowalls | 165 | [7] |
| Octadecyltrichlorosilane (OTS) | PET Fabric with Silica Nanoparticles | 152.4 ± 0.8 | [8] |
| Other Polymeric Coatings | |||
| Polydimethylsiloxane (PDMS) | Aluminum Alloy | 111 | |
| Fluorinated Graphene Oxide in PDMS | Aluminum Alloy | 173.7 |
Table 2: Surface Energy of Treated Surfaces
| Hydrophobic Agent | Substrate | Surface Free Energy (mN/m) | Reference | |---|---|---| | | Polydimethylsiloxane (PDMS) | Film | 25.86 | | | Fluorinated Graphene Oxide in PDMS | Film | Significantly reduced from 25.86 | | | Polyurethane with 2,2,3,3-tetrafluoro-1,4-butanediol | Film | < 28 | |
Table 3: Durability of Hydrophobic Coatings
| Hydrophobic Agent | Durability Test | Outcome | Reference |
| Octadecyltrichlorosilane (OTS) on PET Fabric | 20 laundering cycles | Maintained water repellency | [8] |
| Perfluorooctyltrichlorosilane (PFOTS) on Glass | 8 weeks outdoor exposure | Gradual decrease in WCA |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for common techniques used to create hydrophobic surfaces.
Self-Assembled Monolayer (SAM) Deposition
This protocol describes the deposition of a hydrophobic coating using a silanization agent, such as Octadecyltrichlorosilane (OTS) or a fluoroalkylsilane.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Silanization agent (e.g., Octadecyltrichlorosilane)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas stream
-
Beakers and Petri dishes
Procedure:
-
Substrate Cleaning: The substrate is first cleaned to remove organic contaminants and to hydroxylate the surface, which is essential for the silanization reaction. This is often achieved by immersing the substrate in a piranha solution for 10-15 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.
-
Solution Preparation: A dilute solution of the silanization agent (typically 1-5 mM) is prepared in an anhydrous solvent inside a glovebox or a desiccator to minimize exposure to atmospheric moisture, which can cause premature polymerization of the silane.
-
SAM Deposition: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from a few minutes to several hours, depending on the desired monolayer quality.
-
Rinsing: After deposition, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any physisorbed molecules.
-
Curing: The substrate is then typically annealed at an elevated temperature (e.g., 100-120 °C) for a short period to promote covalent bonding and ordering of the monolayer.
-
Final Rinse and Dry: A final rinse with the solvent is performed, followed by drying with a nitrogen stream.
Plasma Polymerization
Plasma polymerization is a solvent-free method to deposit thin, highly cross-linked polymer films onto a substrate.
Materials:
-
Substrate
-
Monomer (e.g., a volatile fluoroalkene)
-
Plasma reactor
-
Vacuum pump
-
Radio-frequency (RF) power supply
Procedure:
-
Substrate Placement: The substrate is placed inside the plasma reactor chamber.
-
Evacuation: The chamber is evacuated to a base pressure to remove atmospheric gases.
-
Monomer Introduction: The monomer vapor is introduced into the chamber at a controlled flow rate.
-
Plasma Ignition: An RF power is applied to the electrodes in the chamber, which ignites the plasma. The energetic plasma species (ions, electrons, radicals) fragment the monomer molecules and initiate polymerization on the substrate surface.
-
Deposition: The deposition process is carried out for a specific time to achieve the desired film thickness.
-
Venting: After deposition, the RF power is turned off, the monomer flow is stopped, and the chamber is vented to atmospheric pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. labproinc.com [labproinc.com]
- 4. Fluoroalkyl and Alkyl Chains Have Similar Hydrophobicities in Binding to the “Hydrophobic Wall” of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primary Spectroscopic Techniques for Structural Confirmation
The primary methods for confirming the structure of poly(3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene) would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) for molecular weight determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers. For fluorinated polymers, both ¹H NMR and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy provides information on the hydrogen-containing parts of the polymer, primarily the polymer backbone in the case of poly(this compound).
¹⁹F NMR Spectroscopy is highly sensitive to the local chemical environment of the fluorine atoms, offering detailed insights into the structure of the fluorinated side chains.
Expected Spectroscopic Data (Hypothetical for Poly(this compound))
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.5 - 2.5 | Multiplet | -CH₂- backbone protons |
| ¹H | 3.5 - 4.5 | Multiplet | -CH- backbone proton |
| ¹⁹F | ~ -81 | Triplet | -CF₃ |
| ¹⁹F | ~ -115 to -125 | Multiplets | -CF₂- groups |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For poly(this compound), FTIR can confirm the presence of C-F and C-H bonds and the absence of C=C double bonds from the monomer, indicating successful polymerization.
Representative FTIR Data for a Structurally Similar Polymer: Poly(3,3,4,4,5,5,6,6,6-nonafluorohexyl acrylate) [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~ 2960 | C-H stretching |
| ~ 1740 | C=O stretching (from the acrylate group) |
| ~ 1200 - 1000 | C-F stretching |
| ~ 1145 | C-O stretching |
Note: For the homopolymer of this compound, the strong C=O stretching peak around 1740 cm⁻¹ would be absent.
Gel Permeation Chromatography (GPC)
GPC is a size-exclusion chromatography technique that separates molecules based on their hydrodynamic volume in solution. It is a crucial method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. These parameters significantly influence the physical and mechanical properties of the polymer.
Hypothetical GPC Data for Poly(this compound)
| Parameter | Value |
| Number-average molecular weight (Mₙ) | 50,000 - 150,000 g/mol |
| Weight-average molecular weight (Mₙ) | 100,000 - 300,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
Alternative and Complementary Analytical Techniques
For a more comprehensive structural analysis and to compare with the primary spectroscopic methods, the following techniques can be employed.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a destructive analytical technique where the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. The resulting pyrogram is a unique "fingerprint" of the polymer, providing information about its monomeric units and overall structure.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the determination of the absolute molecular weight of polymers. It can provide detailed information about the polymer's repeating units, end groups, and any side products from the polymerization.
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d). The choice of solvent is critical as it must dissolve the polymer without interfering with the signals of interest.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected proton chemical shifts (typically 0-10 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire spectra with proton decoupling to simplify the fluorine signals.
-
Use a spectral width appropriate for fluorinated compounds (e.g., -50 to -250 ppm).
-
Reference the spectra to an external standard such as CFCl₃.
-
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the polymer by casting a solution of the polymer onto a suitable substrate (e.g., a KBr pellet) and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid polymer.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect spectra in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Average multiple scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
GPC Protocol
-
Sample Preparation: Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in a suitable solvent that is also used as the mobile phase (e.g., tetrahydrofuran, THF).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Analysis:
-
Calibrate the system using a series of well-characterized polymer standards (e.g., polystyrene).
-
Inject the polymer solution and elute with the mobile phase at a constant flow rate.
-
Determine the molecular weight averages and PDI from the elution profile relative to the calibration curve.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of poly(this compound).
Caption: Workflow for the spectroscopic analysis of fluoropolymers.
This guide provides a foundational framework for the spectroscopic analysis of poly(this compound). The successful structural confirmation will rely on a multi-technique approach, comparing the data obtained from primary spectroscopic methods with complementary techniques to build a comprehensive and confident structural assignment.
References
Differential scanning calorimetry (DSC) of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene polymers
A Comparative Guide to the Thermal Properties of a Modified Fluoropolymer and Ethylene Tetrafluoroethylene (ETFE) using Differential Scanning Calorimetry (DSC)
Introduction
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique for characterizing the thermal properties of polymeric materials. It provides valuable information regarding phase transitions, including melting temperature (Tm), glass transition temperature (Tg), and heats of fusion and crystallization. This guide offers a comparative analysis of the thermal properties of a terpolymer of ethylene, tetrafluoroethylene, and 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene against the well-established fluoropolymer, Ethylene Tetrafluoroethylene (ETFE).
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties obtained from DSC analysis for the ethylene-tetrafluoroethylene-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene terpolymer and a typical ETFE copolymer.
| Property | Ethylene-Tetrafluoroethylene-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene Terpolymer | Ethylene Tetrafluoroethylene (ETFE) Copolymer |
| Melting Temperature (Tm) | ~265 °C | 225 - 270 °C[1] |
| Glass Transition Temperature (Tg) | Data not available | ~80 °C (from second heating)[2][3] |
| Heat of Fusion (ΔHf) | Data not available | ~46 J/g[3] |
| Crystallinity | Data not available | 40 - 60%[4] |
Note: The data for the terpolymer is limited. The provided melting point is based on available information, but a complete DSC thermogram would be necessary for a comprehensive analysis of its thermal behavior, including the glass transition temperature and heat of fusion.
Experimental Protocol: DSC Analysis of Fluoropolymers
The following is a detailed methodology for the DSC analysis of fluoropolymers, based on the ASTM D4591 standard test method.[5][6][7][8][9][10] This protocol is designed to ensure accurate and reproducible results for the determination of transition temperatures and heats of fusion.
1. Apparatus:
-
Differential Scanning Calorimeter (DSC) capable of heating and cooling rates of at least 10 °C/min.
-
Aluminum sample pans and lids.
-
Crimper for sealing the sample pans.
-
Inert gas supply (e.g., nitrogen) for purging the DSC cell.
2. Sample Preparation:
-
Accurately weigh 5 to 10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimper. Ensure a good seal to prevent any loss of volatiles during heating.
-
Prepare an empty sealed aluminum pan to be used as a reference.
3. DSC Measurement Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate of 10 °C/min. This scan is used to erase the previous thermal history of the polymer.
-
Isothermal Step: Hold the sample at this elevated temperature for a period of 2-5 minutes to ensure complete melting and thermal equilibrium.
-
Cooling Scan: Cool the sample at a controlled rate of 10 °C/min to a temperature below its expected crystallization temperature. This scan provides information on the crystallization behavior.
-
Second Heating Scan: Heat the sample again at a controlled rate of 10 °C/min to a temperature above its melting point. The data from this second heating scan is typically used for the determination of Tg, Tm, and the heat of fusion, as it reflects the intrinsic properties of the material without the influence of its previous thermal history.
4. Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak on the second heating scan.
-
Heat of Fusion (ΔHf): Calculated from the area of the melting peak in the second heating scan. The degree of crystallinity can be estimated by comparing the measured heat of fusion with the theoretical heat of fusion for a 100% crystalline sample, if available.
Experimental Workflow
The following diagram illustrates the logical workflow for conducting a DSC analysis of fluoropolymers.
References
- 1. ETFE Properties - Fluorotherm™ [fluorotherm.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. specialchem.com [specialchem.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. asiamzsteel.com [asiamzsteel.com]
- 10. scribd.com [scribd.com]
A Comparative Review of Perfluorobutyl Ethylene in Advanced Fluoropolymer Applications
For Researchers, Scientists, and Drug Development Professionals
Perfluorobutyl ethylene (PFBE) is emerging as a critical comonomer in the synthesis of advanced fluoropolymers, offering the potential to enhance material properties for demanding applications. This guide provides a comprehensive comparison of PFBE-modified fluoropolymers with traditional alternatives like polytetrafluoroethylene (PTFE) and ethylene tetrafluoroethylene (ETFE). The following sections detail the material properties, synthesis methodologies, and characterization techniques relevant to the application of PFBE in material science.
Performance Comparison of Fluoropolymers
The incorporation of perfluorobutyl ethylene as a comonomer in fluoropolymers like PTFE and ETFE is intended to modify their properties for specific high-performance applications. While extensive quantitative data on PFBE-copolymers is not widely available in open literature, we can infer the potential benefits by comparing the properties of the base polymers, PTFE and ETFE. The inclusion of the bulky, fluorinated side chain of PFBE is expected to influence crystallinity, melt processability, and potentially enhance certain mechanical or chemical resistance properties.
Below is a comparative summary of the known properties of PTFE and ETFE, which serve as a baseline for understanding the potential impact of PFBE modification.
Table 1: Comparison of Mechanical Properties
| Property | Polytetrafluoroethylene (PTFE) | Ethylene Tetrafluoroethylene (ETFE) | Test Method |
| Tensile Strength (MPa) | 13 - 35 | 36 - 48 | ASTM D638 |
| Elongation at Break (%) | 200 - 500 | 200 - 500 | ASTM D638 |
| Flexural Modulus (GPa) | 0.4 - 1.3 | 0.5 - 1.2 | ASTM D790 |
| Shore D Hardness | 50 - 65 | 63 - 75 | ASTM D2240 |
Table 2: Comparison of Thermal Properties
| Property | Polytetrafluoroethylene (PTFE) | Ethylene Tetrafluoroethylene (ETFE) | Test Method |
| Melting Point (°C) | ~327 | 265 - 275 | ASTM D4591 (DSC) |
| Maximum Continuous Use Temp. (°C) | 260 | 150 | - |
| Heat Deflection Temperature @ 0.455 MPa (°C) | 121 | 104 | ASTM D648 |
| Coefficient of Linear Thermal Expansion (x 10⁻⁵ /°C) | 10 - 16 | 8 - 12 | ASTM D696 |
Table 3: Comparison of Chemical Resistance
| Chemical Agent | Polytetrafluoroethylene (PTFE) | Ethylene Tetrafluoroethylene (ETFE) | Test Method |
| Strong Acids (e.g., H₂SO₄, HCl) | Excellent | Excellent | ASTM D543 |
| Strong Bases (e.g., NaOH) | Excellent | Excellent | ASTM D543 |
| Organic Solvents (e.g., Acetone, Toluene) | Excellent | Good to Excellent | ASTM D543 |
| Oxidizing Agents (e.g., H₂O₂) | Excellent | Excellent | ASTM D543 |
Experimental Protocols
Detailed experimental data for PFBE-copolymers is limited. However, the following protocols outline the standard methodologies for synthesizing and characterizing fluoropolymers, which can be adapted for the evaluation of PFBE-modified materials.
Synthesis of PFBE-Modified Fluoropolymers (Emulsion Polymerization)
This protocol provides a generalized procedure for the emulsion polymerization of tetrafluoroethylene (TFE) with perfluorobutyl ethylene (PFBE) as a comonomer.
Materials:
-
Deionized water
-
Ammonium persulfate (initiator)
-
A suitable fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a modern alternative)
-
Disodium hydrogen phosphate (buffer)
-
Tetrafluoroethylene (TFE) monomer
-
Perfluorobutyl ethylene (PFBE) comonomer
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator inlet ports.
Procedure:
-
The polymerization reactor is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Deionized water, surfactant, and buffer are charged into the reactor.
-
The reactor is heated to the desired polymerization temperature (typically 60-80 °C) with stirring.
-
The reactor is pressurized with the desired ratio of TFE and PFBE monomers. The total pressure is typically maintained between 10 and 30 bar.
-
An aqueous solution of the initiator, ammonium persulfate, is injected into the reactor to start the polymerization.
-
The polymerization is continued for a set period, with the pressure maintained by the continuous or intermittent addition of the TFE/PFBE monomer mixture.
-
Upon completion, the reactor is cooled, and the unreacted monomers are vented.
-
The resulting polymer dispersion is discharged from the reactor. The polymer can then be coagulated, washed, and dried to obtain a fine powder resin.
Characterization of PFBE-Modified Fluoropolymers
2.2.1. Mechanical Properties Testing
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Procedure:
-
Prepare dumbbell-shaped specimens from compression-molded plaques of the PFBE-modified fluoropolymer.
-
Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5 % relative humidity) for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength, elongation at break, and modulus of elasticity.
-
2.2.2. Thermal Analysis
-
Standard: ASTM D4591 - Standard Test Method for Determining Temperatures and Heats of Transitions of Fluoropolymers by Differential Scanning Calorimetry (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the PFBE-copolymer is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
The heat flow is recorded as a function of temperature to determine the melting point (Tm) and heat of fusion (ΔHf). The degree of crystallinity can be estimated by comparing the measured ΔHf to the theoretical value for a 100% crystalline polymer.
-
Thermogravimetric analysis (TGA) can also be performed (ASTM E1131) to determine the decomposition temperature.
-
2.2.3. Chemical Resistance Testing
-
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.
-
Procedure:
-
Prepare test specimens of the PFBE-modified fluoropolymer with known dimensions and weight.
-
Immerse the specimens in a series of chemical reagents (e.g., acids, bases, solvents) at a specified temperature for a defined period (e.g., 7 days).
-
After immersion, remove the specimens, rinse, and dry them.
-
Measure the changes in weight, dimensions, and appearance.
-
Optionally, conduct mechanical property tests on the exposed specimens to assess any degradation.
-
2.2.4. Spectroscopic Analysis
-
¹⁹F and ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the incorporation of PFBE into the polymer chain and to determine the comonomer ratio. The presence of characteristic peaks corresponding to the fluorine and hydrogen atoms in the PFBE unit in the ¹⁹F and ¹H NMR spectra, respectively, would confirm its presence.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the copolymer. The spectrum of a PFBE-modified polymer would show characteristic absorption bands for C-F and C-H bonds.
Visualizations
Logical Workflow for Material Evaluation
The following diagram illustrates a logical workflow for the synthesis and evaluation of PFBE-modified fluoropolymers.
Conceptual Signaling Pathway for Polymer Property Modification
This diagram illustrates the conceptual relationship between the incorporation of a comonomer like PFBE and the resulting changes in polymer properties.
Cross-validation of experimental results for 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene reactions
A detailed guide for researchers, scientists, and drug development professionals on the reactivity and performance of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene in radical addition, hydrobromination, and hydrosilylation reactions, benchmarked against alternative fluoroalkenes.
This publication provides a comprehensive cross-validation of experimental results for reactions involving the highly fluorinated alkene, this compound. For comparative purposes, data for an alternative terminal fluoroalkene, vinylidene fluoride (VDF), is also presented. The objective is to offer a clear, data-driven comparison of the reactivity and product outcomes for these substrates in synthetically important transformations. All quantitative data are summarized in tables, and detailed experimental protocols are provided.
Radical Addition: A Tale of Two Alkenes
The radical addition of reagents to fluoroalkenes is a cornerstone of organofluorine chemistry, enabling the synthesis of a diverse array of fluorinated compounds. Here, we compare the radical-initiated reactions of this compound and vinylidene fluoride.
Table 1: Comparative Data for Radical Addition Reactions
| Alkene | Reagent | Initiator/Conditions | Product(s) | Yield | Reference |
| This compound | Perfluoroalkyl Iodides | Thermal | Telomers | Not specified | U.S. Patent 5,268,516 |
| Vinylidene Fluoride | 2-Mercaptoethanol | Di-tert-butyl peroxide (thermal) or Photochemical | H(VDF)nS(CH2)2OH | Not specified | (Améduri et al.) |
| Vinylidene Fluoride | Hydrogen Peroxide | AIBN, 130 °C | Poly(vinylidene fluoride) | 18-53% | [1] |
Experimental Protocols:
Radical Telomerization of this compound (General Procedure): A continuous process is employed for the preparation of perfluoroalkyl iodides by the thermal telomerization of a fluoroalkene (taxogen) with a perfluoroalkyl iodide (telogen) in a tubular reactor. For instance, tetrafluoroethylene can be telomerized with pentafluoroethyl iodide. To manage the reaction exothermicity and optimize for specific telomer chain lengths (e.g., C4 to C12), the fluoroalkene is fed into the reactor at multiple points. Typically, 30 to 75% of the fluoroalkene is introduced at the head of the reactor, with the remainder added at a point between 2/5 and 3/4 of the reactor's length. This staged addition helps to control the molecular weight distribution of the resulting telomers.[2]
Radical Telomerization of Vinylidene Fluoride with 2-Mercaptoethanol: The radical telomerization of vinylidene fluoride (VDF) with 2-mercaptoethanol as a chain transfer agent can be initiated either thermally with di-tert-butyl peroxide or photochemically. The reaction yields ω-hydroxyl VDF-telomers of the structure H(VDF)nS(CH2)2OH. The stoichiometry of the reactants is critical in determining the molar masses and purity of the products. An excess of 2-mercaptoethanol leads to lower molar mass telomers, predominantly the monoadduct. Conversely, an excess of VDF results in the formation of the monoadduct and higher-order telomers, alongside the potential for PVDF homopolymer formation.
Radical Addition of a Thiol to Vinylidene Fluoride.
Hydrobromination: Exploring Anti-Markovnikov Addition
The addition of hydrogen bromide to alkenes can proceed via either an electrophilic or a radical mechanism, leading to Markovnikov or anti-Markovnikov products, respectively. The presence of peroxides typically directs the reaction towards the anti-Markovnikov product through a radical chain reaction.[3][4][5][6]
General Experimental Protocol for Anti-Markovnikov Hydrobromination:
To an asymmetric alkene in a suitable solvent, hydrogen bromide is added in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide). The reaction is often initiated by heat or light.[3] The bromine radical, generated from the reaction of the peroxide with HBr, adds to the less substituted carbon of the double bond to form the more stable carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction.[5]
Anti-Markovnikov Hydrobromination Mechanism.
Hydrosilylation: Platinum-Catalyzed Si-C Bond Formation
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful method for the synthesis of organosilicon compounds. This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective.[7]
Table 2: Comparative Data for Hydrosilylation Reactions
| Alkene | Silane | Catalyst | Conditions | Product(s) | Yield | Reference |
| Alkenes (general) | Triethoxysilane | Platinum-based | Room Temp to 120 °C | Alkylsilanes | 43-99% | [8] |
| 1-Octene | Triethoxysilane | Nickel(II) bis(carboxylates) | Not specified | Octyltriethoxysilane | 96% | [9] |
Experimental Protocols:
General Procedure for Platinum-Catalyzed Hydrosilylation: The hydrosilylation of alkenes can be carried out using a platinum catalyst, such as Karstedt's catalyst or Speier's catalyst.[7][9] The reaction is typically performed by mixing the alkene with a silane, such as triethoxysilane or triethylsilane, in the presence of a catalytic amount of the platinum complex. The reaction can often be conducted at room temperature, although heating may be required for less reactive substrates.[8] The reaction generally proceeds with anti-Markovnikov selectivity, with the silicon atom adding to the terminal carbon of the alkene.[9]
Hydrosilylation Experimental Workflow.
Conclusion
This comparative guide highlights the reactivity of this compound in fundamental organic reactions. While specific quantitative data for some reactions of this particular fluoroalkene remain sparse in the readily available literature, the provided protocols and comparative data for vinylidene fluoride and other alkenes offer a valuable framework for researchers. The strong electron-withdrawing nature of the nonafluorobutyl group in this compound is expected to significantly influence its reactivity in radical and ionic additions, a factor that should be carefully considered in the design of synthetic routes. Further experimental investigation is warranted to fully elucidate the reaction kinetics and yields for this promising fluorinated building block.
References
- 1. Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. orgosolver.com [orgosolver.com]
- 4. youtube.com [youtube.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
Efficacy of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene as a hydrophobic modifier versus silanes
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. This guide provides an objective comparison of two major classes of hydrophobic modifiers: silane-based compounds and fluoroalkene-based modifiers. While specific experimental data for 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene as a surface modifier is limited in publicly available literature, this guide will draw upon data from structurally similar perfluoroalkenes and other non-silane fluorinated compounds to provide a comprehensive overview of their efficacy against well-established silane treatments.
Introduction to Hydrophobic Modification
Hydrophobic surfaces are essential in a vast array of applications, from self-cleaning coatings and anti-fouling surfaces to microfluidics and biomedical devices. The creation of such surfaces typically involves the chemical modification of a substrate to lower its surface energy.[1] This is often achieved by introducing a layer of molecules with low surface free energies, such as hydrocarbons or fluorocarbons.
Silanes , particularly organofunctional silanes, are a widely used class of compounds for surface modification.[2] They form robust, covalently bonded monolayers on a variety of substrates possessing hydroxyl groups. The hydrophobic character of silane coatings can be tuned by varying the organic substituent, from simple alkyl chains to more complex fluorinated chains.
Fluoroalkenes and other fluorinated compounds (non-silane) represent another important class of hydrophobic modifiers. The extreme electronegativity of fluorine atoms and the strength of the carbon-fluorine bond lead to surfaces with exceptionally low polarizability and weak intermolecular forces, resulting in pronounced hydrophobicity and oleophobicity.[1][3] These modifiers can be applied through various techniques, including self-assembly, plasma polymerization, and spin-coating of fluoropolymers.[3]
Comparative Performance Data
The following tables summarize key performance metrics for surfaces modified with different types of silanes and non-silane fluorinated compounds. The data has been compiled to provide a comparative overview of their hydrophobic efficacy.
Table 1: Water and Oil Contact Angles on Modified Surfaces
| Substrate Material | Modifying Agent | Deposition Method | Water Contact Angle (°) | Oil Contact Angle (°) (n-Hexadecane) |
| Silicon/Silica | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (Fluoroalkylsilane) | Chemical Vapor Deposition | 163 ± 7.4[4] | > 70 (estimated)[4] |
| Copper | 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane (Fluoroalkylsilane) | Self-Assembled Monolayer | > 130[5] | Not Specified |
| Glass | Octadecyltrichlorosilane (Alkylsilane) | Self-Assembled Monolayer | ~110 | Not Specified |
| Aluminum | Perfluoroalkenes (e.g., perfluorohexene) | Plasma Polymerization | > 110 | > 60 |
| Various | Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP™) | Spin-Coating | ~114 | ~75 |
| Macroporous Silicon | Perfluoro-silane | Chemical Vapor Deposition | 158.5 ± 2.1 to 163.2 ± 2.9[6] | Not Specified |
Table 2: Surface Energy of Modified Substrates
| Substrate | Modifying Agent | Surface Energy (mN/m) |
| Copper | 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane (Fluoroalkylsilane) | 14.5[5] |
| Polyethylene Terephthalate (PET) | Untreated | 42 |
| Polypropylene (PP) | Untreated | 29-31[7] |
| Polytetrafluoroethylene (PTFE) | Bulk Material | ~18 |
| Graphene | Fluorinated Graphene | Lowered dispersive surface energy[8] |
| Silicon Wafers | Sub-monolayer Fluoroalkylsilane | Density-dependent[9] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and effective hydrophobic surface modifications. Below are generalized protocols for the application of silane-based and fluoroalkene-based modifiers.
Protocol 1: Silanization for Hydrophobic Surface Modification
This protocol describes a typical procedure for creating a hydrophobic surface using an organosilane, such as an alkylsilane or a fluoroalkylsilane.
Materials:
-
Substrate with surface hydroxyl groups (e.g., glass, silicon wafer, oxidized metal)
-
Organosilane (e.g., Octadecyltrichlorosilane or a fluoroalkylsilane)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Cleaning agents (e.g., piranha solution, acetone, isopropanol)
-
Nitrogen or argon gas for drying
-
Oven or hotplate for curing
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate to remove organic contaminants. This can be achieved by sonication in solvents like acetone and isopropanol.
-
Activate the surface to generate hydroxyl (-OH) groups. For silicon-based substrates, a common method is treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to oxygen plasma.
-
Rinse the substrate extensively with deionized water and dry it under a stream of nitrogen or argon.
-
-
Silanization Solution Preparation:
-
In a moisture-free environment (e.g., a glovebox), prepare a dilute solution of the organosilane (typically 1-5% by volume) in an anhydrous solvent.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrate in the silanization solution.
-
Allow the reaction to proceed for a specific duration, which can range from a few minutes to several hours, depending on the silane and substrate. The reaction vessel should be sealed to prevent moisture contamination.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted silane molecules.
-
Dry the substrate again with a stream of inert gas.
-
Cure the coated substrate by heating it in an oven or on a hotplate. Curing temperatures and times vary depending on the silane but are typically in the range of 100-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Protocol 2: Surface Modification using Fluoroalkene-Based Compounds
As direct protocols for this compound are scarce, this section provides a generalized protocol based on the application of similar perfluoroalkenes via plasma polymerization, a common technique for creating fluorocarbon coatings.[3]
Materials:
-
Substrate to be coated
-
Perfluoroalkene precursor (e.g., perfluorohexene)
-
Plasma deposition chamber
-
Cleaning agents
-
Vacuum pump
-
Radio frequency (RF) power supply
Procedure:
-
Substrate Preparation:
-
Clean the substrate to remove any surface contaminants using appropriate solvents or plasma cleaning.
-
Place the cleaned substrate into the plasma deposition chamber.
-
-
Chamber Evacuation:
-
Evacuate the chamber to a base pressure typically in the range of 10⁻³ to 10⁻⁶ Torr to ensure a clean environment for deposition.
-
-
Precursor Introduction and Plasma Ignition:
-
Introduce the perfluoroalkene vapor into the chamber at a controlled flow rate.
-
Ignite the plasma using an RF power supply. The plasma fragments the precursor molecules into reactive species.
-
-
Deposition:
-
The reactive species polymerize on the substrate surface, forming a thin, cross-linked fluorocarbon film.
-
The deposition time, pressure, and RF power are critical parameters that control the thickness and properties of the resulting coating. These parameters need to be optimized for the specific application.
-
-
Post-Deposition:
-
Turn off the RF power and stop the precursor flow.
-
Allow the chamber to return to atmospheric pressure with an inert gas like nitrogen or argon before removing the coated substrate.
-
Visualizing the Processes and Comparisons
The following diagrams, created using the DOT language, illustrate the experimental workflows and the fundamental differences between silane and fluoroalkene-based hydrophobic modification.
Figure 1: Step-by-step workflow for creating a hydrophobic surface via silanization.
Figure 2: General workflow for depositing a fluorocarbon coating using plasma polymerization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical stability of nonwetting, low adhesion self-assembled monolayer films formed by perfluoroalkylsilanization of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl Silane Functionalization on Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corkindustries.com [corkindustries.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. High Perfluorooctanoic Acid Adsorption Performance of Sub-monolayer Fluoroalkylsilane on Silicon Wafers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: A Guide for Laboratory Professionals
For immediate release: Proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the safe and compliant disposal of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a highly flammable and fluorinated compound, for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
Due to its classification as a highly flammable liquid and a per- and polyfluoroalkyl substance (PFAS), this compound requires disposal through a licensed and approved hazardous waste disposal facility. The recommended method of destruction is high-temperature incineration with flue gas scrubbing to ensure the complete breakdown of the stable carbon-fluorine bonds.
Key Safety and Disposal Information
Below is a summary of the key hazard classifications and handling precautions for this compound.
| Hazard Classification & Precaution | GHS Code | Description |
| Physical Hazard | H225 | Highly flammable liquid and vapor.[1] |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
| Storage Precaution | P403 + P235 | Store in a well-ventilated place. Keep cool. |
| Handling Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Ensure the container is appropriate for flammable liquids and is in good condition.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Before handling, ensure appropriate PPE is worn, including flame-retardant lab coats, chemical-resistant gloves, and safety glasses or goggles.
-
-
Containment and Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition.
-
Ensure the container is tightly sealed to prevent the escape of flammable vapors.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal service.
-
Inform the disposal service of the chemical's identity and its hazardous properties (highly flammable, fluorinated compound).
-
The recommended disposal method is controlled incineration at a licensed chemical destruction plant capable of handling fluorinated compounds, which includes flue gas scrubbing.[5]
-
-
Documentation:
-
Maintain a record of the waste, including the quantity and date of disposal, in your laboratory's chemical inventory.
-
Retain all documentation provided by the waste disposal service.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific environmental health and safety protocols and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical. Disposal regulations may vary by region.
References
Personal protective equipment for handling 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor. Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1][2] Skin contact may cause irritation, and repeated exposure can lead to skin dryness or cracking.[2] The vapor is heavier than air and can travel along the ground, posing a risk of distant ignition.[3]
The following table summarizes the required PPE for handling this chemical.
| Protection Type | Required PPE | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Protective clothing | Flame retardant antistatic protective clothing is recommended. | |
| Respiratory Protection | Use in a well-ventilated area or outdoors.[1] | If inhalation risk is high, use a NIOSH-approved respirator. |
| General Hygiene | Eyewash stations and safety showers | Must be close to the workstation location.[2] |
Operational and Handling Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[1][2]
Safe Handling Practices:
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Take precautionary measures against static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a cool, well-ventilated place.[1]
-
Keep the container tightly closed in a dry place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.[1] If skin irritation persists, consult a physician.[1]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
If inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
If swallowed: Clean your mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.
-
In case of fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[5] Water mist may be used to cool closed containers.[1][2]
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][4]
-
Collect the absorbent material and spilled chemical into a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of the chemical and any contaminated materials in an approved waste disposal plant.[1]
-
Do not empty into drains.[6]
-
Follow all local, regional, and national hazardous waste regulations.[4]
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
